Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2NO2P/c1-15(2)23(16(3)4)26(24-13-17-5-9-19(21)10-6-17)25-14-18-7-11-20(22)12-8-18/h5-12,15-16H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXCPQSBNWTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399270 | |
| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128858-43-5 | |
| Record name | Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Introduction
In the landscape of modern biochemical synthesis, phosphoramidites are indispensable reagents that form the bedrock of technologies like automated oligonucleotide synthesis and the chemical biology of signal transduction.[1] Among these, this compound stands out as a versatile and powerful phosphitylating agent. Its unique structural attributes make it particularly valuable for the synthesis of phosphopeptides, which are critical tools for studying the complex cellular signaling pathways governed by protein phosphorylation.[2][3]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the core chemical properties of this compound, the mechanistic principles behind its reactivity, its primary applications, and the requisite protocols for its synthesis, handling, and safe use. The insights herein are designed to empower scientists to leverage this reagent with confidence and precision in their research endeavors.
Core Chemical and Physical Properties
The efficacy and application of any chemical reagent are fundamentally dictated by its structure and physical characteristics. This compound is a colorless oil whose structure is defined by a central trivalent phosphorus atom.[4] This phosphorus center is bonded to a sterically hindered diisopropylamino group and two p-chlorobenzyl ester groups. The diisopropylamino group provides stability under neutral conditions while acting as an excellent leaving group upon activation by a weak acid. The p-chlorobenzyl groups serve as protecting moieties for the phosphite, which are later removed to reveal the desired phosphate.
The table below summarizes the key identifiers and quantitative physical properties of this reagent, which are essential for accurate stoichiometric calculations and procedural design.
| Property | Value |
| CAS Number | 128858-43-5[4][5][6][7][8] |
| Molecular Formula | C₂₀H₂₆Cl₂NO₂P[4] |
| Molecular Weight | 414.31 g/mol [4] |
| Appearance | Colorless Oil[4] |
| Boiling Point | 427.9°C at 760 mmHg[4] |
| Flash Point | 212.6°C[4] |
| InChI Key | OCQXCPQSBNWTOF-UHFFFAOYSA-N[4] |
| Canonical SMILES | CC(C)N(C(C)C)P(OCC1=CC=C(C=C1)Cl)OCC2=CC=C(C=C2)Cl[4] |
The Chemistry of Phosphitylation
The primary function of this compound is to introduce a protected phosphate group onto a nucleophilic hydroxyl moiety, a process known as phosphitylation. This reaction proceeds through a well-defined, three-step mechanism: activation, coupling, and oxidation.
Mechanism of Action
The success of phosphitylation hinges on the precise execution of each step under anhydrous conditions, as phosphoramidites are highly sensitive to moisture.
-
Activation: The reaction is initiated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole. The activator protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group. This generates a highly reactive phosphitylating intermediate. The choice of activator is critical; it must be acidic enough to protonate the phosphoramidite but not so acidic as to remove other acid-labile protecting groups present on the substrate.
-
Coupling: The activated intermediate is then attacked by a free hydroxyl group on the target molecule (e.g., a serine residue on a peptide). This nucleophilic substitution displaces the diisopropylammonium salt, forming a new P-O bond and yielding a trivalent phosphite triester. This step is typically rapid and highly efficient.
-
Oxidation: The newly formed phosphite triester is unstable and must be oxidized to the more stable pentavalent phosphate triester. This is commonly achieved using an oxidizing agent like tert-butyl hydroperoxide or an iodine solution in a THF/water/pyridine mixture.[9] This step solidifies the phosphate linkage.
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. This compound,(CAS# 128858-43-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. usbio.net [usbio.net]
- 8. 128858-43-5|Bis(4-chlorobenzyl) diisopropylphosphoramidite|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
The Core Mechanism of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of synthetic nucleic acid chemistry, the choice of phosphate protecting group is a critical determinant of success, influencing stability, coupling efficiency, and the final deprotection strategy. Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite has emerged as a specialized reagent, particularly valuable in the synthesis of phosphopeptides and modified oligonucleotides where orthogonal deprotection schemes are paramount. This guide provides a comprehensive examination of its mechanism of action, delving into the role of the di-p-chlorobenzyl group, its application in solid-phase synthesis, and the specific conditions required for its removal. We will explore the causality behind its use over more conventional phosphoramidites and provide detailed experimental insights for its successful implementation.
Introduction: Beyond Standard Phosphoramidite Chemistry
The solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cornerstone of modern biotechnology, enabling the creation of custom DNA and RNA sequences for a myriad of applications, from diagnostics to therapeutics.[1][2] The standard synthesis cycle, involving detritylation, coupling, capping, and oxidation, is a well-oiled machine.[3] A crucial component of the phosphoramidite monomer is the protecting group on the phosphorus atom, which prevents unwanted side reactions during synthesis.[4]
While the β-cyanoethyl group is the most commonly used phosphate protecting group due to its straightforward removal under basic conditions, certain applications demand a more nuanced approach.[5][6] The synthesis of complex molecules, such as phosphopeptides or oligonucleotides bearing sensitive modifications, often requires an orthogonal deprotection strategy .[7] This is where protecting groups with distinct chemical labilities are used, allowing for the selective removal of one group without affecting others.[7] this compound is a key enabler of such strategies, offering a phosphate protecting group that is stable to the conditions used to remove standard base and sugar protecting groups, yet can be cleaved under specific, non-standard conditions.
The Di-p-chlorobenzyl Group: A Strategic Choice for Phosphate Protection
The defining feature of this phosphoramidite is the presence of two p-chlorobenzyl groups protecting the phosphate oxygen. The electron-withdrawing nature of the chlorine atoms on the benzyl rings plays a significant role in the stability and reactivity of the phosphotriester linkage formed during synthesis.
Enhanced Stability
Compared to the standard β-cyanoethyl group, which can be prematurely cleaved under certain conditions, the p-chlorobenzyl group offers greater stability throughout the oligonucleotide synthesis cycle. This robustness is particularly advantageous when synthesizing long oligonucleotides or when numerous coupling cycles are required, minimizing the accumulation of failure sequences arising from premature deprotection.
Orthogonal Deprotection Capability
The primary advantage of the p-chlorobenzyl protecting group is its unique cleavage condition, which is orthogonal to the basic conditions (e.g., concentrated ammonium hydroxide) used to remove exocyclic amine protecting groups (like benzoyl or isobutyryl) and the cyanoethyl group.[7][8] This orthogonality is crucial for synthesizing molecules like phosphopeptides, where the peptide is assembled on a solid support, and a specific amino acid residue is then phosphorylated using the phosphoramidite. The p-chlorobenzyl groups protect the phosphate during the subsequent peptide chain elongation and final cleavage from the resin.
Mechanism of Action in Solid-Phase Synthesis
The core mechanism of this compound in the coupling step of solid-phase synthesis is analogous to that of standard phosphoramidites. The process is a four-step cycle for each nucleotide addition.
`dot digraph "Phosphoramidite_Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Detritylation [label="1. Detritylation\n(Acidic Wash, e.g., TCA)\nRemoves 5'-DMT group", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="2. Coupling\n(Di-p-chlorobenzyl Phosphoramidite + Activator)\nForms new phosphite triester bond", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Capping [label="3. Capping\n(Acetic Anhydride)\nBlocks unreacted 5'-OH groups", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="4. Oxidation\n(Iodine Solution)\nConverts P(III) to stable P(V) phosphate triester", fillcolor="#34A853", fontcolor="#FFFFFF"]; NextCycle [label="Ready for\nNext Cycle", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Detritylation -> Coupling [label="Exposes 5'-OH"]; Coupling -> Capping [label="Extends Chain"]; Capping -> Oxidation [label="Prevents Failure Sequences"]; Oxidation -> NextCycle [label="Stabilizes Linkage"]; NextCycle -> Detritylation [style=dashed, label="Start of new cycle"]; } ` Diagram 1: The solid-phase oligonucleotide synthesis cycle.
Step 1: Activation and Coupling
The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside attached to the solid support. The this compound is then activated by a weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activator protonates the diisopropylamino group, converting it into a good leaving group.
The free 5'-hydroxyl group of the support-bound nucleoside then acts as a nucleophile, attacking the activated phosphorus center. This results in the formation of a new phosphite triester linkage, with the phosphate group protected by the two p-chlorobenzyl groups.
`dot digraph "Coupling_Mechanism" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=record, fontname="Arial", fontsize=10, style="filled"]; edge [fontname="Arial", fontsize=9];
// Nodes Phosphoramidite [label="{this compound | P(OR)2(NiPr2)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Activator [label="{Activator | (e.g., Tetrazole)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Activated_Intermediate [label="{Activated Intermediate | [P(OR)2(Activator)]+}", fillcolor="#FBBC05", fontcolor="#202124"]; Support_Bound_Oligo [label="{Support-Bound Oligonucleotide | 5'-OH}", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupled_Product [label="{Phosphite Triester | P(III) Linkage}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Phosphoramidite -> Activated_Intermediate [label="Protonation of NiPr2"]; Activator -> Activated_Intermediate; Support_Bound_Oligo:f0 -> Coupled_Product [label="Nucleophilic Attack"]; Activated_Intermediate -> Coupled_Product [label="Displaces Activator"]; } ` Diagram 2: The phosphoramidite coupling reaction mechanism.
Step 2: Capping
To prevent the elongation of chains that failed to react in the coupling step, any unreacted 5'-hydroxyl groups are irreversibly blocked using a capping reagent, typically acetic anhydride and N-methylimidazole.
Step 3: Oxidation
The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate triester. This is typically achieved using an aqueous iodine solution. The resulting internucleotide linkage is now a phosphate triester protected by the two p-chlorobenzyl groups.
Deprotection of the p-Chlorobenzyl Group
The final and most critical step that differentiates this phosphoramidite is the deprotection of the phosphate group. Standard basic deprotection with ammonium hydroxide, which cleaves the oligonucleotide from the support and removes base protecting groups, leaves the p-chlorobenzyl groups intact. Their removal requires a specific set of reagents and conditions.
Silylitic Cleavage with Thiophenol
The most cited method for the cleavage of benzyl and, by extension, p-chlorobenzyl phosphate protecting groups is through a silylitic mechanism, often employing a soft nucleophile like thiophenol.[8][9] The reaction is typically facilitated by a silylating agent and scavengers to prevent side reactions.
Mechanism of Silylitic Cleavage: The precise mechanism can be complex, but it generally involves nucleophilic attack by the thiophenolate anion at the benzylic carbon of the p-chlorobenzyl group. This is an SN2-type displacement where the phosphate ester acts as the leaving group. The presence of scavengers like m-cresol is important to trap reactive intermediates that could otherwise modify the oligonucleotide.
Alternative Deprotection Methods
While thiophenol is effective, its foul odor and toxicity have prompted research into alternative deprotection reagents.[9][10] Other methods for benzyl-type group removal include:
-
Hydrogenolysis: Catalytic hydrogenation can be used, but its application in solid-phase synthesis is challenging and may not be compatible with all nucleobases or other modifications.
-
Strong Acid: Very strong acids can cleave benzyl ethers, but these conditions are generally too harsh for oligonucleotides, leading to depurination.
-
Silyl Halides: Reagents like bromotrimethylsilane (TMSBr) have been shown to selectively cleave benzyl phosphate esters.[11]
Experimental Protocols
The following protocols are illustrative and should be optimized based on the specific sequence, scale, and available instrumentation.
Protocol for Phosphorylation of a Hydroxy Amino Acid on Solid Support
This protocol describes the "global phosphorylation" approach, where a peptide is first synthesized, and a specific residue is then phosphorylated.
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The specific amino acid to be phosphorylated (e.g., Ser, Thr, Tyr) should have its side-chain hydroxyl group unprotected.
-
Phosphitylation:
-
Swell the peptide-resin in anhydrous dichloromethane (DCM).
-
In a separate vessel, pre-activate this compound (1.5 to 2.0 equivalents relative to the resin loading) with 1H-tetrazole (3 to 4 equivalents) in anhydrous acetonitrile for 1-2 minutes.
-
Add the activated phosphoramidite solution to the resin and react for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with acetonitrile and DCM.
-
-
Oxidation:
-
Treat the resin with a standard solution of 0.1 M iodine in THF/pyridine/water for 15-30 minutes.
-
Wash the resin with DCM, methanol, and dry under vacuum.
-
-
Final Deprotection and Cleavage:
-
Perform a final deprotection of the peptide's side-chain protecting groups and cleavage from the resin using a standard TFA cocktail (e.g., TFA/TIS/water).
-
The p-chlorobenzyl groups on the phosphate will remain intact.
-
-
Phosphate Deprotection:
-
Dissolve the crude, phosphate-protected phosphopeptide in a suitable solvent.
-
Treat with a solution of thiophenol, triethylamine, and a scavenger like m-cresol in an appropriate solvent (e.g., DMF or dioxane).
-
Monitor the reaction by HPLC or mass spectrometry until deprotection is complete.
-
Purify the final phosphopeptide by preparative HPLC.
-
Data Summary: Comparison of Phosphate Protecting Groups
| Protecting Group | Common Deprotection Conditions | Key Advantages | Common Applications |
| β-Cyanoethyl | Concentrated Ammonium Hydroxide (NH₄OH) | Rapid cleavage, compatible with standard DNA/RNA synthesis | Standard DNA and RNA synthesis |
| Methyl | Thiophenol/Triethylamine | Small size | Some specialized synthesis |
| Di-p-chlorobenzyl | Thiophenol/Scavengers; Silyl Halides | Stable to standard basic deprotection; enables orthogonal strategies | Phosphopeptide synthesis; synthesis of oligonucleotides with base-labile modifications |
| Allyl | Palladium(0) catalysts | Orthogonal to acid and base-labile groups | Synthesis of highly modified or sensitive oligonucleotides |
Conclusion and Future Perspectives
This compound is a powerful, albeit specialized, tool in the synthetic chemist's arsenal. Its primary value lies not in routine oligonucleotide synthesis, but in complex, multi-step syntheses where its unique stability and orthogonal deprotection properties are essential. The ability to protect a phosphate group through numerous chemical steps and then selectively remove the protecting groups under specific conditions is critical for the creation of sophisticated biomolecules like phosphopeptides.
Future research will likely focus on developing milder and more user-friendly deprotection methods for benzyl-type protecting groups, moving away from toxic and malodorous reagents like thiophenol. The development of new orthogonal protecting group strategies will continue to be a driving force in enabling the synthesis of increasingly complex and functional nucleic acid and peptide conjugates for therapeutic and diagnostic applications.
References
-
Request PDF. (n.d.). Dibenzyl N,N-Diisopropylphosphoramidite. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved January 14, 2026, from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 6). A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Orthogonal Photolysis of Protecting Groups. Retrieved January 14, 2026, from [Link]
-
PMC - NIH. (n.d.). Photorelease of phosphates: Mild methods for protecting phosphate derivatives. Retrieved January 14, 2026, from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved January 14, 2026, from [Link]
-
NIH. (2022, December 3). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). WO2004009612A1 - Deprotection of phosphorus in oligonucleotide synthesis.
-
PMC - NIH. (n.d.). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 14, 2026, from [Link]
-
Manual Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.). Retrieved January 14, 2026, from [Link]
-
PMC - NIH. (n.d.). Oligonucleotide synthesis under mild deprotection conditions. Retrieved January 14, 2026, from [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved January 14, 2026, from [Link]
-
UTUPub. (n.d.). SYNTHESIS OF SHORT OLIGONUCLEOTIDES ON A SOLUBLE SUPPORT BY THE PHOSPHORAMIDITE METHOD. Retrieved January 14, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility. Retrieved January 14, 2026, from [Link]
-
Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
-
Solid Phase Oligonucleotide Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2025, August 7). 2-Methyl-5- tert -butylthiophenol—An Odorless Deprotecting Reagent Useful in Synthesis of Oligonucleotides and Their Analogs. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. atdbio.com [atdbio.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. WO2004009612A1 - Deprotection of phosphorus in oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Application of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in Biopolymer Synthesis
Abstract: This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. We will explore its fundamental chemical properties, its critical role as a phosphitylating agent, and its applications in the synthesis of phosphopeptides and oligonucleotides. This guide emphasizes the causality behind experimental choices, providing detailed, field-proven protocols and characterization data to ensure scientific integrity and reproducibility.
Introduction: The Central Role of Phosphitylating Agents in Synthetic Biology
The precise chemical synthesis of biopolymers such as peptides and oligonucleotides is foundational to modern molecular biology, diagnostics, and therapeutics. At the heart of these synthetic strategies lies a class of reagents known as phosphoramidites. These are organophosphorus compounds in the P(III) oxidation state, engineered for the controlled and efficient formation of phosphite triester intermediates, which are subsequently oxidized to the stable phosphate linkages that form the backbone of these vital macromolecules.[1]
This compound is a specialized phosphitylating agent designed for the phosphorylation of hydroxyl groups, particularly those on amino acid residues (serine, threonine, and tyrosine) and the 5'-hydroxyl of nucleosides. Its structure features a reactive N,N-diisopropylphosphoramidite moiety and two p-chlorobenzyl groups that serve as temporary protectors of the phosphate oxygen atoms during synthesis.
The choice of protecting groups is a critical determinant of the success of a multi-step synthesis. The p-chlorobenzyl groups in this reagent offer a distinct advantage in specific synthetic contexts, particularly in phosphopeptide synthesis, by providing enhanced stability to acidic conditions compared to standard benzyl groups.[2] This guide will elucidate the practical implications of this chemical feature.
The Chemistry of this compound: Structure and Function
The efficacy of this compound stems from the specific roles of its constituent parts:
-
The P(III) Center: The trivalent phosphorus atom is highly reactive towards nucleophiles, such as the hydroxyl groups of amino acids and nucleosides.
-
The Diisopropylamino Group: This bulky amine serves as an excellent leaving group upon activation by a weak acid, such as tetrazole. Its steric hindrance also contributes to the reagent's stability during storage.[3]
-
The p-Chlorobenzyl Protecting Groups: These groups shield the oxygen atoms of the phosphite intermediate from unwanted side reactions during the synthetic cycles. The electron-withdrawing nature of the chlorine atom increases the stability of the benzyl group towards acidic reagents commonly used in solid-phase synthesis, such as the trifluoroacetic acid (TFA) solutions used for the removal of other protecting groups like Fmoc or Trt.[2]
The general structure of the reagent is depicted below:
Figure 1: Structure of this compound.
Mechanism of Action: The Phosphitylation Reaction
The phosphitylation reaction proceeds via a well-established mechanism involving activation, nucleophilic attack, and oxidation. This process is central to both phosphopeptide and oligonucleotide synthesis.
Activation by Tetrazole
In the presence of a weak acid, typically 1H-tetrazole, the nitrogen atom of the diisopropylamino group is protonated. This protonation converts the amino group into a better leaving group. Concurrently, the tetrazole anion acts as a nucleophile, displacing the diisopropylamine to form a highly reactive phosphotetrazolide intermediate.[1][3][4][5][6] This intermediate is not directly observed under normal synthetic conditions due to its transient nature.
Figure 2: Activation and Coupling Workflow.
Nucleophilic Attack and Oxidation
The activated phosphotetrazolide intermediate is highly electrophilic at the phosphorus center. The free hydroxyl group of the target amino acid or nucleoside acts as a nucleophile, attacking the phosphorus and displacing the tetrazolide to form a phosphite triester. This newly formed P(III) linkage is unstable and must be oxidized to a stable P(V) phosphate triester. The oxidation is typically carried out using a solution of iodine in the presence of water and a mild base like pyridine or, alternatively, with peroxides such as tert-butyl hydroperoxide (tBuOOH).[7]
Application in Solid-Phase Phosphopeptide Synthesis
This compound is a valuable reagent for the "post-assembly" phosphorylation of peptides synthesized on a solid support. This strategy involves synthesizing the full-length peptide first, followed by the selective phosphorylation of serine, threonine, or tyrosine residues.
Rationale for Post-Assembly Phosphorylation
-
Efficiency: Incorporating protected phosphoamino acid monomers during synthesis can sometimes lead to lower coupling efficiencies.
-
Flexibility: A single peptide sequence can be used to generate both the phosphorylated and non-phosphorylated versions for comparative studies.
-
Compatibility: The p-chlorobenzyl groups are stable to the repetitive piperidine treatments used for Fmoc deprotection in standard solid-phase peptide synthesis (SPPS).[2]
Detailed Experimental Protocol: Solid-Phase Phosphorylation
This protocol is adapted from established methods for the phosphorylation of resin-bound peptides.[7]
Step 1: Peptide Synthesis
-
Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based SPPS.
-
The serine, threonine, or tyrosine residue to be phosphorylated should be incorporated with its side-chain hydroxyl group unprotected. Alternatively, a highly labile protecting group like Trityl (Trt) can be used, which is then selectively removed on-resin prior to phosphorylation.
Step 2: On-Resin Phosphitylation
-
Swell the peptide-resin in anhydrous dichloromethane (DCM).
-
Prepare the phosphitylation solution: In a separate flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (5-10 equivalents relative to the peptide) and 1H-tetrazole (15-30 equivalents) in anhydrous DCM or a suitable solvent mixture.
-
Add the phosphitylation solution to the resin and agitate at room temperature for 1-2 hours.
-
Wash the resin thoroughly with DCM, followed by acetonitrile.
Step 3: Oxidation
-
Prepare the oxidation solution: A solution of tert-butyl hydroperoxide (tBuOOH) in DCM (e.g., 5.5 M solution, 10-20 equivalents) is commonly used.
-
Add the oxidation solution to the resin and agitate at 0°C to room temperature for 1 hour.
-
Wash the resin extensively with DCM and then methanol, and dry under vacuum.
Figure 3: Workflow for Solid-Phase Phosphopeptide Synthesis.
Application in Oligonucleotide Synthesis
While the 2-cyanoethyl group is the most common phosphate protecting group in automated oligonucleotide synthesis due to its facile removal by β-elimination, benzyl-type protecting groups offer an alternative strategy. The increased acid stability of the p-chlorobenzyl group makes it a candidate for syntheses where lability to acid is a concern.
The synthesis follows the standard automated cycle of deblocking, coupling, capping, and oxidation. This compound would be used to synthesize the phosphoramidite monomers of the desired nucleosides (A, C, G, T) prior to their use in the synthesizer. The key difference lies in the final deprotection step, which requires the removal of the p-chlorobenzyl groups.
Deprotection: Cleavage of the p-Chlorobenzyl Groups
The final and critical step is the removal of the p-chlorobenzyl protecting groups from the phosphate triester to yield the final phosphopeptide or oligonucleotide. These groups are stable to the standard TFA "cocktails" used to cleave peptides from the resin and remove other side-chain protecting groups.
The most effective method for cleaving benzyl and chlorobenzyl ethers and esters is catalytic transfer hydrogenation .[8][9][10]
Protocol for Catalytic Transfer Hydrogenation
Reagents:
-
Palladium on carbon (10% Pd/C)
-
Hydrogen Donor: Formic acid, ammonium formate, or cyclohexene
-
Solvent: Methanol, ethanol, or a mixture with water
Procedure:
-
Dissolve the protected phosphopeptide in a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Add the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C).
-
Monitor the reaction progress by HPLC or Mass Spectrometry.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Remove the solvent under reduced pressure to yield the deprotected product.
-
Purify the final product using reverse-phase HPLC.
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized product.
³¹P NMR Spectroscopy
³¹P NMR is an invaluable tool for monitoring the phosphitylation and oxidation steps. The phosphorus atom in different chemical environments gives a distinct signal.
| Phosphorus Species | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound | ~148-150 |
| Intermediate Phosphite Triester (P(III)) | ~140 |
| Final Phosphate Triester (P(V)) | ~0 to -10 |
| Final Phosphodiester (after deprotection) | ~0 |
Note: Chemical shifts are relative to 85% H₃PO₄ and can vary slightly based on solvent and molecular structure.[11][12][13][14]
Mass Spectrometry
Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the final phosphopeptide or oligonucleotide, confirming successful phosphorylation and complete deprotection.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store under an inert atmosphere (argon or nitrogen) at -20°C. The compound is sensitive to moisture and air.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and effective phosphitylating agent for the synthesis of phosphopeptides and, in certain contexts, oligonucleotides. The key advantage of the p-chlorobenzyl protecting groups is their enhanced stability under acidic conditions, providing an orthogonal protection strategy compatible with standard Fmoc-based solid-phase synthesis. By understanding the underlying chemical principles of activation, coupling, oxidation, and deprotection, researchers can confidently employ this reagent to generate high-quality phosphorylated biomolecules for a wide range of applications in chemical biology and drug discovery.
References
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. Nucleic Acids Research, 17(3), 853–864. Available at: [Link]
-
Glen Research. (n.d.). DCI - A Logical Alternative Activator. Glen Report, 10(1). Available at: [Link]
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the role of tetrazole in the activation of phosphoramidites. PubMed. Available at: [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., & Peterson, K. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Available at: [Link]
-
Glen Research. (n.d.). About Activators: Now and Tomorrow. Glen Report, 19(2). Available at: [Link]
-
University of California, Santa Barbara. (n.d.). 31P - NMR Facility. UCSB Chemistry and Biochemistry. Available at: [Link]
-
Thoen, L., Steyaert, J., & Madder, A. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 51(13), 5527-5554. Available at: [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
Kson, P., & Olsen, C. A. (2013). Solid-phase synthesis of phosphopeptides. Methods in Molecular Biology, 1004, 147-156. Available at: [Link]
-
Perich, J. W., & Reynolds, E. C. (1991). Preparation of an asymmetrically protected phosphoramidite and its application in solid-phase synthesis of phosphopeptides. International Journal of Peptide and Protein Research, 37(6), 572-575. Available at: [Link]
-
Grote, T., & Gisselbrecht, J. P. (2006). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Inorganic Chemistry, 45(13), 5244–5252. Available at: [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. Available at: [Link]
-
University of Sheffield. (n.d.). 31 Phosphorus NMR. NMR Service. Available at: [Link]
-
Fields, G. B. (Ed.). (2002). 6.5 Synthesis of Phosphopeptides. In Solid-Phase Peptide Synthesis. Academic Press. Available at: [Link]
-
Gowda, D. C. (2002). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid as hydrogen donor. Synthetic Communications, 32(14), 2125-2130. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Supplementary Information. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides. Available at: [Link]
-
Kumar, R., & Guzaev, A. (2006). Novel Methods for Synthesis of High Quality Oligonucleotides. Uppsala University Publications. Available at: [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Gryaznov, S. M., & Letsinger, R. L. (1993). 2-Benzamidoethyl Group − A Novel Type of Phosphate Protecting Group for Oligonucleotide Synthesis. Journal of the American Chemical Society, 115(9), 3808–3809. Available at: [Link]
-
Tang, X., & Xian, M. (2016). Oligonucleotide synthesis under mild deprotection conditions. RSC Advances, 6(73), 68936-68944. Available at: [Link]
-
Gait, M. J. (Ed.). (1984). Protecting Groups in Oligonucleotide Synthesis. In Oligonucleotide Synthesis: A Practical Approach. IRL Press. Available at: [Link]
-
Mori, K., & Itsuno, S. (2017). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – An Asian Journal, 12(16), 2056-2060. Available at: [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Available at: [Link]
-
Nishi, H., & Shay, J. W. (2009). Processive phosphorylation: mechanism and biological importance. Cell Cycle, 8(12), 1849–1855. Available at: [Link]
-
Varón Silva, D. (2016). Protecting Groups I. Max Planck Institute of Colloids and Interfaces. Available at: [Link]
-
Manabe, S., & Ito, Y. (2003). A new, lipophilic p-alkoxybenzyl ether protecting group and its use in the synthesis of a disaccharide. The Journal of Organic Chemistry, 68(22), 8639–8642. Available at: [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Dissecting the role of protein phosphorylation: a chemical biology toolbox - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00991E [pubs.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 31Phosphorus NMR [chem.ch.huji.ac.il]
The Strategic Application of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in Therapeutic Oligonucleotide Synthesis: A Technical Guide
Introduction: The Imperative for Precision in Oligonucleotide Synthesis
The landscape of modern therapeutics is increasingly shaped by the precision of oligonucleotide-based drugs. These synthetic strands of DNA and RNA offer the ability to modulate gene expression with a high degree of specificity, opening new frontiers in the treatment of genetic disorders, viral infections, and various cancers. The chemical synthesis of these therapeutic oligonucleotides is a complex, multi-step process where the success of each step is paramount to the purity and efficacy of the final active pharmaceutical ingredient. At the heart of this synthetic process lies the phosphoramidite method, a robust and efficient chemistry for the stepwise assembly of nucleotide chains.
The choice of protecting groups for the phosphoramidite monomers is a critical determinant of the overall success of the synthesis. These protecting groups must be stable throughout the iterative cycles of chain elongation yet be removable under conditions that do not compromise the integrity of the synthesized oligonucleotide. This technical guide provides an in-depth exploration of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, a phosphitylating agent of significant interest for the synthesis of therapeutic oligonucleotides. We will delve into its chemical properties, the rationale for its use, detailed experimental protocols, and its advantages in the context of drug development.
Chemical Properties and Synthesis of this compound
This compound is a versatile phosphitylating agent used for the phosphorylation of hydroxyl groups, particularly in the synthesis of protected phosphopeptides and, of relevance to this guide, oligonucleotides. The presence of the diisopropylamino group renders the phosphorus atom highly reactive towards nucleophiles like the 5'-hydroxyl group of a growing oligonucleotide chain, while the two p-chlorobenzyl groups serve as protecting groups for the phosphate backbone.
Molecular Structure:
Caption: Molecular structure of this compound.
The synthesis of this compound is analogous to that of other dialkyl N,N-diisopropylphosphoramidites. The general approach involves the reaction of N,N-diisopropylphosphoramidous dichloride with p-chlorobenzyl alcohol in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Exemplary Synthesis Protocol
This protocol is adapted from the synthesis of the analogous dibenzyl N,N'-diisopropylphosphoramidite.[1]
Materials:
| Reagent | Molecular Weight | Quantity (mmol) | Volume/Mass |
| Dichloro-N,N-diisopropylphosphoramidite | 202.08 g/mol | 207.92 | 42 g |
| p-Chlorobenzyl alcohol | 142.58 g/mol | 416.67 | 59.4 g |
| Anhydrous Triethylamine | 101.19 g/mol | 455.44 | 66 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 300 mL |
Procedure:
-
To a 500 mL round-bottomed flask under a nitrogen atmosphere, add dichloro-N,N-diisopropylphosphoramidite (42 g, 207.92 mmol) and anhydrous THF (300 mL). Stir until dissolved.
-
Add anhydrous triethylamine (66 mL, 455.44 mmol).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add a solution of p-chlorobenzyl alcohol (59.4 g, 416.67 mmol) in anhydrous THF dropwise, maintaining the reaction temperature near 0°C.
-
Upon completion of the addition, a white precipitate of triethylamine hydrochloride will form.
-
Remove the reaction mixture from the ice bath and continue stirring at room temperature for 3 hours.
-
Allow the solid to settle and then filter the suspension. Wash the solid with anhydrous THF.
-
Collect the filtrate and remove the solvent by rotary evaporation to yield the crude product.
-
The product can be purified by silica gel chromatography if necessary.
Mechanism of Action in Solid-Phase Oligonucleotide Synthesis
The phosphoramidite method for oligonucleotide synthesis is a cyclic process involving four key steps: deprotection, coupling, capping, and oxidation. This compound plays a central role in the coupling step.
Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
-
Detritylation: The synthesis begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support, exposing a free 5'-hydroxyl group.
-
Coupling: The this compound, dissolved in an appropriate solvent like acetonitrile, is activated by a weak acid such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a phosphite triester linkage, extending the oligonucleotide chain by one nucleotide.
-
Capping: To prevent the elongation of chains that failed to react in the coupling step, any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride and N-methylimidazole. This ensures the high fidelity of the final oligonucleotide sequence.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and a weak base like pyridine. The p-chlorobenzyl groups remain attached to the phosphate oxygen atoms during this step.
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Experimental Protocols for Automated Synthesis
The following provides a generalized protocol for the use of this compound in an automated DNA/RNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific oligonucleotide sequence.
Reagent Preparation:
| Reagent | Concentration | Solvent |
| This compound | 0.1 M | Anhydrous Acetonitrile |
| Activator (e.g., 5-Ethylthio-1H-tetrazole) | 0.25 M | Anhydrous Acetonitrile |
| Capping Reagent A (Acetic Anhydride/Lutidine) | 10% v/v | Anhydrous Acetonitrile |
| Capping Reagent B (N-Methylimidazole) | 16% v/v | Anhydrous Acetonitrile |
| Oxidizer (Iodine) | 0.02 M | THF/Pyridine/Water |
| Deblocking Agent (Trichloroacetic Acid) | 3% w/v | Dichloromethane |
Automated Synthesis Cycle Parameters:
| Step | Reagent | Wait Time (seconds) |
| Detritylation | 3% Trichloroacetic Acid in Dichloromethane | 60 - 90 |
| Coupling | Phosphoramidite + Activator | 120 - 300 |
| Capping | Capping A + Capping B | 30 |
| Oxidation | 0.02 M Iodine Solution | 30 |
Advantages of the p-Chlorobenzyl Protecting Group
The choice of the phosphate protecting group is a critical consideration in oligonucleotide synthesis, impacting both the efficiency of the synthesis and the ease of deprotection. While the 2-cyanoethyl group is widely used, the p-chlorobenzyl group offers several potential advantages, particularly in the context of therapeutic oligonucleotide development.
-
Orthogonality: The p-chlorobenzyl group is stable to the basic conditions typically used to remove the protecting groups from the nucleobases (e.g., concentrated ammonia or methylamine). This orthogonality allows for a two-step deprotection strategy, which can be advantageous for complex oligonucleotides with sensitive modifications.
-
Reduced Side Reactions: The 2-cyanoethyl group is removed via a β-elimination reaction, which can sometimes lead to side reactions, including the modification of the nucleobases. The deprotection of the p-chlorobenzyl group proceeds through a different mechanism, potentially reducing the formation of such impurities.
-
Compatibility with Modified Nucleosides: For certain modified nucleosides that are sensitive to the conditions required for the removal of other protecting groups, the milder deprotection conditions for the p-chlorobenzyl group may be beneficial.
Deprotection of the p-Chlorobenzyl Group
Following the completion of the solid-phase synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed. The deprotection of the p-chlorobenzyl groups is typically achieved through catalytic hydrogenation or by treatment with strong reducing agents. However, for oligonucleotide synthesis, a more common and compatible method involves the use of thiophenol.
Exemplary Deprotection Protocol:
-
Cleavage and Base Deprotection: The solid support is first treated with concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine at elevated temperature (e.g., 55°C) for several hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.
-
p-Chlorobenzyl Group Removal: After evaporation of the ammonia/methylamine solution, the oligonucleotide is redissolved in a suitable solvent system, such as a mixture of triethylamine, acetonitrile, and thiophenol. The reaction is typically allowed to proceed at room temperature for several hours.
-
Purification: The fully deprotected oligonucleotide is then purified using standard techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Applications in Research and Drug Development
The unique properties of the p-chlorobenzyl protecting group make this compound a valuable tool in several areas of research and drug development:
-
Synthesis of Modified Oligonucleotides: The orthogonality of the p-chlorobenzyl group is particularly advantageous for the synthesis of oligonucleotides containing base-labile modifications, where a multi-step deprotection strategy is required.
-
Development of Therapeutic Oligonucleotides: The potential for reduced side reactions during deprotection can lead to higher purity of the final drug substance, a critical consideration for therapeutic applications.[2]
-
Phosphorylation of Biomolecules: Beyond oligonucleotide synthesis, this reagent is also used for the phosphorylation of other biomolecules, such as peptides containing serine, threonine, or tyrosine residues, to study the effects of phosphorylation on protein function.
Conclusion
This compound represents a strategic choice for the synthesis of oligonucleotides, particularly in the demanding context of therapeutic drug development. Its unique deprotection characteristics offer an orthogonal approach that can minimize side reactions and enhance the purity of the final product. While the more common 2-cyanoethyl phosphoramidites are suitable for many applications, the p-chlorobenzyl analogue provides a valuable alternative for the synthesis of complex and modified oligonucleotides where a carefully planned deprotection strategy is paramount. As the field of oligonucleotide therapeutics continues to advance, the availability of a diverse toolkit of phosphoramidite building blocks, including this compound, will be essential for the development of the next generation of precision medicines.
References
-
ResearchGate. Dibenzyl N,N-Diisopropylphosphoramidite | Request PDF. Available at: [Link]. Accessed January 14, 2026.
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]. Accessed January 14, 2026.
-
Curiatis. Oligonucleotides Therapeutics: A Basic Understanding of the Use of Phosphoramidite. Available at: [Link]. Accessed January 14, 2026.
Sources
Structure of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
An In-Depth Technical Guide to Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite: Structure, Synthesis, and Application in Biopolymer Modification
Introduction
In the fields of chemical biology and drug development, the precise modification of biomolecules is paramount for elucidating biological pathways and creating novel therapeutics. Phosphorylation is a key post-translational modification that governs countless cellular processes. The chemical tools that enable the introduction of phosphate groups with high efficiency and selectivity are therefore indispensable. Among these, phosphoramidites are a superior class of reagents, forming the cornerstone of modern oligonucleotide synthesis and finding increasing use in the modification of other biopolymers like peptides.[1][]
This guide provides a detailed technical overview of this compound, a specialized phosphitylating agent designed for the phosphorylation of nucleophiles, particularly hydroxyl groups in amino acids.[3] We will dissect its molecular structure to understand its reactivity, outline a robust synthetic and purification protocol, detail methods for its analytical characterization, and explore its mechanism of action in the synthesis of phosphopeptides. This document is intended for researchers and scientists who require a deep, practical understanding of this reagent to leverage its capabilities in their work.
Part 1: Molecular Structure and Physicochemical Properties
Core Structure Analysis
The efficacy of this compound stems from the synergistic function of its three primary structural components: the trivalent phosphorus core, the N,N-diisopropylamino leaving group, and the di-p-chlorobenzyl protecting groups.
-
Trivalent Phosphorus (P(III)) Core: The central phosphorus atom is in a P(III) oxidation state, making it highly susceptible to activation and subsequent nucleophilic attack. This inherent reactivity is the basis for the phosphitylation reaction. Upon reaction, the phosphorus is oxidized to the more stable pentavalent P(V) state, typically as a phosphate triester.[4]
-
N,N-Diisopropylamino Group: This bulky amine serves as an excellent leaving group upon activation. In the presence of a mild acid catalyst, the nitrogen atom is protonated, transforming the amino group into a cation that readily dissociates from the phosphorus center.[5] The steric bulk of the two isopropyl groups provides a crucial kinetic balance, rendering the phosphoramidite stable enough for storage and handling while allowing for rapid activation and coupling when desired.[6]
-
Di-p-chlorobenzyl Protecting Groups: These two groups temporarily protect the oxygen atoms of the phosphite. The benzyl group is a well-established protecting group that can be cleaved under specific, mild conditions, typically catalytic hydrogenation. The addition of a chlorine atom at the para position of the benzene ring modifies the electronic properties and can influence the conditions required for deprotection, often providing alternative or more facile cleavage pathways compared to standard benzyl groups. These groups are stable throughout the coupling and oxidation steps and are removed at the final stage to reveal the desired phosphate moiety.[7]
Chemical Identification and Properties
Proper identification and handling are critical for the successful application of this reagent. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [8] |
| CAS Number | 128858-43-5 | [8] |
| Molecular Formula | C₂₀H₂₆Cl₂NO₂P | [3] |
| Molecular Weight | 414.31 g/mol | [3] |
| Appearance | Clear colorless or light yellow liquid | [4][9] |
| Solubility | Soluble in Chloroform, Dichloromethane, THF, Acetonitrile; Insoluble in water | [3][10] |
| Storage Conditions | Long-term storage at -20°C under an inert atmosphere (Argon or Nitrogen). | [3] |
Part 2: Synthesis and Quality Control
The synthesis of high-purity this compound is essential for achieving high yields in subsequent biopolymer modifications. Impurities can lead to unwanted side reactions and complicate purification.[11]
Synthetic Pathway
The most direct and reliable method for synthesizing this reagent is based on the well-established reaction of a phosphorodiamidous chloride with the corresponding alcohol.[10] The pathway involves the reaction of N,N-Diisopropylphosphoramidous dichloride with two equivalents of p-chlorobenzyl alcohol in the presence of a tertiary amine base, such as triethylamine, to scavenge the HCl byproduct.
Detailed Synthesis Protocol
This protocol is adapted from the synthesis of the analogous dibenzyl compound and should be performed by trained chemists under strict anhydrous and inert atmosphere conditions.[12]
-
Preparation: A 500 mL oven-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N,N-Diisopropylphosphoramidous dichloride (e.g., 20.3 g, 100 mmol) and dissolved in 200 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Base: Anhydrous triethylamine (e.g., 22.3 g, 220 mmol, 2.2 eq) is added to the stirred solution.
-
Cooling: The flask is cooled to 0°C in an ice-salt bath.
-
Alcohol Addition: A solution of p-chlorobenzyl alcohol (e.g., 28.5 g, 200 mmol, 2.0 eq) in 50 mL of anhydrous THF is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 3 hours. A white precipitate of triethylammonium chloride will form.
-
Workup: The suspension is filtered under nitrogen to remove the salt. The filter cake is washed with a small amount of anhydrous THF.
-
Solvent Removal: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude oil is purified by flash chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quality Control & Analytical Characterization
Rigorous quality control is non-negotiable to ensure the reliability of subsequent synthetic steps. A multi-technique approach is recommended to confirm identity, purity, and stability.[13]
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct and powerful technique for characterizing phosphoramidites.[14] It provides a clear window into the phosphorus environment. The pure P(III) product should appear as a singlet (or a narrow multiplet if diastereomers are resolved) in the characteristic region of +145 to +155 ppm .[10][15] A critical quality check is for the absence of signals in the P(V) region (typically -10 to +20 ppm), which would indicate oxidative degradation.[15]
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structural integrity of the organic components of the molecule—the diisopropyl and p-chlorobenzyl groups—and to ensure the absence of residual solvents or starting materials.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is employed to confirm the molecular weight of the compound and to identify and quantify non-phosphorus-containing impurities.[13] High-resolution mass spectrometry can confirm the elemental composition.[16]
The following table summarizes typical quality specifications for this reagent.
| Parameter | Specification | Analytical Method |
| Purity (P(III) Species) | ≥ 98.0% | ³¹P NMR |
| Purity | ≥ 98.0% | RP-HPLC |
| P(V) Content | < 1.0% | ³¹P NMR |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR |
| Mass Confirmation | Matches theoretical mass | LC-MS |
Part 3: Mechanism of Action and Application
The Phosphitylation Reaction: Activation and Coupling
The core function of a phosphoramidite is to phosphitylate a nucleophile, such as an alcohol. This process is not spontaneous; it requires activation by a weak acid catalyst, with 1H-tetrazole or its derivatives like 4,5-dicyanoimidazole being the most common.[4]
The mechanism proceeds in two key steps:
-
Activation: The activator, a weak acid, protonates the nitrogen atom of the diisopropylamino group. This converts the amine into a much better leaving group (diisopropylammonium cation).
-
Nucleophilic Attack (Coupling): The free hydroxyl group of the substrate (e.g., an amino acid side chain or a nucleoside) performs a nucleophilic attack on the now highly electrophilic phosphorus atom, displacing the protonated amine and forming a new P-O bond. The product is a phosphite triester.[5][6]
Application Workflow: Solid-Phase Phosphopeptide Synthesis
A primary application for this reagent is the site-specific phosphorylation of serine, threonine, or tyrosine residues during solid-phase peptide synthesis (SPPS).[3][10]
Experimental Protocol:
-
Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc- or Boc-SPPS protocols until the target hydroxyl-containing amino acid is at the N-terminus with its amino group protected.
-
Phosphitylation (Coupling): The resin-bound peptide is washed with anhydrous acetonitrile. A solution of this compound (e.g., 5-10 equivalents) and an activator like 4,5-dicyanoimidazole (e.g., 10-20 equivalents) in anhydrous acetonitrile is added to the resin. The reaction is allowed to proceed for 30-60 minutes at room temperature.
-
Washing: The resin is thoroughly washed with acetonitrile to remove excess reagents.
-
Oxidation: The newly formed phosphite triester is unstable and must be oxidized to the stable phosphate triester. This is typically achieved by treating the resin with a solution of 0.1 M iodine in a THF/pyridine/water mixture for 10-15 minutes. Alternatively, anhydrous oxidants like tert-butyl hydroperoxide (TBHP) can be used.
-
Continuation/Cleavage: Peptide synthesis can be continued if desired. Otherwise, the peptide is cleaved from the resin and side-chain protecting groups are removed using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Final Deprotection: The p-chlorobenzyl groups on the phosphate are typically stable to standard acid cleavage. They are removed in a final, separate step. While standard benzyl groups are removed by catalytic hydrogenation (H₂/Pd-C), the p-chloro-substituent may allow for other deprotection strategies, although hydrogenolysis remains a viable option.[4] This final step yields the desired phosphopeptide.
Part 4: Handling, Storage, and Safety
-
Handling: this compound is highly sensitive to moisture and acid.[4] All handling should be performed in a glovebox or under a stream of dry, inert gas (argon or nitrogen). Use oven-dried glassware and anhydrous solvents to prevent hydrolysis, which leads to reagent degradation.
-
Storage: The reagent must be stored in a tightly sealed container at -20°C.[3] For frequent use, it can be aliquoted into smaller vials under inert atmosphere to avoid repeated exposure of the main stock to ambient conditions.
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated fume hood.
Conclusion
This compound is a highly effective and specialized reagent for the introduction of phosphate groups onto biomolecules. Its structure is rationally designed for a balance of stability during storage and high reactivity upon activation. A thorough understanding of its synthesis, purification, and analytical characterization is key to ensuring its quality and performance. When handled with the appropriate precautions against moisture and air, this phosphoramidite serves as a powerful tool in the synthesis of phosphopeptides and other modified biopolymers, enabling advanced research in proteomics, drug discovery, and molecular biology.
References
-
Title: Phosphoramidite Chemistry for DNA Synthesis Source: Twist Bioscience URL: [Link]
-
Title: Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries Source: MDPI URL: [Link]
-
Title: The Role of Phosphoramidites in Modern DNA Synthesis Source: Autech.com URL: [Link]
-
Title: Phosphoramidite compound identification and impurity control by Benchtop NMR Source: Magritek URL: [Link]
-
Title: Quality Standards for DNA phosphoramidite raw materials Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Dibenzyl N, N -Diisopropylphosphoramidite | Request PDF Source: ResearchGate URL: [Link]
-
Title: Benzyl-N,N-diisopropylchlorophosphoramidite Source: PubChem URL: [Link]
-
Title: The Pivotal Role of Phosphoramidite Chemistry in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology Source: Amerigo Scientific URL: [Link]
-
Title: Phosphorus 31 Solid State NMR Characterization of Oligonucleotides Covalently Bound to a Solid Support Source: Nucleic Acids Research, Oxford Academic URL: [Link]
-
Title: Mass determination of phosphoramidites Source: PubMed URL: [Link]
-
Title: Protecting Groups Source: University of Bath URL: [Link]
-
Title: Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis Source: International Research Journal of Pure and Applied Chemistry URL: [Link]
-
Title: The Phosphoramidite Approach for Oligonucleotide Synthesis Source: ResearchGate URL: [Link]
Sources
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 5. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. This compound,(CAS# 128858-43-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 15. usp.org [usp.org]
- 16. Mass determination of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
This guide provides an in-depth analysis of the critical chemical properties of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, a key reagent in specialized chemical synthesis. Focusing on solubility and stability, this document offers field-proven insights and detailed protocols to support researchers, scientists, and drug development professionals in optimizing its use, ensuring experimental reproducibility, and maintaining reagent integrity.
Introduction: Understanding the Reagent's Role
This compound is a phosphitylating agent used in the synthesis of complex organic molecules. Its primary function is to introduce a protected phosphate group onto a hydroxyl moiety. The diisopropylamino group serves as a reactive handle that is readily activated by a weak acid, while the p-chlorobenzyl groups are robust protecting groups for the phosphite moiety, which can be removed under specific conditions later in a synthetic sequence.
The success of any synthesis utilizing this reagent is fundamentally dependent on its purity and reactivity at the point of use. These factors are directly governed by its solubility in reaction solvents and its stability during storage and handling. This guide will dissect these two core characteristics to provide a comprehensive operational framework.
Solubility Profile
The solubility of a phosphoramidite is paramount as it dictates the choice of solvent for achieving a homogeneous reaction medium, which is essential for consistent and efficient coupling. Inadequate solubility can lead to concentration-dependent side reactions and incomplete consumption of starting materials.
While comprehensive quantitative solubility data for this compound is not broadly published, empirical data and analogy to similar structures provide a reliable working profile. The presence of two chlorobenzyl groups lends the molecule significant nonpolar character.
Table 1: Solubility Characteristics of this compound and Related Analogs
| Solvent | Compound | Solubility | Rationale & Field Notes |
| Acetonitrile (CH₃CN) | Dibenzyl N,N-Diisopropylphosphoramidite | Soluble[1][2][3] | Primary solvent for oligonucleotide synthesis. The p-chloro analog is expected to be soluble, but verification is crucial as high concentrations may require co-solvents. |
| Dichloromethane (CH₂Cl₂) | Dibenzyl N,N-Diisopropylphosphoramidite | Soluble[1][2][3] | Excellent solvent for phosphoramidites due to its inertness and ability to dissolve a wide range of organic compounds. |
| Chloroform (CHCl₃) | This compound | Soluble[4] | A common solvent for this class of compounds, suitable for reaction and analytical sample preparation (e.g., NMR). |
| Hexane | This compound | Soluble[4] | Indicates high nonpolar character. Useful for chromatographic purification but generally not for coupling reactions. |
| Tetrahydrofuran (THF) | Dibenzyl N,N-Diisopropylphosphoramidite | Soluble[1][2][5] | A good alternative to dichloromethane, though care must be taken to ensure it is anhydrous and peroxide-free. |
| Water (H₂O) | Dibenzyl N,N-Diisopropylphosphoramidite | Insoluble[1][2][3] | To be strictly avoided. Water is a reactant that leads to rapid hydrolysis of the phosphoramidite.[][7] |
Experimental Protocol: Determining Solubility
This protocol provides a self-validating system for determining the approximate solubility of the phosphoramidite in a solvent of interest.
Objective: To determine the solubility of this compound in anhydrous acetonitrile to a target concentration of 0.1 M for synthesis.
Materials:
-
This compound (store under inert gas, -20°C)
-
Anhydrous acetonitrile (<30 ppm H₂O)
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Volumetric flask and appropriate glassware, oven-dried.
Methodology:
-
Preparation: Oven-dry all glassware overnight and cool under a stream of inert gas.
-
Reagent Handling: Allow the phosphoramidite vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Dispensing: In a glovebox or under a positive pressure of inert gas, weigh the required amount of the phosphoramidite to make a 0.1 M solution.
-
Dissolution: Add a portion of the anhydrous acetonitrile to the flask. Cap the flask and begin gentle magnetic stirring.
-
Observation: Observe the solution for complete dissolution. The absence of any visible solid particulates indicates that the compound is soluble at this concentration.
-
Confirmation: If soluble, bring the solution to the final volume with acetonitrile. The clarity of the final solution validates its suitability for use. If particulates remain, the concentration exceeds the solubility limit.
Stability: Degradation Pathways and Mitigation
The P(III) center in phosphoramidites is highly susceptible to reaction with nucleophiles, particularly water (hydrolysis), and to oxidation to the more stable P(V) state.[][8] Understanding these degradation pathways is critical for proper storage, handling, and interpretation of analytical data.
Key Degradation Pathways
-
Hydrolysis: Reaction with water cleaves the diisopropylamino group to form an H-phosphonate diester. This species is inactive in the standard coupling reaction and represents a loss of valuable reagent.[7][9] The presence of even trace amounts of acid can catalyze this degradation.[9]
-
Oxidation: Exposure to air or oxidizing contaminants converts the phosphite triester (P(III)) to a phosphate triester (P(V)). This oxidized form is unreactive in the coupling step of oligonucleotide synthesis.[10][11]
The diagram below illustrates the primary degradation logic for a generic phosphoramidite.
Caption: Core degradation pathways for phosphoramidites.
Best Practices for Handling and Storage
To mitigate these degradation pathways, a stringent protocol for handling and storage must be followed.
-
Storage: The reagent should be stored as a dry solid at -20°C under an inert atmosphere (argon is preferred).[4] Long-term storage in solution is not recommended, as the rate of degradation increases even in anhydrous solvents.[12]
-
Solvents: Always use high-purity, anhydrous solvents. For oligonucleotide synthesis, acetonitrile with a water content of <30 ppm is standard.[13]
-
Inert Atmosphere: All manipulations of the solid and its solutions should be performed under a positive pressure of dry argon or nitrogen.
-
Temperature: Before use, allow the reagent container to equilibrate to ambient temperature before opening to prevent moisture from condensing on the cold solid.
The following workflow ensures the integrity of the phosphoramidite from storage to use.
Caption: Recommended workflow for phosphoramidite handling.
Analytical Methods for Stability Assessment
Routine quality control is the only way to validate the purity of a phosphoramidite before committing it to a lengthy and expensive synthesis. The two most powerful techniques are ³¹P Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).[14][15][16]
³¹P NMR Spectroscopy
³¹P NMR is the definitive method for assessing phosphoramidite integrity because it directly probes the phosphorus environment. It provides a quantitative measure of the active P(III) species versus its P(V) and other degradation products.[14][16]
Table 2: Typical ³¹P NMR Chemical Shifts for Phosphoramidites and Impurities
| Phosphorus Species | Typical Chemical Shift (δ, ppm) | Significance |
| Phosphoramidite (P(III)) | +145 to +150 | Active Reagent. Often appears as a sharp singlet or a pair of singlets for diastereomers.[16] |
| H-Phosphonate (P(III)) | +5 to +15 | Hydrolysis product. Indicates exposure to moisture. |
| Phosphate (P(V)) | -20 to 0 | Oxidation product. Indicates exposure to air or oxidants.[16] |
Experimental Protocol: Stability Study via ³¹P NMR
Objective: To assess the stability of this compound in solution over 72 hours.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Deuterated chloroform (CDCl₃) for NMR locking
-
NMR tubes with airtight caps
Methodology:
-
Solution Preparation: Prepare a 0.1 M solution of the phosphoramidite in anhydrous acetonitrile as described previously.
-
Time Point Zero (T=0): Immediately take a 0.5 mL aliquot of the solution and add it to an NMR tube containing 0.1 mL of CDCl₃. Acquire a quantitative ³¹P NMR spectrum. This is the baseline purity.
-
Incubation: Store the remaining stock solution, tightly sealed under argon, at room temperature.
-
Subsequent Time Points: At T=24, 48, and 72 hours, repeat step 2 with fresh aliquots from the stock solution.
-
Data Analysis: Process each spectrum and integrate the peaks corresponding to the phosphoramidite, H-phosphonate, and phosphate species. Calculate the percentage of the active phosphoramidite at each time point relative to the total phosphorus-containing species. This provides a quantitative measure of stability in solution. Standard phosphoramidites in anhydrous acetonitrile are typically stable for 2-3 days.[10]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a complementary technique used to assess the overall purity of the compound, detecting both phosphorus-containing impurities and other non-phosphorus contaminants.[13][16]
Protocol Outline: Purity Assessment by RP-HPLC
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[16]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient: A linear gradient from 50% B to 100% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the phosphoramidite in acetonitrile (~1 mg/mL).[16]
-
Analysis: The active phosphoramidite typically appears as a major peak or a closely eluting pair of diastereomers.[16] Degradation products and other impurities will appear as separate peaks. Purity is calculated based on the area percentage of the main peak(s).
Conclusion
The reliable performance of this compound hinges on a disciplined approach to its handling, storage, and quality control. Its solubility profile necessitates the use of anhydrous, non-protic solvents, while its inherent instability demands strict exclusion of water and oxygen. By implementing the workflows and analytical protocols detailed in this guide, researchers can ensure the integrity of this critical reagent, leading to more reliable and reproducible synthetic outcomes. A multi-faceted analytical approach, combining ³¹P NMR for specific phosphorus chemistry and HPLC for overall purity, provides a self-validating system for quality assurance.[14]
References
- A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites. BenchChem.
- A Comparative Guide to Analytical Techniques for Assessing the Purity of Dipentyl Phosphoramid
- Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
- Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.
- Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides.
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Solid Phase Oligonucleotide Synthesis. Biotage.
- On-demand synthesis of phosphoramidites.
- Quality Standards for DNA phosphoramidite raw m
- A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis. BenchChem.
- Oligonucleotide synthesis. Wikipedia.
- This compound biochemical. MyBioSource.
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides. Thermo Fisher Scientific.
- Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
- Hydrolysis of a phosphoramidite to give the H-phosphonate via the...
- Dibenzyl N,N-diisopropylphosphoramidite technical grade, 90. Sigma-Aldrich.
- Dibenzyl N,N-Diisopropylphosphoramidite | Request PDF.
- Physical properties of Dibenzyl N,N-diisopropylphosphoramidite. BenchChem.
- Dibenzyl N,N-diisopropylphosphoramidite technical grade, 90. Sigma-Aldrich.
Sources
- 1. 二苄基 N,N-二异丙基亚磷酰胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 二苄基 N,N-二异丙基亚磷酰胺 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. mybiosource.com [mybiosource.com]
- 5. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. biotage.com [biotage.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. lcms.cz [lcms.cz]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. usp.org [usp.org]
An In-Depth Technical Guide to the Role of Phosphoramidite Chemistry in DNA Synthesis
Abstract
The chemical synthesis of oligonucleotides is the bedrock of modern molecular biology, enabling applications from PCR and DNA sequencing to gene editing and novel therapeutics.[1] The universally adopted method for this synthesis is based on phosphoramidite chemistry, a highly efficient and automatable process developed by Marvin H. Caruthers in the early 1980s.[2][3] This guide provides a detailed exploration of the core principles of solid-phase phosphoramidite chemistry. We will dissect the elegant four-step cycle—detritylation, coupling, capping, and oxidation—that facilitates the stepwise addition of nucleotide monomers. Furthermore, this document will delve into the critical roles of protecting groups, the solid support, and post-synthesis processing, offering field-proven insights into protocol optimization and troubleshooting for researchers, scientists, and drug development professionals.
Foundational Principles of Phosphoramidite Chemistry
The power of the phosphoramidite method lies in its use of specially modified nucleosides, known as nucleoside phosphoramidites, as the building blocks for the growing DNA chain.[4] The synthesis is performed on a solid support, typically controlled-pore glass (CPG), which simplifies the entire process by allowing for the easy removal of excess reagents and by-products through simple washing steps.[2][][6] This solid-phase approach is highly amenable to automation and is the basis for modern DNA synthesizers.[3][]
A key distinction from biological DNA synthesis is that the chemical process proceeds in the 3' to 5' direction.[2][7][8] The synthesis begins with the first nucleoside (which will be the 3'-most base of the final oligonucleotide) covalently attached to the solid support.[8][9]
The Nucleoside Phosphoramidite Monomer: The Core Building Block
A nucleoside phosphoramidite is a nucleoside that has been chemically modified at key positions to control its reactivity. These modifications, known as protecting groups, are essential for ensuring that the synthesis proceeds with high fidelity.[1][10]
The key features of a standard 2'-deoxynucleoside phosphoramidite are:
-
A 5'-Hydroxyl Protecting Group: The 5'-hydroxyl group is protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group.[4][] This group is stable under the conditions of the coupling reaction but can be easily removed by a weak acid to allow for the addition of the next nucleotide.[7]
-
A 3'-Phosphoramidite Moiety: The 3'-hydroxyl group is modified to a phosphoramidite. This phosphorus(III) group is activated during the coupling step to react with the free 5'-hydroxyl of the growing chain.[] It includes:
-
Base-Labile Protecting Groups: The exocyclic amino groups on the nucleobases of Adenine (A), Cytosine (C), and Guanine (G) are protected to prevent unwanted side reactions.[10][12] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) for G.[9][10] Thymine (T) does not have an exocyclic amino group and therefore does not require this protection.[10]
The Solid Support: The Anchor of Synthesis
The synthesis takes place on a solid support, most commonly controlled-pore glass (CPG).[10] The first nucleoside is attached to this support via a linker that is stable throughout the synthesis cycles but can be cleaved at the end to release the completed oligonucleotide.[9] The use of a solid support offers significant advantages over solution-phase synthesis:
-
Simplified Purification: Excess reagents and by-products are simply washed away after each step, eliminating the need for complex purification between cycles.[2][]
-
Driving Reactions to Completion: A large excess of reagents in the solution phase can be used to drive the reactions to near-quantitative yields.[]
-
Automation: The entire process can be automated on computer-controlled synthesizers.[3][]
The Four-Step Synthesis Cycle: Building the Oligonucleotide
The addition of each nucleotide is accomplished through a four-step cycle that is repeated until the desired sequence is assembled.[1][2] The efficiency of each cycle is paramount, as even a small decrease in efficiency can lead to a significant reduction in the yield of the full-length product, especially for long oligonucleotides.[13][]
Step 1: Detritylation (Deblocking)
The cycle begins with the removal of the 5'-DMT protecting group from the nucleoside attached to the solid support.[2][7] This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[6][9] This step exposes the reactive 5'-hydroxyl group, making it available for the subsequent coupling reaction.[2]
Causality Insight: The choice of acid is critical. TCA is strong enough to quantitatively remove the DMT group quickly but mild enough to minimize depurination (the cleavage of the bond between the purine base and the sugar), a potential side reaction, especially at Adenine and Guanine residues.[13]
Self-Validating System: The cleaved DMT cation has a characteristic bright orange color, and its absorbance can be measured spectrophotometrically (at 495 nm).[9] This provides a real-time, quantitative measure of the yield of the previous coupling step and is a critical in-process control to monitor synthesis efficiency.[6][9]
Step 2: Coupling
Following detritylation and a washing step to remove the acid, the next nucleoside phosphoramidite is added along with a weak acid activator, such as tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT).[6][9] The activator protonates the nitrogen of the phosphoramidite's diisopropylamino group, converting it into a good leaving group.[9] The exposed 5'-hydroxyl group of the support-bound chain then performs a nucleophilic attack on the phosphorus atom, forming an unstable phosphite triester linkage.[7][]
Causality Insight: This reaction is carried out under strictly anhydrous conditions. Any moisture present will react with the activated phosphoramidite, leading to a lower coupling efficiency.[13] Maintaining high coupling efficiency is the single most important factor for the successful synthesis of long oligonucleotides.[13]
Step 3: Capping
Because the coupling reaction is not 100% efficient, a small fraction of the 5'-hydroxyl groups on the solid support will fail to react.[15] If left unreacted, these failure sequences would be available to couple in the next cycle, resulting in the synthesis of oligonucleotides with an internal base deletion (n-1 sequences). To prevent this, a "capping" step is performed to permanently block these unreacted 5'-hydroxyl groups.[15] This is typically done using a mixture of acetic anhydride and N-methylimidazole, which acetylates the free hydroxyls, rendering them inert to further coupling reactions.[7][8]
Causality Insight: Capping is essential for ensuring a high purity of the final full-length product. Without effective capping, the purification of the desired oligonucleotide from the mixture of deletion mutants becomes extremely difficult, as their physical properties are very similar.[13]
Step 4: Oxidation
The newly formed phosphite triester linkage from the coupling step is unstable and susceptible to cleavage by the acid used in the subsequent detritylation step.[7][9] Therefore, it must be converted to a more stable phosphorus(V) species. This is achieved through an oxidation reaction, typically using a solution of iodine in the presence of water and a weak base like pyridine or lutidine.[7][9] This reaction converts the phosphite triester into a stable phosphate triester, which is the natural backbone linkage found in DNA (albeit with the cyanoethyl protecting group still attached).[7]
Causality Insight: The presence of a small amount of water is essential for the oxidation reaction to proceed. However, residual water must be thoroughly removed before the next cycle begins, as it would inhibit the subsequent coupling step.[8] Some synthesizers even incorporate a second capping step after oxidation to help dry the support.[8]
Experimental Protocol: A Single Synthesis Cycle
The following protocol outlines the steps and typical reagents for one cycle of DNA synthesis on an automated synthesizer.
| Step | Reagent/Solvent | Typical Time | Purpose |
| 1. Column Wash | Anhydrous Acetonitrile | 30 s | Prepare column for reaction. |
| 2. Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane | 50-120 s | Remove the 5'-DMT protecting group.[6][9] |
| 3. Column Wash | Anhydrous Acetonitrile | 60 s | Remove TCA and cleaved DMT cation. |
| 4. Coupling | 0.1 M Phosphoramidite + 0.25 M ETT in Acetonitrile | 30-180 s | Add the next nucleotide to the chain.[6] |
| 5. Column Wash | Anhydrous Acetonitrile | 30 s | Remove excess phosphoramidite and activator. |
| 6. Capping | Cap A (Acetic Anhydride/Lutidine/THF) & Cap B (N-Methylimidazole/THF) | 30-60 s | Block unreacted 5'-hydroxyl groups.[6] |
| 7. Column Wash | Anhydrous Acetonitrile | 30 s | Remove capping reagents. |
| 8. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 s | Stabilize the phosphite triester to a phosphate triester.[6] |
| 9. Column Wash | Anhydrous Acetonitrile | 60 s | Remove oxidizing solution and prepare for the next cycle. |
Note: Times and concentrations can be optimized depending on the synthesizer, scale, and specific sequence.
Post-Synthesis: Cleavage and Deprotection
Once all the nucleotides have been added, the oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone and the nucleobases.[16] The final steps involve releasing the oligonucleotide and removing these groups.[17]
This process is typically a one-step procedure using a heated, concentrated solution of aqueous ammonium hydroxide or a mixture of ammonium hydroxide and aqueous methylamine (AMA).[6][18] This treatment accomplishes three things simultaneously:
-
Cleavage from the support: The succinyl linker holding the oligonucleotide to the CPG support is hydrolyzed.[9]
-
Phosphate deprotection: The β-cyanoethyl groups are removed from the phosphate backbone via β-elimination.[9][18]
-
Base deprotection: The benzoyl and isobutyryl groups are removed from the exocyclic amines of the A, C, and G bases.[9][18]
After cleavage and deprotection, the crude oligonucleotide solution contains the full-length product, truncated sequences from failed capping, and small molecule impurities.[19] The final 5'-DMT group may be left on to aid in purification by reverse-phase HPLC, as it provides a strong hydrophobic handle to separate the full-length product from the failure sequences which lack the DMT group.[16][20]
Conclusion and Future Directions
Phosphoramidite chemistry has remained the gold standard for DNA synthesis for nearly four decades due to its high efficiency, robustness, and amenability to automation.[4] It is the foundational technology enabling the production of primers for PCR, probes for diagnostics, and the synthesis of entire genes.[][21] While the core four-step cycle has remained largely unchanged, innovations continue to emerge, including new protecting groups for sensitive modifications, more efficient activators, and improved solid supports.[1][21] As the demand for longer and more complex synthetic DNA grows, driven by fields like synthetic biology and data storage, the continued optimization and evolution of phosphoramidite chemistry will be essential.
References
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific. [URL: https://www.amerigoscientific.com/blog/exploring-phosphoramidites-essential-building-blocks-in-modern-chemistry-and-biotechnology.html]
- Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences. [URL: https://www.bocsci.com/blog/phosphoramidite-chemistry-for-dna-and-rna-synthesis/]
- Solid Phase Oligonucleotide Synthesis. BOC Sciences. [URL: https://www.bocsci.com/rna-services/solid-phase-oligonucleotide-synthesis.html]
- The Cornerstone of Synthetic DNA: An In-depth Technical Guide to the Phosphoramidite Approach. Benchchem. [URL: https://www.benchchem.com/blog/the-cornerstone-of-synthetic-dna-an-in-depth-technical-guide-to-the-phosphoramidite-approach]
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [URL: https://www.atdbio.com/nucleic-acids-book/chapter-5-Solid-phase-oligonucleotide-synthesis]
- DNA Oligonucleotide Synthesis. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/genomics/pcr/oligonucleotide-synthesis]
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research. [URL: https://www.glenresearch.com/glen-reports/gr21-21]
- A Short History of Oligonucleotide Synthesis. TriLink BioTechnologies. [URL: https://www.trilinkbiotech.com/blog/a-short-history-of-oligonucleotide-synthesis]
- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. [URL: https://www.twistbioscience.com/company/blog/science-technology/simple-guide-phosphoramidite-chemistry-and-how-it-fits-twist]
- Deprotection Guide. Glen Research. [URL: https://www.glenresearch.com/glen-reports/deprotection-guide]
- Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. LGC Biosearch Technologies. [URL: https://www.biosearchtech.com/blog/oligonucleotide-synthesis-basics-introduction-to-phosphoramidite-chemistry]
- Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry. [URL: https://journalirjpac.com/index.php/IRJPAC/article/view/30203]
- An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis. Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-solid-phase-oligonucleotide-synthesis/]
- Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. LGC Biosearch Technologies. [URL: https://www.biosearchtech.com/blog/oligonucleotide-synthesis-basics-key-takeaways-for-post-synthesis-processing]
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences. [URL: https://www.bocsci.com/blog/comprehensive-guide-to-oligonucleotide-synthesis-using-the-phosphoramidite-method/]
- Solid Phase Oligonucleotide Synthesis. Biotage. [URL: https://www.biotage.com/solid-phase-oligonucleotide-synthesis]
- Marvin H. Caruthers - CU Experts. University of Colorado Boulder. [URL: https://experts.colorado.edu/display/fisid_100435]
- Cleavage / Deprotection Reagents. FUJIFILM Wako. [URL: https://labchem-wako.fujifilm.
- Nucleic Acids Book - Chapter 6: RNA oligonucleotide synthesis. ATDBio. [URL: https://www.atdbio.com/nucleic-acids-book/Chapter-6-RNA-oligonucleotide-synthesis]
- Oligonucleotide synthesis: Coupling efficiency and quality control. IDT. [URL: https://www.idtdna.com/pages/education/decoded/article/oligonucleotide-synthesis-coupling-efficiency-and-quality-control]
- Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. MDPI. [URL: https://www.mdpi.com/1420-3049/18/11/14268]
- Long Oligonucleotide Synthesis. Glen Research. [URL: https://www.glenresearch.
- Synthesis of Phosphorodiamidate Morpholino Oligonucleotides and Their Chimeras Using Phosphoramidite Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27934012/]
- Knowledge. Biolegio. [URL: https://www.biolegio.com/knowledge]
- Protecting Groups in Oligonucleotide Synthesis. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-59259-943-8_1]
- Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24252996/]
- Glen Research: Oligonucleotide Synthesis Supplies & Supports. Glen Research. [URL: https://www.glenresearch.com/]
- Glen Report 6.14: 5' TO 3' SYNTHESIS. Glen Research. [URL: https://www.glenresearch.com/glen-reports/gr6-14]
- Phosphoramidite Considerations. Thermo Fisher Scientific. [URL: https://www.thermofisher.
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. twistbioscience.com [twistbioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DNA寡核苷酸合成 [sigmaaldrich.com]
- 8. biotage.com [biotage.com]
- 9. atdbio.com [atdbio.com]
- 10. journalirjpac.com [journalirjpac.com]
- 12. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. glenresearch.com [glenresearch.com]
- 15. idtdna.com [idtdna.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Knowledge | Biolegio [biolegio.com]
- 20. glenresearch.com [glenresearch.com]
- 21. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
A Technical Guide to Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite: A Versatile Reagent for Phosphorylation
Introduction: In the intricate fields of proteomics, drug discovery, and synthetic biology, the precise introduction of phosphate groups onto biomolecules is a critical step. Protein phosphorylation is a fundamental post-translational modification that governs cellular signaling, enzyme activity, and protein-protein interactions. The chemical synthesis of phosphopeptides and modified oligonucleotides provides invaluable tools for dissecting these biological processes. Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite has emerged as a key phosphitylating agent, offering a robust method for the phosphorylation of hydroxy amino acids (serine, threonine, and tyrosine) during solid-phase peptide synthesis. This guide provides an in-depth overview of its chemical properties, synthesis, and application, with a focus on field-proven protocols and the underlying chemical principles.
Core Specifications and Properties
This compound is a colorless to light-colored oil valued for its reactivity in forming phosphite triester intermediates. The presence of p-chlorobenzyl protecting groups on the phosphate offers specific advantages in terms of stability and deprotection strategies compared to standard benzyl groups.
Table 1: Specifications of this compound
| Property | Value | Source(s) |
| CAS Number | 128858-43-5 | [][2][3] |
| Molecular Formula | C₂₀H₂₆Cl₂NO₂P | [] |
| Molecular Weight | 414.31 g/mol | [] |
| Appearance | Colourless Oil | [] |
| Purity | Typically ≥96% | [] |
| Synonyms | Bis(1-methylethyl)phosphoramidous Acid Bis[(4-chlorophenyl)methyl] Ester; N-[bis[(4-chlorophenyl)methoxy]phosphanyl]-N-propan-2-ylpropan-2-amine | [] |
| Storage | Long-term storage at -20°C is recommended. May be stored at room temperature for short periods.[4] |
The Chemistry of Phosphitylation: Mechanism of Action
The utility of this compound lies in its trivalent phosphorus center, which is reactive towards nucleophiles like hydroxyl groups but stable enough for handling. The reaction, central to solid-phase synthesis, requires an activator, typically a weak acid like 1H-Tetrazole or its derivatives.[][5][6]
The activation mechanism proceeds via two key steps:
-
Protonation: The activator protonates the nitrogen atom of the diisopropylamino group. This transforms the amino group into a good leaving group.[2][6]
-
Nucleophilic Substitution: The conjugate base of the activator (e.g., tetrazolide) acts as a nucleophile, displacing the diisopropylamine to form a highly reactive phosphitylating intermediate (a tetrazolyl-phosphonium species).[][2]
This activated intermediate is then susceptible to nucleophilic attack by the free hydroxyl group of a resin-bound amino acid, forming a protected phosphite triester linkage.[]
Sources
- 2. glenresearch.com [glenresearch.com]
- 3. Studies on the role of tetrazole in the activation of phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. Studies on the role of tetrazole in the activation of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
Basic principles of solid-phase oligonucleotide synthesis
An In-depth Technical Guide to the Core Principles of Solid-Phase Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase oligonucleotide synthesis is a foundational technology that has revolutionized molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology.[1][2] The ability to rapidly and affordably synthesize custom DNA and RNA fragments with defined sequences has become indispensable. This guide provides a detailed technical exploration of the core principles underpinning this powerful technology, with a primary focus on the universally adopted phosphoramidite chemistry.[3][4] The method, a refinement of the solid-phase synthesis concept pioneered by Bruce Merrifield, offers a robust and automated platform for the construction of oligonucleotides.[5][6] We will dissect the causality behind each experimental choice, presenting the protocols as a self-validating system to ensure scientific integrity and reproducibility.
Part 1: The Foundation - Solid Supports and Linker Chemistry
The elegance of solid-phase synthesis lies in its ability to anchor the growing oligonucleotide chain to an insoluble support, allowing for the easy removal of excess reagents and byproducts by simple washing steps.[5][6] This approach dramatically simplifies the purification process at each step compared to traditional solution-phase synthesis and enables the use of a large excess of reagents to drive reactions to completion.[5]
The Solid Support Matrix
The choice of solid support is critical and is dictated by the desired length of the oligonucleotide and the synthesis scale. The two most prevalent types of solid supports are Controlled Pore Glass (CPG) and macroporous Polystyrene (PS).[1][5]
-
Controlled Pore Glass (CPG): This is a rigid, non-swelling support with a defined pore size.[5][6] The pore diameter is a crucial parameter, as it must be large enough to accommodate the growing oligonucleotide chain and allow for the efficient diffusion of reagents.[5][6] As the oligonucleotide elongates, it can block the pores, hindering further synthesis. Therefore, the pore size must be selected based on the target length of the oligonucleotide.[1][6]
-
Polystyrene (PS): PS supports are also widely used and offer good moisture exclusion properties, which can be advantageous for achieving high coupling efficiencies.[6] They are particularly useful for small-scale synthesis.[6]
Table 1: Common Solid Supports for Oligonucleotide Synthesis
| Solid Support | Pore Size (Å) | Typical Application (Oligonucleotide Length) | Key Properties |
| Controlled Pore Glass (CPG) | 500 | Up to 50-mer | Mechanically robust, routine for short oligonucleotides.[1][6] |
| Controlled Pore Glass (CPG) | 1000 | Up to 100-mer | Suitable for longer oligonucleotides.[1][5] |
| Controlled Pore Glass (CPG) | 2000 | Up to 200-mer | For very long oligonucleotides, though more fragile.[1][5][7] |
| Polystyrene (PS) | N/A | Variable | Good moisture exclusion, efficient for small-scale synthesis.[6] |
Linker Chemistry: Anchoring the First Nucleoside
The first nucleoside is attached to the solid support via a linker, a chemical moiety that must be stable throughout the synthesis cycles but cleavable under specific conditions at the end of the process.[1][5] The most commonly used linker is a succinyl group, which forms an ester bond with the 3'-hydroxyl of the initial nucleoside.[5] This ester linkage is readily cleaved by treatment with concentrated ammonium hydroxide at room temperature.[5] In addition to traditional nucleosidic supports, "universal supports" are also available, which contain a non-nucleosidic linker, allowing for the synthesis to begin with any desired 3'-terminal nucleoside using a standard phosphoramidite in the first cycle.[1]
Part 2: The Engine - Phosphoramidite Chemistry and the Synthesis Cycle
The chemical synthesis of oligonucleotides is a cyclical process, with one nucleotide added per cycle.[8] The phosphoramidite method is the gold standard due to its high efficiency and the stability of the phosphoramidite monomers.[3][4][9] This method proceeds in the 3' to 5' direction, which is the opposite of enzymatic DNA and RNA synthesis.[1]
The Phosphoramidite Building Blocks
Nucleoside phosphoramidites are the monomeric building blocks used in the synthesis.[4] These are modified nucleosides with several key features:
-
A phosphoramidite group at the 3'-hydroxyl position, which is the reactive site for forming the internucleotide linkage.[]
-
A dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group, which prevents unwanted polymerization.[6][]
-
A cyanoethyl group protecting the phosphate, which is removed at the end of the synthesis.[4][5]
-
Protecting groups on the exocyclic amino functions of the nucleobases (adenine, cytosine, and guanine) to prevent side reactions.[2][]
The Four-Step Synthesis Cycle
The addition of each nucleotide is accomplished through a four-step cycle: detritylation, coupling, capping, and oxidation.[2][3]
Caption: The detritylation reaction.
Step 2: Coupling
Causality: Once the 5'-hydroxyl group is deprotected, the next nucleoside phosphoramidite is introduced to form a new internucleotide bond. This is the chain elongation step.
Protocol: The incoming phosphoramidite monomer is activated by a weak acid, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole. []The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. [][12]The free 5'-hydroxyl group of the support-bound oligonucleotide then acts as a nucleophile, attacking the activated phosphorus center to form a phosphite triester linkage. [][13]This reaction is carried out in an anhydrous solvent, typically acetonitrile, and with a large excess of the phosphoramidite to drive the reaction to completion, achieving coupling efficiencies that typically exceed 99%. [3]This high efficiency is paramount for the successful synthesis of long oligonucleotides. [7]
Caption: The coupling reaction.
Step 3: Capping
Causality: Despite the high efficiency of the coupling reaction, a small fraction of the 5'-hydroxyl groups (typically 0.1 to 1%) may fail to react. [1]If left unblocked, these unreacted sites would be available to couple in the next cycle, leading to the formation of oligonucleotides with an internal base deletion, known as "(n-1) shortmers". [1][6]The capping step permanently blocks these unreacted hydroxyl groups to prevent the synthesis of these undesirable byproducts. [1][14] Protocol: Capping is achieved by treating the support with a mixture of acetic anhydride and a catalyst, such as 1-methylimidazole (NMI). [6][14][15]This mixture rapidly acetylates the free 5'-hydroxyl groups, rendering them unreactive in subsequent coupling steps. [6]This ensures that only the full-length oligonucleotides continue to elongate, which significantly simplifies the final purification. [14]
Caption: The capping reaction.
Step 4: Oxidation
Causality: The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the subsequent detritylation step. [1][16]Therefore, it must be converted to a more stable pentavalent phosphate triester, which is analogous to the natural phosphate backbone of DNA and RNA. [1][16] Protocol: The oxidation is typically carried out using a solution of iodine (I₂) in the presence of water and a weak base like pyridine or lutidine. [1][16][17]The iodine oxidizes the P(III) atom of the phosphite triester to a P(V) phosphate triester. [17]This reaction is rapid and efficient, ensuring the integrity of the growing oligonucleotide chain. [16]
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. atdbio.com [atdbio.com]
- 6. biotage.com [biotage.com]
- 7. glenresearch.com [glenresearch.com]
- 8. idtdna.com [idtdna.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. empbiotech.com [empbiotech.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
Methodological & Application
Application Notes & Protocols: A Guide to Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis
Introduction: The Strategic Role of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
In the precise world of automated solid-phase oligonucleotide synthesis, the choice of phosphoramidite reagent is paramount to achieving high-fidelity nucleic acid chains. This compound serves as a versatile phosphitylating agent, primarily utilized for the phosphorylation of hydroxyl groups, particularly in the synthesis of protected phosphopeptides and specialized oligonucleotides.[1] Its unique p-chlorobenzyl protecting groups offer distinct advantages in specific synthetic strategies where orthogonal deprotection schemes are required.
This guide provides an in-depth exploration of the chemistry, application, and detailed protocols for the effective use of this compound, designed for researchers and professionals in drug development and molecular biology.
Core Chemistry: The Phosphoramidite Approach
The phosphoramidite method is the gold standard for the chemical synthesis of DNA and RNA due to its high efficiency and amenability to automation.[][3] This stepwise addition of nucleotide building blocks to a growing chain on a solid support relies on the reactivity of phosphoramidites.[][3] The core of this process is the coupling step, where a phosphoramidite, activated by a weak acid like tetrazole, reacts with the free 5'-hydroxyl group of the support-bound nucleoside.[][][5] This forms a phosphite triester linkage, which is subsequently oxidized to the more stable phosphate triester.[][]
The this compound introduces a phosphate group with two p-chlorobenzyl protecting groups. These groups are strategically chosen for their stability during the synthesis cycles and their specific removal conditions, which can differ from the more common cyanoethyl groups, thus allowing for more complex molecular constructions.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the reactivity of this compound and to ensure laboratory safety.
Hazard Identification
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[6][8][9]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][7][8][9]
Storage and Stability
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7]
-
For long-term storage, a temperature of -20°C is recommended.[1] Short-term storage at room temperature is permissible.[1]
-
The compound is sensitive to moisture and air; exposure can lead to degradation and loss of reactivity.[10]
-
Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the container.[1]
| Parameter | Recommendation |
| Storage Temperature | Long-term: -20°C; Short-term: Room Temperature |
| Atmosphere | Inert gas (Nitrogen or Argon) |
| Container | Tightly sealed, moisture-proof vial |
Detailed Protocol for Phosphorylation using this compound
This protocol outlines the steps for incorporating a phosphate group onto a hydroxyl-containing molecule, such as a nucleoside or a peptide, on a solid support using an automated synthesizer.
Reagent Preparation
-
This compound Solution: Prepare a 0.1 M solution in anhydrous acetonitrile. Ensure the acetonitrile has a low water content (<30 ppm).
-
Activator Solution: Prepare a 0.45 M solution of a suitable activator, such as 1H-Tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.
-
Oxidizing Solution: A standard solution of 0.02 M iodine in a mixture of tetrahydrofuran (THF), pyridine, and water is typically used.
-
Capping Solutions: Use standard capping reagents (e.g., acetic anhydride and N-methylimidazole).
Automated Synthesis Cycle
The following steps describe a single cycle for the addition of the phosphate group.
-
Deprotection (Detritylation): If the starting molecule on the solid support has a 5'-DMT group, remove it by treating with a solution of 3% trichloroacetic acid (TCA) in dichloromethane.[11]
-
Coupling:
-
Deliver the this compound solution and the activator solution simultaneously to the synthesis column.
-
Allow the reaction to proceed for a coupling time of 120-180 seconds. The exact time may need optimization based on the synthesizer and the scale of the synthesis.
-
-
Capping:
-
Wash the support with acetonitrile.
-
Treat the support with capping solutions to acetylate any unreacted hydroxyl groups, preventing them from reacting in subsequent cycles.
-
-
Oxidation:
-
Wash the support with acetonitrile.
-
Introduce the oxidizing solution to convert the newly formed phosphite triester to the more stable phosphate triester.
-
Wash the support thoroughly with acetonitrile to remove residual iodine and byproducts.
-
Figure 1: Workflow for a single phosphorylation cycle.
Deprotection of p-Chlorobenzyl Groups
The removal of the p-chlorobenzyl groups requires specific conditions that differ from the standard ammonia-based deprotection used for many base and phosphate protecting groups. This orthogonality is a key feature of this reagent.
A common method for the cleavage of benzyl and chlorobenzyl ethers is catalytic hydrogenation .
-
Reagents: Palladium on carbon (Pd/C) catalyst (5-10% w/w), and a hydrogen source (e.g., H₂ gas, ammonium formate, or cyclohexene).
-
Solvent: A protic solvent like ethanol or methanol.
-
Procedure:
-
After cleaving the oligonucleotide from the solid support and removing other protecting groups as needed, dissolve the protected compound in the chosen solvent.
-
Add the Pd/C catalyst.
-
If using H₂ gas, purge the reaction vessel with hydrogen and maintain a positive pressure. If using a transfer hydrogenation reagent like ammonium formate, add it to the reaction mixture.
-
Stir the reaction at room temperature until the deprotection is complete (monitor by HPLC or TLC).
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent to obtain the deprotected product.
-
Scientific Rationale and Causality
The Mechanism of Phosphoramidite Coupling
The coupling reaction is the cornerstone of oligonucleotide synthesis.[] It proceeds through a well-defined mechanism:
-
Activation: The activator, a weak acid like tetrazole, protonates the nitrogen atom of the diisopropylamino group of the phosphoramidite.
-
Formation of a Reactive Intermediate: This protonation makes the diisopropylamino group a good leaving group, leading to the formation of a highly reactive phosphitylating agent.
-
Nucleophilic Attack: The free 5'-hydroxyl group of the support-bound nucleoside acts as a nucleophile and attacks the phosphorus center of the activated phosphoramidite.[][5]
-
Formation of Phosphite Triester: This results in the formation of a new phosphite triester bond, extending the oligonucleotide chain.[][]
Figure 2: Key steps in the phosphoramidite coupling reaction.
Rationale for p-Chlorobenzyl Protecting Groups
The choice of protecting groups is a critical aspect of oligonucleotide synthesis. The p-chlorobenzyl groups offer:
-
Stability: They are stable to the acidic conditions of detritylation and the basic conditions that might be used for the removal of other protecting groups.
-
Orthogonality: Their removal via catalytic hydrogenation provides an orthogonal deprotection strategy, which is essential when synthesizing molecules with sensitive functionalities that would not withstand standard deprotection conditions (e.g., strong bases).[12]
Troubleshooting
| Problem | Potential Cause | Solution |
| Low Coupling Efficiency | 1. Degraded phosphoramidite reagent. | 1. Use fresh, high-quality phosphoramidite. Ensure proper storage and handling. |
| 2. Incomplete detritylation. | 2. Increase detritylation time or use fresh detritylation solution. | |
| 3. Insufficient activator concentration or activity. | 3. Use fresh activator solution. | |
| Side Reactions | Presence of water in reagents or solvents. | Ensure all reagents and solvents are anhydrous. |
| Incomplete Deprotection of p-Chlorobenzyl Groups | 1. Inactive catalyst. | 1. Use fresh Pd/C catalyst. |
| 2. Insufficient hydrogen source. | 2. Ensure adequate hydrogen pressure or add more transfer hydrogenation reagent. |
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist for the introduction of phosphate groups, particularly when an orthogonal deprotection strategy is required. A thorough understanding of its chemistry, proper handling, and adherence to optimized protocols are essential for achieving successful and high-yield syntheses. By leveraging the unique properties of the p-chlorobenzyl protecting groups, researchers can expand the complexity of the molecules they synthesize for a wide range of applications in biotechnology and medicine.
References
- Vertex AI Search. (n.d.). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- Royal Society of Chemistry. (n.d.). The mechanism of the phosphoramidite synthesis of polynucleotides. Organic & Biomolecular Chemistry.
- Dahl, B. H., Nielsen, J., & Dahl, O. (n.d.). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. PMC - NIH.
- BOC Sciences. (n.d.). Principles of Phosphoramidite Reactions in DNA Assembly.
- Benchchem. (n.d.). The Core of Creation: An In-depth Technical Guide to Phosphoramidite Coupling in Oligonucleotide Synthesis.
- BOC Sciences. (n.d.). The Role of Phosphoramidites in Modern DNA Synthesis.
- Safety Data Sheet. (2009, September 1).
- MyBioSource. (2026, January 7). This compound biochemical.
- Safety Data Sheet. (n.d.).
- Dibenzyl Diisopropylphosphoramidite SDS, 108549-23-1 Safety Data Sheets. (n.d.).
- TCI Chemicals. (2025, May 28). Safety Data Sheet.
- ResearchGate. (n.d.). Dibenzyl N,N-Diisopropylphosphoramidite.
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Royal Society of Chemistry. (2023, March 5). Oligonucleotide synthesis under mild deprotection conditions.
Sources
- 1. mybiosource.com [mybiosource.com]
- 3. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. afgsci.com [afgsci.com]
- 10. researchgate.net [researchgate.net]
- 11. atdbio.com [atdbio.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Mastering RNA Synthesis: A Detailed Guide to 5'-Phosphorylation using Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite and Subsequent Enzymatic Ligation
For researchers, scientists, and drug development professionals engaged in the intricate world of RNA synthesis, the ability to generate oligonucleotides with a 5'-monophosphate is paramount. This terminal modification is the gateway to a host of downstream applications, most notably enzymatic ligation, which enables the construction of longer RNA molecules from shorter, chemically synthesized fragments. This guide provides an in-depth exploration of a robust chemical phosphorylation method utilizing Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, followed by detailed protocols for enzymatic ligation.
Introduction: The Critical Role of the 5'-Phosphate
In the realm of molecular biology and therapeutics, the 5'-phosphate group on an RNA strand is a key functional handle. It is an absolute requirement for enzymes like T4 RNA ligase to catalyze the formation of a phosphodiester bond with a 3'-hydroxyl group of another nucleic acid molecule[][2][3]. While enzymatic methods using polynucleotide kinase (PNK) can add a 5'-phosphate post-synthesis, chemical phosphorylation during solid-phase synthesis offers a streamlined and often more efficient alternative, particularly for large-scale production[4].
This application note focuses on the use of this compound, a specialized phosphoramidite reagent designed for the direct incorporation of a protected 5'-phosphate group during automated RNA synthesis.
Chemical and Physical Properties of this compound
Understanding the properties of this reagent is fundamental to its successful application.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₂₀H₂₆Cl₂NO₂P[5] |
| CAS Number | 128858-43-5[6][7] |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in chloroform, hexane, and other common organic solvents used in oligonucleotide synthesis[5] |
| Storage | Recommended long-term storage at -20°C[5] |
The Synthesis Workflow: From Phosphoramidite to 5'-Monophosphate RNA
The introduction of the 5'-phosphate using this compound occurs as the final step in solid-phase RNA synthesis. The workflow can be visualized as a three-stage process:
Caption: Overall workflow for generating 5'-monophosphate RNA and its subsequent ligation.
Part 1: Chemical 5'-Phosphorylation Protocol
This section details the protocol for incorporating the 5'-phosphate group using an automated RNA synthesizer.
Principle of the Reaction
The this compound is coupled to the free 5'-hydroxyl of the solid-support-bound RNA oligonucleotide in the final synthesis cycle. The diisopropylamino group is activated by an acidic azole catalyst (e.g., tetrazole or a derivative), creating a highly reactive intermediate that is readily attacked by the 5'-hydroxyl group[][8]. This forms a phosphite triester linkage. A subsequent oxidation step converts the unstable phosphite triester to a stable phosphate triester[3][8][9]. The p-chlorobenzyl groups serve as protecting groups for the phosphate, which are removed in a later deprotection step.
Caption: Mechanism of 5'-phosphorylation and subsequent oxidation.
Experimental Protocol: Automated Synthesis
-
Reagent Preparation : Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.
-
Synthesizer Setup :
-
Install the phosphoramidite solution on a designated port of the RNA synthesizer.
-
Ensure fresh, high-quality activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole), capping, oxidation, and deblocking solutions are loaded.
-
-
Synthesis Program :
-
Program the desired RNA sequence into the synthesizer.
-
In the final cycle, after the deblocking of the last nucleoside phosphoramidite, program the synthesizer to perform a coupling step with the this compound.
-
Coupling Time : A standard coupling time of 10-15 minutes is recommended to ensure high coupling efficiency.
-
-
Final Steps on Synthesizer :
-
Following the phosphorylation coupling, proceed with the standard capping and oxidation steps as programmed for a regular synthesis cycle.
-
The synthesis is complete. The solid support now contains the full-length RNA with a protected 5'-phosphate.
-
Part 2: Deprotection of the 5'-Phosphorylated RNA
The deprotection process involves three key stages: cleavage from the solid support and removal of base and standard phosphate protecting groups, removal of the 2'-hydroxyl protecting groups, and finally, the specific removal of the p-chlorobenzyl groups from the 5'-phosphate.
Protocol: Cleavage and Deprotection
-
Ammoniacal Cleavage and Base Deprotection :
-
Transfer the solid support to a sealed vial.
-
Add a solution of ammonium hydroxide/methylamine (AMA) or a similar standard deprotection solution.
-
Incubate at 65°C for 20 minutes to cleave the oligonucleotide from the support and remove the exocyclic amine protecting groups.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Desilylation :
-
Resuspend the dried oligonucleotide in a solution of triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Incubate at 65°C for 2.5 hours to remove the 2'-TBDMS or TOM protecting groups.
-
Quench the reaction and desalt the oligonucleotide.
-
-
Deprotection of p-Chlorobenzyl Groups :
-
Principle : The p-chlorobenzyl groups are robust and require specific conditions for their removal, typically catalytic hydrogenolysis. This method uses a catalyst (e.g., Palladium on carbon) and a hydrogen source to cleave the benzyl-oxygen bond[8].
-
Reaction Setup :
-
Dissolve the desilylated RNA in a suitable solvent mixture, such as water/ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 1 mg of catalyst per 1 µmol of RNA).
-
Add a hydrogen donor, such as ammonium formate or formic acid.
-
Note : Ensure all solutions are RNase-free.
-
-
Incubation : Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by HPLC.
-
Work-up :
-
Once the reaction is complete, carefully filter the mixture through a 0.22 µm filter to remove the Pd/C catalyst.
-
The filtrate contains the 5'-monophosphate RNA.
-
-
Part 3: Enzymatic Ligation of 5'-Phosphorylated RNA
With the chemically synthesized 5'-monophosphate RNA in hand, you can now proceed with enzymatic ligation to another RNA or DNA molecule with a free 3'-hydroxyl group.
Principle of T4 RNA Ligase Action
T4 RNA ligase 1 catalyzes the ATP-dependent ligation of a 5'-phosphoryl-terminated nucleic acid to a 3'-hydroxyl-terminated nucleic acid[][2][3]. The reaction proceeds through three steps:
-
Adenylation of the ligase.
-
Transfer of AMP to the 5'-phosphate of the donor RNA to form an AppRNA intermediate.
-
Nucleophilic attack by the 3'-hydroxyl of the acceptor on the activated 5'-end of the donor, forming a phosphodiester bond and releasing AMP.
Caption: The three-step mechanism of T4 RNA ligase.
Protocol: T4 RNA Ligase Reaction
-
Reaction Setup : In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:
| Component | Final Concentration | Example Volume (20 µL reaction) |
| 5'-monophosphate RNA (donor) | 1-10 µM | Variable |
| 3'-hydroxyl RNA (acceptor) | 1-10 µM | Variable |
| T4 RNA Ligase 1 Reaction Buffer (10X) | 1X | 2 µL |
| ATP (10 mM) | 1 mM | 2 µL |
| T4 RNA Ligase 1 (10 U/µL) | 0.5 U/µL | 1 µL |
| RNase Inhibitor (optional) | 0.5 µL | |
| Nuclease-free water | to 20 µL |
-
Incubation : Incubate the reaction at 16°C overnight or at 37°C for 1-4 hours. The optimal temperature and time may vary depending on the substrates.
-
Reaction Termination : Stop the reaction by adding an equal volume of a denaturing loading buffer (e.g., 95% formamide, 20 mM EDTA).
-
Analysis and Purification : Analyze the ligation products by denaturing polyacrylamide gel electrophoresis (PAGE). The ligated product will have a lower mobility than the starting RNA fragments. The desired product can be excised from the gel and purified.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete 5'-Phosphorylation | - Inefficient coupling of the phosphoramidite.- Degradation of the phosphoramidite reagent. | - Increase the coupling time to 15-20 minutes.- Use a fresh solution of the phosphoramidite. |
| Incomplete Deprotection of p-Chlorobenzyl Groups | - Inactive catalyst.- Insufficient reaction time. | - Use fresh Pd/C catalyst.- Extend the hydrogenolysis reaction time and monitor by HPLC. |
| Low Ligation Efficiency | - Inactive T4 RNA ligase.- Contaminants in the RNA preparation inhibiting the enzyme.- Incorrect ATP concentration. | - Use a fresh aliquot of enzyme.- Ensure thorough purification of the 5'-phosphorylated RNA after deprotection.- Confirm the final ATP concentration is 1 mM. |
| RNA Degradation | - RNase contamination. | - Maintain a strict RNase-free environment. Use certified RNase-free reagents and barrier tips. |
Conclusion
The chemical synthesis of 5'-monophosphate RNA using this compound is a powerful and efficient method for producing substrates for enzymatic ligation. By following the detailed protocols for synthesis, deprotection, and ligation outlined in this guide, researchers can reliably generate long, custom RNA molecules for a wide array of applications in research and drug development. The key to success lies in the careful execution of each step, from the handling of the sensitive phosphoramidite reagent to the final purification of the ligated product.
References
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]
-
ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Nichols, N. M., Tabor, S., & McReynolds, L. A. (2008). RNA ligases. Current protocols in molecular biology, Chapter 3, Unit3.15. [Link]
-
Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides. DNA, 5(5), 421–426. [Link]
-
Abulleef, H. A. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Dibenzyl N, N -Diisopropylphosphoramidite. Retrieved from [Link]
-
Silverman, S. K. (2005). Efficient RNA 5′-adenylation by T4 DNA ligase to facilitate practical applications. RNA, 11(7), 1133–1141. [Link]
-
Silverman, S. K. (2004). Practical and general synthesis of 5′-adenylated RNA (5′-AppRNA). RNA, 10(4), 717–729. [Link]
-
Bartosik, K., & Dębiec, K. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3344. [Link]
-
Mattes, A., & Wengel, J. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic letters, 6(25), 4643–4646. [Link]
-
Glen Research. (n.d.). Glen Report 30.16 - Technical Brief – 5'-Phosphorylation of RNA. Retrieved from [Link]
-
Beaucage, S. L. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 13789-13814. [Link]
-
Zhang, Z., & Kool, E. T. (2012). A new method for the cleavage of nitrobenzyl amides and ethers. Organic & biomolecular chemistry, 10(1), 24-26. [Link]
-
ResearchGate. (n.d.). Mechanism and stereochemical course of phosphoramidite coupling during solid-phase ORN synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic ligation strategies to prepare long modified RNA oligonucleotides beyond the size limit of chemical solid‐phase synthesis. Retrieved from [Link]
-
Smirnov, I., & Tsvetkov, V. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(18), 6103–6108. [Link]
-
Almac Group. (2021). Towards the enzymatic synthesis of oligonucleotides. Retrieved from [Link]
-
Manufacturing Chemist. (2021). Towards the enzymatic synthesis of oligonucleotides: part II. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of a Broadly Applicable Enzymatic Ligation Process for the Production of Single Guide RNAs. Retrieved from [Link]
-
Gunjal, L. G., & Kapdi, A. R. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–An Asian Journal, 18(12), e202300185. [Link]
-
Zhang, X., & Jones, R. A. (2005). Silyl protecting groups for oligonucleotide synthesis removed by a ZnBr2 treatment. Nucleosides, nucleotides & nucleic acids, 24(5-7), 1009–1013. [Link]
-
ResearchGate. (n.d.). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]
-
ResearchGate. (n.d.). Sequential removal of the benzyl-type protecting groups PMB and NAP by oxidative cleavage using CAN and DDQ. Retrieved from [Link]
-
OUCI. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of benzyl groups. Retrieved from [Link]
-
Anwer, M. K., & Spatola, A. F. (1980). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. Synthesis, 1980(12), 929-932. [Link]
-
PubChem. (n.d.). Benzyl-N,N-diisopropylchlorophosphoramidite. Retrieved from [Link]
-
Glen Research. (n.d.). RNA Deprotection. Retrieved from [Link]
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]
-
Glen Research. (2022). Application Note — RNA Synthesis. Retrieved from [Link]
-
Applied Biological Materials Inc. (n.d.). T4 RNA Ligase 1 (ssRNA Ligase). Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved from [Link]
-
Fàbrega, C., et al. (2012). Chemical synthesis of long RNAs with terminal 5′‐phosphate groups. Angewandte Chemie International Edition, 51(35), 8752-8755. [Link]
- Google Patents. (n.d.). CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3.
- Google Patents. (n.d.). US8541569B2 - Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3.
-
Glen Research. (n.d.). Chemical Phosphorylation of Oligonucleotides. Retrieved from [Link]
-
Uhlenbeck, O. C., & Gumport, R. I. (1982). T4 RNA ligase. In The Enzymes (Vol. 15, pp. 31-58). Academic Press. [Link]
-
Wang, L. K., & Shuman, S. (2010). The C-terminal domain of T4 RNA ligase 1 confers specificity for tRNA repair. RNA, 16(11), 2247–2256. [Link]
-
Zlatev, I., et al. (2012). Chemical Triphosphorylation of Oligonucleotides. JoVE (Journal of Visualized Experiments), (184), e63877. [Link]
-
Stawinski, J., & Kraszewski, A. (1994). Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach. Acta chemica Scandinavica, 48, 150-158. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. Retrieved from [Link]
Sources
- 2. hongene.com [hongene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical synthesis of long RNAs with terminal 5′‐phosphate groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl-N,N-diisopropylchlorophosphoramidite | C13H21ClNOP | CID 4590858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound,(CAS# 128858-43-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. atdbio.com [atdbio.com]
- 9. twistbioscience.com [twistbioscience.com]
The Core of Creation: A Guide to the Phosphoramidite Coupling Reaction in Oligonucleotide Synthesis
Introduction: The Bedrock of Synthetic Biology
The chemical synthesis of oligonucleotides is a foundational technology that powers vast areas of modern life sciences, from diagnostic PCR primers and gene editing tools to the development of nucleic acid-based therapeutics like siRNA and antisense oligonucleotides.[1] For nearly four decades, the phosphoramidite method has been the undisputed gold standard for this process, prized for its high efficiency, robustness, and amenability to automation.[2][3]
At the heart of this technology is a four-step iterative cycle that meticulously adds one nucleotide at a time to a growing chain anchored on a solid support.[1][] This guide provides an in-depth exploration of this synthetic cycle, with a primary focus on the most critical step: the coupling reaction. We will dissect the underlying chemistry, present detailed protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals to master this essential technique.
The Synthesis Cycle: A Symphony in Four Acts
Oligonucleotide synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic biosynthesis.[5] Each addition of a nucleoside phosphoramidite monomer is accomplished through a cycle of four distinct chemical reactions: deblocking, coupling, capping, and oxidation.[6][7] The successful completion of each step is paramount to achieving a high yield of the desired full-length oligonucleotide.
Diagram 1: The four-step phosphoramidite oligonucleotide synthesis cycle.
-
Deblocking (Detritylation): The cycle begins by removing the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside bound to the solid support.[8] This exposes a reactive hydroxyl group, preparing it for the addition of the next base.[6]
-
Coupling: The key bond-forming step where an activated phosphoramidite monomer reacts with the free 5'-hydroxyl group, extending the oligonucleotide chain by one unit and forming an unstable phosphite triester linkage.[]
-
Capping: Any 5'-hydroxyl groups that failed to react during the coupling step are permanently blocked by acetylation.[10] This is a critical quality control step that prevents the formation of oligonucleotides with internal deletions (so-called "n-1 shortmers"), which are notoriously difficult to purify from the final product.[8][11]
-
Oxidation: The newly formed, unstable phosphite triester (P(III)) linkage is converted to a stable, natural phosphate triester (P(V)) backbone using an oxidizing agent.[10][12] This stabilization is essential to prevent cleavage of the new bond during the acidic deblocking step of the subsequent cycle.[13]
A Deep Dive into the Coupling Reaction
The coupling step is the linchpin of the synthesis cycle. Its efficiency dictates the maximum possible yield of the final full-length product. The reaction is a nucleophilic attack by the free 5'-hydroxyl group of the growing chain on a highly reactive phosphoramidite monomer.[][14]
The Key Players: Reagents and Their Roles
1. Phosphoramidite Monomers: These are the nucleoside building blocks, chemically modified for controlled synthesis. A standard phosphoramidite has several key features:
-
5'-DMT Group: A bulky protecting group on the 5'-hydroxyl that prevents self-polymerization and is removed at the start of each cycle.[2]
-
Phosphoramidite Moiety: Located at the 3'-position, this consists of a P(III) center, a diisopropylamino (-N(iPr)2) group, and a β-cyanoethyl (-OCH2CH2CN) group.[2]
-
Base Protecting Groups: The exocyclic amines on adenosine (A), cytosine (C), and guanosine (G) bases are protected (e.g., with benzoyl or isobutyryl groups) to prevent side reactions during synthesis. Thymidine (T) typically requires no base protection.[1]
2. The Activator: Phosphoramidites are relatively stable and not sufficiently electrophilic to react on their own.[] They must be "activated" by a weak acid, most commonly a tetrazole derivative.[][15]
The activation mechanism involves the protonation of the nitrogen atom of the diisopropylamino group by the activator.[8][12] This converts the amino group into an excellent leaving group, creating a highly reactive phosphonium intermediate that is susceptible to nucleophilic attack by the 5'-hydroxyl group.[][16]
Diagram 2: The activation and coupling mechanism in phosphoramidite synthesis.
The choice of activator is critical and involves a trade-off between reactivity and potential side reactions.
| Activator | Typical Concentration | pKa | Key Characteristics & Applications |
| 1H-Tetrazole | 0.45 M | 4.9 | The original standard; moderately soluble. Still widely used for standard DNA synthesis.[17] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and soluble than 1H-Tetrazole, leading to faster coupling. A common choice for routine DNA and RNA synthesis.[17][18] |
| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M - 0.3 M | 4.0 | More acidic than ETT, often recommended for sterically hindered couplings, such as in RNA synthesis (due to the 2'-OH protecting group).[17][18] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic and very soluble in acetonitrile.[17][19] Reduces risk of side reactions (like premature detritylation) and is excellent for large-scale and long oligonucleotide synthesis.[17] |
The Imperative of High Coupling Efficiency
The overall yield of the final full-length oligonucleotide is a product of the coupling efficiency at every single step. Even a small drop in average efficiency has a dramatic and compounding effect on the final product yield.
| Oligonucleotide Length | Yield at 99.5% Avg. Coupling | Yield at 99.0% Avg. Coupling | Yield at 98.0% Avg. Coupling |
| 20-mer | 90.5% | 81.8% | 66.8% |
| 50-mer | 77.8% | 60.5% | 36.4% |
| 100-mer | 60.6% | 36.6% | 13.3% |
Theoretical yield of full-length product = (Average Coupling Efficiency)^(Number of couplings)[20]
Achieving near-quantitative (>99%) coupling efficiency is therefore not just a goal, but a necessity.[3][6] The primary adversary in this pursuit is water . Any moisture in the reagents or synthesizer lines will compete with the 5'-hydroxyl for the activated phosphoramidite, effectively terminating the chain.[21][22] Therefore, the use of fresh, high-quality anhydrous solvents and reagents is paramount.[22]
Detailed Protocol: A Standard Synthesis Cycle
This protocol outlines a single, complete cycle for the addition of one nucleotide on an automated solid-phase synthesizer.
System Prerequisites:
-
A synthesis column containing the initial nucleoside covalently linked to a solid support (e.g., Controlled Pore Glass - CPG).[5][23]
-
All reagents (phosphoramidites, activator, deblock, capping, oxidation solutions) and wash solvents (anhydrous acetonitrile) are installed on an automated synthesizer.
Step 1: Deblocking (Detritylation)
-
Reagent Delivery: Deliver a solution of 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in anhydrous Dichloromethane (DCM) to the synthesis column.[11][24]
-
Reaction: Allow the acid to flow through the column for approximately 60-90 seconds to ensure complete removal of the 5'-DMT group.
-
Monitoring (Optional but Recommended): The cleaved DMT cation has a characteristic orange color. The eluent can be directed through a spectrophotometer to measure its absorbance at ~495 nm, providing a real-time quantitative measure of the previous cycle's coupling efficiency.[12]
-
Wash: Thoroughly flush the column with anhydrous acetonitrile to remove all traces of acid and the cleaved DMT cation, which could interfere with the subsequent coupling step.[8]
Step 2: Coupling
-
Reagent Delivery: Co-deliver the desired phosphoramidite monomer (e.g., 0.1 M in acetonitrile) and the activator solution (e.g., 0.45 M ETT in acetonitrile) to the column.[25] A molar excess of both reagents is used to drive the reaction to completion.[12]
-
Reaction: Allow the coupling reaction to proceed for a specified time. A typical coupling time for standard DNA bases is 30-45 seconds.[24] Modified or sterically hindered bases may require longer times (e.g., 5-10 minutes).[24][25]
-
Wash: Flush the column with anhydrous acetonitrile to remove excess phosphoramidite and activator.
Step 3: Capping
-
Reagent Delivery: Sequentially or simultaneously deliver the two capping solutions:
-
Reaction: Allow the reagents to react for approximately 30 seconds. This acetylates any 5'-hydroxyl group that failed to couple, rendering it inert.[10][11]
-
Wash: Flush the column with anhydrous acetonitrile.
Step 4: Oxidation
-
Reagent Delivery: Deliver the oxidizer solution, typically 0.02 M Iodine in a mixture of THF, pyridine, and water, to the column.[13]
-
Reaction: Allow the oxidation to proceed for approximately 30 seconds to convert the phosphite triester to a stable phosphate triester.[13]
-
Wash: Thoroughly flush the column with anhydrous acetonitrile to remove the oxidizer solution and, critically, any residual water before the next cycle begins.[8] Some protocols employ a second capping step after oxidation to ensure the support is completely dry.[8][12]
Cycle Completion: The column is now ready for the deblocking step of the next nucleotide addition. The entire four-step cycle is repeated until the oligonucleotide of the desired length and sequence is assembled.
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (indicated by low trityl readings) | 1. Moisture contamination in reagents or lines.[21][22]2. Degraded phosphoramidite or activator solutions.3. Insufficient coupling time for a specific base.[22]4. Clogged fluid delivery lines. | 1. Use fresh, high-quality anhydrous acetonitrile (≤15 ppm water). Purge synthesizer lines.[21][22]2. Prepare fresh solutions from high-purity reagents.[22]3. Increase the coupling time for the problematic step. Consider a "double couple" protocol where the coupling step is repeated before oxidation.[25]4. Perform instrument maintenance. |
| N+1 Peaks in Final Product (Oligos one base longer) | Highly acidic activators (e.g., BTT) can cause minor detritylation of the phosphoramidite monomer in solution before it reaches the column. This dimer can then be incorporated.[17][21] | For long sequences or large-scale synthesis where this is problematic, switch to a less acidic activator like DCI.[17] |
| Depurination (especially at A/G bases) | Prolonged exposure to acid during the deblocking step.[8][11] | Use the mildest acid and shortest deblocking time necessary for complete DMT removal. DCA is generally milder than TCA.[8] |
Conclusion: From Synthesis to Application
Upon completion of the final synthesis cycle, the oligonucleotide remains attached to the solid support and fully protected. Subsequent post-synthesis processing involves cleavage from the support, removal of all remaining protecting groups from the bases and phosphate backbone, and finally, purification by methods such as HPLC or PAGE to isolate the high-purity, full-length product.[6][10]
Mastery of the phosphoramidite coupling reaction is essential for any laboratory engaged in the synthesis of nucleic acids. By understanding the intricate chemistry, adhering to stringent anhydrous conditions, and implementing robust protocols, researchers can reliably produce high-quality oligonucleotides that are fit for purpose, driving innovation across the spectrum of biological sciences.
References
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. Retrieved from [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience. Retrieved from [Link]
-
Oligonucleotide synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Oligonucleotides. (n.d.). Biomers.net. Retrieved from [Link]
-
Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. (n.d.). Aragen. Retrieved from [Link]
-
Caruthers, M. H. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14376–14404. Retrieved from [Link]
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. Retrieved from [Link]
-
The Phosphoramidite Approach for Oligonucleotide Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]
-
TECHNICAL BRIEF - ABOUT ACTIVATORS: Now and tomorrow. (n.d.). Glen Research. Retrieved from [Link]
- Sangha, J., & Wright, P. (2008). Activators for oligonucleotide and phosphoramidite synthesis. Google Patents.
-
Solid Phase Oligonucleotide Synthesis. (2022). Biotage. Retrieved from [Link]
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Retrieved from [Link]
-
Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism. (2017). Journal of Visualized Experiments. Retrieved from [Link]
-
Scott, G., & Kumar, S. (2007). Linker phosphoramidite reagents for the attachment of the first nucleoside to underivatized solid-phase supports. Nucleic Acids Research, 35(3), e19. Retrieved from [Link]
-
Leveque, X., et al. (2000). Acid Binding and Detritylation During Oligonucleotide Synthesis. Nucleic Acids Research, 28(18), 3503–3510. Retrieved from [Link]
-
Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. twistbioscience.com [twistbioscience.com]
- 3. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. idtdna.com [idtdna.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 11. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 12. atdbio.com [atdbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 19. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. glenresearch.com [glenresearch.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. alfachemic.com [alfachemic.com]
- 24. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 25. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Introduction: A Specialized Phosphitylating Agent
In the landscape of automated chemical synthesis, phosphoramidites are the cornerstone building blocks for creating nucleic acids and phosphorylated biomolecules.[] While the vast majority of routine gene synthesis relies on the robust and predictable 2-cyanoethyl (CE) protecting group for the phosphate backbone, specialized applications demand a more nuanced toolkit of protecting group strategies.[2] Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite emerges as such a specialized reagent.
Though not a mainstream choice for large-scale gene synthesis, its unique properties, conferred by the di-p-chlorobenzyl protecting group, offer distinct advantages in specific contexts, most notably in the synthesis of phosphopeptides. This guide provides a comprehensive overview of its primary application and explores its theoretical application in gene synthesis, offering detailed protocols and expert insights for researchers and drug development professionals.
Part 1: Primary Application - Solid-Phase Synthesis of Phosphopeptides
The most well-documented and validated application of this compound is the "global phosphorylation" of peptide fragments, particularly for installing phosphate groups on serine, threonine, and tyrosine residues during solid-phase peptide synthesis (SPPS).
Expert Insights: The Causality Behind the Choice
The choice of the p-chlorobenzyl group in this context is deliberate. Unlike the base-labile 2-cyanoethyl group, benzyl-type protecting groups exhibit stability to the basic and acidic conditions routinely used in Fmoc-based or Boc-based peptide synthesis. This orthogonality is critical. It allows the peptide chain to be fully assembled and deprotected, leaving the hydroxyl groups of Ser, Thr, or Tyr residues exposed for a final, on-support phosphorylation step. The p-chloro substitution provides a subtle modification of the benzyl group's electronic properties, influencing its stability and deprotection kinetics.
Experimental Workflow: Global Phosphorylation of Peptides
The following diagram illustrates the general workflow for using this compound in phosphopeptide synthesis.
Caption: Workflow for phosphopeptide synthesis.
Protocol 1: On-Support Phosphorylation of a Serine Residue
This protocol assumes the peptide has been synthesized on a solid support and the serine hydroxyl group is available for reaction.
Materials:
-
Peptide-bound resin
-
This compound
-
Activator solution: 0.45 M Tetrazole in anhydrous acetonitrile
-
Oxidizing solution: 5.5 M tert-Butyl hydroperoxide (t-BuOOH) in decane
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the peptide-bound resin in anhydrous DCM in a reaction vessel for 30 minutes. Drain the solvent.
-
Washing: Wash the resin thoroughly with anhydrous ACN (3 x 1 min).
-
Phosphitylation Reaction:
-
Prepare a solution of this compound (5 equivalents relative to the resin loading) and Tetrazole solution (10 equivalents) in anhydrous ACN.
-
Add the solution to the resin and agitate under an inert atmosphere (Argon or Nitrogen) for 1-2 hours.
-
-
Washing: Drain the reaction mixture and wash the resin with anhydrous ACN (5 x 1 min).
-
Oxidation:
-
Add the t-BuOOH solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
-
Final Wash: Drain the oxidizing solution and wash the resin extensively with DCM (5 x 1 min) followed by methanol (3 x 1 min).
-
Drying: Dry the resin under high vacuum.
Part 2: Theoretical Application in Gene Synthesis
While not its standard use, this compound could theoretically be employed to introduce a phosphate or phosphodiester linkage during oligonucleotide synthesis. This would represent a specialized application, likely for creating specific modifications where the standard 2-cyanoethyl group is unsuitable.
Expert Insights: Challenges and Rationale
The primary obstacle to using benzyl-type protecting groups in standard solid-phase gene synthesis is the deprotection step.[3] The conditions required to cleave a benzyl ether—typically catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst)—are incompatible with oligonucleotides bound to a solid support.[4][5] Furthermore, such conditions would reduce the nucleobases.
However, a theoretical advantage could be the avoidance of acrylonitrile formation, a toxic byproduct generated during the β-elimination of the cyanoethyl group.[2] This could be relevant in applications requiring exceptionally high purity or when synthesizing oligonucleotides with base modifications sensitive to Michael addition.
Hypothetical Workflow: Oligonucleotide Synthesis
The standard four-step phosphoramidite cycle would be modified primarily in the final deprotection strategy.
Caption: Hypothetical workflow for gene synthesis.
Protocol 2: Hypothetical Coupling Step in Automated Gene Synthesis
This protocol outlines how the coupling step might be adapted for an automated DNA synthesizer.
Assumptions:
-
The phosphoramidite is dissolved in anhydrous acetonitrile to a standard concentration (e.g., 0.1 M).
-
The synthesizer is programmed for a non-standard phosphoramidite.
Procedure:
-
Reagent Preparation: Dissolve this compound in high-quality anhydrous acetonitrile to a final concentration of 0.1 M. Load onto a designated port on the DNA synthesizer.
-
Deblocking: The synthesizer performs a standard detritylation step, typically using 3% trichloroacetic acid (TCA) in DCM, to free the 5'-hydroxyl group of the support-bound nucleotide.
-
Coupling:
-
The synthesizer delivers the this compound solution simultaneously with an activator (e.g., 0.45 M Tetrazole or 0.25 M Dicyanoimidazole (DCI)) to the synthesis column.
-
Rationale: A slightly extended coupling time (e.g., 60-180 seconds) may be programmed initially. The bulky p-chlorobenzyl groups might cause steric hindrance compared to the smaller cyanoethyl group, potentially requiring more time to achieve high coupling efficiency.
-
-
Capping & Oxidation: Standard capping (e.g., acetic anhydride/N-methylimidazole) and oxidation (e.g., iodine/water/pyridine) steps would follow to terminate failed sequences and stabilize the newly formed phosphotriester linkage.
Deprotection: The Critical Hurdle
The final cleavage and deprotection is the most significant deviation from standard protocols.
-
Base and Support Deprotection: The oligonucleotide would first be cleaved from the solid support and the nucleobase protecting groups (e.g., benzoyl, isobutyryl) removed using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[6] At this stage, the phosphate backbone would still be protected by the p-chlorobenzyl groups.
-
p-Chlorobenzyl Group Removal (Solution Phase):
-
Method: The purified, support-cleaved oligonucleotide would be dissolved in a suitable solvent system (e.g., an alcohol/water mixture). Catalytic hydrogenolysis would be performed by adding a palladium catalyst (e.g., Palladium on Carbon, Pd/C) and bubbling hydrogen gas through the solution or using a hydrogen transfer reagent.[4]
-
Challenges: This step is non-trivial. The catalyst can be difficult to remove completely, and the conditions must be optimized to avoid reduction of the nucleobases, particularly thymine. Alternative methods, such as strong acid cleavage (e.g., with bromotrimethylsilane), could be explored but risk depurination and strand scission.[7]
-
Data Presentation: Comparative Overview
The following table compares the standard 2-cyanoethyl phosphoramidite approach with the theoretical application of this compound in gene synthesis.
| Feature | 2-Cyanoethyl (CE) Group (Standard) | p-Chlorobenzyl (p-Cl-Bn) Group (Theoretical) |
| Protecting Group Structure | -CH₂CH₂CN | -CH₂-C₆H₄-Cl |
| Deprotection Mechanism | β-elimination | Catalytic Hydrogenolysis / Strong Acid Cleavage |
| Deprotection Conditions | Basic (e.g., NH₄OH, AMA) | Reductive (H₂, Pd/C) or strongly acidic |
| Compatibility with Solid Phase | High (one-pot deprotection) | Low (requires post-cleavage solution-phase step) |
| Key Advantage | Fast, reliable, one-pot deprotection | Avoids formation of acrylonitrile |
| Key Disadvantage | Forms toxic acrylonitrile byproduct | Deprotection is not orthogonal to standard synthesis |
| Primary Application | Routine DNA/RNA Gene Synthesis | Phosphopeptide Synthesis |
Conclusion
This compound is a powerful but highly specialized reagent. Its utility is firmly established in the field of phosphopeptide synthesis, where the stability of the p-chlorobenzyl group provides essential orthogonality. While its application in routine gene synthesis is not standard due to significant deprotection challenges, understanding its unique chemistry allows for its consideration in niche applications where avoiding base-labile conditions or acrylonitrile byproducts is paramount. Any application in oligonucleotide synthesis would require significant process development, particularly for the final deprotection step, moving it from a streamlined solid-phase process to a more complex multi-step solution-phase procedure.
References
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. National Institutes of Health. [Link]
-
Method Developments in Solid-Phase Chemistry: Easing Access to Synthetic Oligonucleotides and Oligo(disulfides). Aarhus University. [Link]
-
Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. ACS Publications. [Link]
-
Combined nucleobase and backbone modifications enhance DNA duplex stability and preserve biocompatibility. The Royal Society of Chemistry. [Link]
-
Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. National Institutes of Health. [Link]
-
Protecting Groups in Oligonucleotide Synthesis. Springer Nature. [Link]
-
2-Benzamidoethyl Group − A Novel Type of Phosphate Protecting Group for Oligonucleotide Synthesis. ResearchGate. [Link]
-
Benzyl Protection. Common Organic Chemistry. [Link]
-
Synthesis of oligonucleotides on a soluble support. Beilstein Journals. [Link]
-
A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane. ResearchGate. [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health. [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
-
Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. ACS Publications. [Link]
-
A modular approach to enzymatic ligation of peptides and proteins with oligonucleotides. Nanyang Technological University. [Link]
-
Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. [Link]
-
The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. National Institutes of Health. [Link]
-
Synthesis of Allylic Phosphate Linked Dinucleotide Phosphoramidite: For the Application of Oligonucleotide Synthesis, Gene Assembly and Protein Expression. ResearchGate. [Link]
Sources
- 2. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Modified Oligonucleotides Using Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Prepared by: Gemini, Senior Application Scientist
Abstract
The precise chemical synthesis of oligonucleotides is the bedrock of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental research.[] While standard DNA and RNA synthesis is well-established, the introduction of specific modifications is crucial for enhancing stability, functionality, and cellular uptake.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, a versatile phosphitylating agent for introducing terminal phosphate modifications or creating stable phosphotriester linkages within synthetic oligonucleotides. We will delve into the underlying chemistry, provide detailed, field-tested protocols, and discuss the critical considerations for successful synthesis and deprotection.
Foundational Principles: The Phosphoramidite Synthesis Cycle
The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process, celebrated for its high coupling efficiency and precision.[4][5] This method builds the oligonucleotide chain in the 3' to 5' direction through a repeated four-step cycle for each nucleotide addition. Understanding this core cycle is essential before introducing specialized modifying reagents.
The four fundamental steps are:
-
Detritylation (Deblocking): The cycle begins with the acid-catalyzed removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleoside anchored to the solid support. This exposes a free hydroxyl group for the subsequent reaction.[4]
-
Coupling: The next nucleoside, in the form of a phosphoramidite monomer, is activated by a weak acid like tetrazole or a derivative.[] This highly reactive intermediate is then coupled to the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage.[][8] This step is the core of chain elongation.
-
Capping: To prevent the accumulation of shorter, failure sequences ("shortmers"), any unreacted 5'-hydroxyl groups are permanently blocked through acetylation. This ensures that only the full-length oligonucleotides continue to the next cycle.[4]
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester, which mirrors the natural phosphodiester backbone of DNA (albeit with a protecting group).
This cycle is repeated until the desired oligonucleotide sequence is fully assembled.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
The Reagent in Focus: this compound
While standard synthesis employs nucleoside phosphoramidites, specialized reagents are required to introduce non-nucleosidic modifications. This compound is one such reagent, designed for the efficient phosphitylation of hydroxyl groups.
Chemical Properties and Handling:
-
Structure: [(CH₃)₂CH]₂NP(OCH₂C₆H₄Cl)₂
-
Appearance: Colorless to light yellow liquid.[9]
-
Function: A highly effective phosphitylating agent. It reacts with a free hydroxyl group to form a di-p-chlorobenzyl-protected phosphite triester.
-
Storage and Handling: The reagent is sensitive to moisture and acid.[9] It should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. A stock solution in anhydrous acetonitrile can be prepared for use on automated synthesizers.[10]
The Rationale Behind the p-Chlorobenzyl Protecting Group: The choice of protecting group is a critical element in chemical synthesis, dictating the conditions required for its removal. The p-chlorobenzyl groups on this reagent are specifically chosen for their unique stability profile:
-
Stability: They are robust and stable throughout the standard oligonucleotide synthesis cycle, including the acidic detritylation steps.
-
Orthogonal Deprotection: Crucially, they are resistant to the standard ammoniacal conditions used to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases and the phosphate backbone (β-cyanoethyl groups).[11]
-
Selective Removal: These groups are typically removed under specific, non-standard conditions such as strong acidolysis (e.g., with trifluoroacetic acid and a scavenger like thiophenol) or catalytic hydrogenation.[10] This "orthogonal" deprotection strategy allows for the synthesis of complex molecules where different protecting groups must be removed sequentially without affecting others.
Application Protocol: Synthesis of a 5'-Phosphorylated Oligonucleotide
A primary application of this compound is the introduction of a terminal 5'-phosphate group, a modification essential for various biological applications, including ligation and qPCR probe design. The following protocol outlines the on-synthesizer phosphitylation and subsequent two-stage deprotection workflow.
Caption: Workflow for 5'-phosphorylation using a two-stage deprotection strategy.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Purity |
| This compound | Phosphitylating Agent | >95% |
| Anhydrous Acetonitrile (MeCN) | Solvent | DNA Synthesis Grade |
| Activator (e.g., 0.25 M DCI or 0.45 M Tetrazole in MeCN) | Phosphoramidite Activation | DNA Synthesis Grade |
| Oxidizer (0.02 M Iodine in THF/Water/Pyridine) | Oxidation of Phosphite Triester | DNA Synthesis Grade |
| Capping Reagents (Cap A and Cap B) | Capping of unreacted hydroxyls | DNA Synthesis Grade |
| Deblocking Agent (3% Trichloroacetic Acid in DCM) | Detritylation | DNA Synthesis Grade |
| Cleavage/Deprotection Reagent (e.g., Conc. NH₄OH) | Cleavage and Base/Phosphate Deprotection | ACS Grade or higher |
| Trifluoroacetic Acid (TFA) | p-Chlorobenzyl Group Removal | Reagent Grade |
| Thiophenol | Scavenger for Acidolysis | Reagent Grade |
| Solid Support with Synthesized Oligonucleotide | Starting Material | N/A |
| HPLC System with RP Column | Purification and Analysis | N/A |
| Mass Spectrometer (e.g., ESI-MS) | Quality Control / Identity Verification | N/A |
Step-by-Step Experimental Protocol
Part A: On-Synthesizer Modification
-
Preparation: Ensure the fully synthesized oligonucleotide is on the solid support within the synthesis column and has undergone its final detritylation step, leaving a free 5'-hydroxyl group.
-
Phosphitylation Coupling: Program the DNA synthesizer to perform a final coupling step using the this compound (typically prepared at 0.1 M in anhydrous acetonitrile).
-
Causality: The activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate susceptible to nucleophilic attack by the 5'-hydroxyl group of the oligonucleotide.[][12]
-
Protocol Step: Deliver the activator and the phosphoramidite solution to the column. Allow a coupling time of 2-5 minutes.
-
-
Capping: Perform a standard capping step. This is a precautionary measure to cap any 5'-hydroxyls that may have failed to react during the phosphitylation step.
-
Oxidation: Perform a standard oxidation step using the iodine-based oxidizer for 1-2 minutes.
-
Causality: This converts the unstable phosphite triester into a stable pentavalent phosphate triester, protecting the linkage from acid-catalyzed degradation in subsequent steps.
-
-
Final Wash and Drying: The synthesizer will perform final washes with acetonitrile. Dry the solid support thoroughly under a stream of argon or nitrogen.
Part B: Cleavage and Two-Stage Deprotection
-
Stage 1: Standard Cleavage and Deprotection
-
Transfer the dried solid support to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.[13][14]
-
Cool the vial, centrifuge, and carefully transfer the supernatant containing the oligonucleotide to a new tube. The product at this stage is the 5'-(di-p-chlorobenzyl)phosphoryl-oligonucleotide.
-
-
Purification (Optional but Recommended): It is often beneficial to purify this intermediate using reverse-phase HPLC or a purification cartridge to remove failure sequences and other impurities before the final deprotection step. Lyophilize the purified product.
-
Stage 2: Removal of p-Chlorobenzyl Groups
-
WARNING: This step should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Thiophenol has a strong, unpleasant odor.
-
Re-dissolve the lyophilized intermediate in a solution of Trifluoroacetic Acid (TFA) and Thiophenol. A common mixture is TFA/thiophenol/water in a ratio of 8:1:1 (v/v/v).[10]
-
Causality: The strong acid (TFA) protonates the benzyl oxygen, making it a good leaving group. The thiophenol acts as a scavenger to trap the resulting carbocations, preventing side reactions with the oligonucleotide.
-
Let the reaction proceed at room temperature for 2-4 hours.
-
Remove the acid by precipitation. Add a co-precipitant (e.g., sodium acetate) and cold ethanol or isopropanol to precipitate the fully deprotected oligonucleotide. Centrifuge to pellet the product, decant the supernatant, and wash the pellet with cold ethanol.
-
-
Final Purification and Analysis:
-
Re-dissolve the final oligonucleotide pellet in nuclease-free water.
-
Purify the final product using reverse-phase HPLC.
-
Perform final quality control by analyzing the purified product via ESI-Mass Spectrometry to confirm the correct molecular weight of the 5'-phosphorylated oligonucleotide.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Phosphitylation Efficiency | 1. Degraded phosphoramidite reagent (moisture contamination).2. Inactive activator solution.3. Insufficient coupling time. | 1. Use fresh, anhydrous reagents. Ensure phosphoramidite is stored properly under inert gas.2. Prepare fresh activator solution.3. Increase the coupling time on the synthesizer to 5-10 minutes. |
| Incomplete Removal of p-Cl-Bn Groups | 1. Insufficient reaction time for acidolysis.2. Ineffective scavenger. | 1. Extend the TFA/thiophenol treatment time to 4 hours.2. Ensure fresh thiophenol is used. Consider m-cresol as an alternative scavenger.[10] |
| Degradation of Oligonucleotide | 1. Prolonged exposure to strong acid during final deprotection.2. Depurination of 'A' or 'G' bases. | 1. Do not exceed the recommended acidolysis time. Perform the reaction at room temperature, not elevated temperatures.2. Ensure proper workup and precipitation immediately after the reaction is complete. |
| Multiple Peaks in Final HPLC | 1. Incomplete capping leading to n-1 species.2. Side reactions during deprotection. | 1. Ensure capping reagents are fresh and the step is included post-phosphitylation.2. Optimize the deprotection conditions and ensure efficient scavenging during acidolysis. Purify the intermediate product. |
Concluding Remarks
This compound is a powerful tool for the synthesis of modified oligonucleotides, offering a reliable method for introducing phosphotriester linkages protected by the robust p-chlorobenzyl group. The key to its successful application lies in understanding its orthogonal deprotection chemistry, which requires a specific acidolysis step distinct from standard oligonucleotide processing. By following the detailed protocols and embracing the principles of the underlying chemical reactions, researchers can confidently incorporate terminal phosphates and other modifications, expanding the functional repertoire of synthetic nucleic acids for advanced applications in molecular biology and drug development.
References
-
Dahl, B. H., Nielsen, J., & Dahl, O. (1987). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Nucleic Acids Research, 15(4), 1729–1743. Retrieved from [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience. Retrieved from [Link]
-
The Chemistry Behind Modified Oligonucleotides: A Deep Dive. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Zarytova, V. F., Kutyavin, I. V., Mamaev, S. V., & Podyminogin, M. A. (1995). Advanced method for oligonucleotide deprotection. Bioorganicheskaia Khimiia, 21(1), 123-125. Retrieved from [Link]
-
The Role of Phosphoramidites in Modern DNA Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research. Retrieved from [Link]
-
Dibenzyl N, N -Diisopropylphosphoramidite | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved from [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis. (2014). National Center for Biotechnology Information. Retrieved from [Link]
-
Beaucage, S. L., & Iyer, R. P. (1993). The synthesis of modified oligonucleotides by the phosphoramidite approach and their applications. Tetrahedron, 49(28), 6123-6194. Retrieved from [Link]
-
Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. (2021). Ludwig-Maximilians-Universität München. Retrieved from [Link]
- Oligonucleotide deprotection. (n.d.). Google Patents.
-
Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. (2000). National Center for Biotechnology Information. Retrieved from [Link]
-
Bonora, G. M., Biancotto, G., Maffini, M., & Scremin, C. L. (1993). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Nucleic Acids Research, 21(5), 1213–1217. Retrieved from [Link]
-
Glen Report 28.1. (n.d.). Glen Research. Retrieved from [Link]
-
The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
-
Preparation of 7 using dibenzyl N,N‐diisopropylphosphoramidite. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. (2023). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 2. nbinno.com [nbinno.com]
- 3. scilit.com [scilit.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. JP4705716B2 - Oligonucleotide deprotection - Google Patents [patents.google.com]
- 12. Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite for creating DNA probes
Application Note & Protocol
Topic: Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite for Creating 5'-Phosphorylated DNA Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of 5'-Phosphorylated DNA Probes
In the landscape of molecular biology and diagnostics, the functionalization of synthetic oligonucleotides is paramount. A 5'-phosphate group is a fundamental modification, essential for a variety of downstream applications that are unavailable to standard synthetic DNA, which typically bears a 5'-hydroxyl group. The presence of a terminal phosphate is a prerequisite for enzymatic ligation, allowing DNA probes to be covalently joined to other nucleic acids by DNA ligase. This is critical in workflows such as gene construction, cloning of PCR products, and Ligase Chain Reaction (LCR).[1]
Traditionally, 5'-phosphorylation is achieved enzymatically using T4 polynucleotide kinase (PNK) and ATP after the oligonucleotide has been synthesized and purified.[2] While effective, this enzymatic step adds time, cost, and requires an additional purification step, with phosphorylation efficiency that can be variable. Chemical phosphorylation during solid-phase synthesis offers a compelling alternative, integrating the modification directly into the automated workflow to produce high yields of 5'-phosphorylated probes ready for deprotection and purification.[3]
This document provides a detailed guide to the use of This compound , a specialized non-nucleosidic reagent designed for the efficient chemical 5'-phosphorylation of synthetic DNA probes. We will explore the chemical principles governing its use, particularly the unique characteristics of the p-chlorobenzyl protecting groups, and provide a comprehensive protocol for its application.
The Foundation: Understanding Phosphoramidite Chemistry
The gold standard for chemical DNA synthesis is the phosphoramidite method, a cyclical process that adds one nucleotide at a time to a growing chain anchored to a solid support.[4][5] Each cycle consists of four key steps, ensuring high coupling efficiency (typically >99%) and sequence fidelity.
Caption: The standard four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
-
Deblocking (Detritylation): An acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA), removes the 5'-hydroxyl protecting group (usually a dimethoxytrityl, DMT, group) from the nucleotide bound to the solid support. This exposes a free 5'-hydroxyl group for the next reaction.[5]
-
Coupling: The next nucleoside phosphoramidite, activated by a catalyst like tetrazole, is added. Its reactive phosphoramidite moiety couples with the free 5'-hydroxyl group of the growing chain, forming a new phosphite triester linkage.[5][]
-
Capping: To prevent the accumulation of shorter, failure sequences (n-1 mers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation using reagents like acetic anhydride.
-
Oxidation: The newly formed phosphite triester linkage is unstable. An oxidizing agent, typically an iodine solution, converts the P(III) center to a stable P(V) phosphate triester, completing the addition of one nucleotide.[]
This cycle is repeated until the desired sequence is assembled. The choice of protecting groups on the phosphoramidite is critical for the success of the synthesis and the final deprotection strategy.
The Reagent: this compound
This reagent is a non-nucleosidic phosphoramidite designed specifically for introducing a 5'-monophosphate. Instead of a nucleoside, it has two p-chlorobenzyl groups protecting the phosphate precursor.
Caption: Coupling of the phosphoramidite reagent to the 5'-hydroxyl of a solid-support-bound oligonucleotide.
Causality of Experimental Design: The Role of the p-Chlorobenzyl Group
The key feature of this reagent is the use of p-chlorobenzyl (p-Cl-Bn) groups as phosphate protectors, which dictates the entire post-synthesis workflow.
-
Standard Phosphate Protection: In conventional nucleoside phosphoramidites, the phosphate is protected by a β-cyanoethyl group. This group is deliberately chosen for its lability to the mild basic conditions (e.g., concentrated ammonium hydroxide) used for the final cleavage and deprotection step.[7]
-
Orthogonal Protection with p-Chlorobenzyl: The p-Cl-Bn group is an arylalkyl ether linkage that is highly stable to the standard ammonolysis conditions used to remove nucleobase protecting groups (e.g., benzoyl, isobutyryl). This chemical stability makes it an "orthogonal" protecting group. This is advantageous because it allows for the complete deprotection of the nucleobases without premature removal of the phosphate protection, preventing potential side reactions. However, it necessitates a distinct, second deprotection step specifically to cleave the p-Cl-Bn ethers.
Cleavage of benzyl ethers, including chlorinated variants, typically requires conditions that are not used in standard DNA deprotection:
-
Catalytic Hydrogenolysis: The classic method for benzyl ether cleavage involves hydrogenation with a palladium catalyst (H₂/Pd-C). This is a very mild and effective method but is incompatible with other reducible functional groups that may be present on the DNA probe (e.g., alkynes, some linkers).[8][9][10]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like bromotrimethylsilane (TMSBr) are known to effectively cleave benzyl ethers and, importantly, benzyl phosphate esters.[11][12] This approach offers a non-reductive pathway, but requires anhydrous conditions and careful handling of corrosive reagents.
Our recommended protocol will focus on a Lewis acid-based method, as it is often more compatible with the diverse modifications found in modern DNA probes.
Experimental Protocols
This protocol is divided into four main parts: automated synthesis, initial deprotection, specific p-chlorobenzyl group removal, and final purification.
Table 1: Reagent Preparation
| Reagent | Preparation | Storage |
| Phosphoramidite Solution | Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. | Use immediately. Store powder at 2-8°C under argon. |
| Standard Synthesis Reagents | Prepare according to DNA synthesizer manufacturer's specifications (Deblock, Activator, Capping, Oxidizer). | Per manufacturer's guidelines. |
| Cleavage & Deprotection Solution | Concentrated Ammonium Hydroxide (28-30%). | Room Temperature. |
| p-Cl-Bn Deprotection Reagent | Bromotrimethylsilane (TMSBr) in an anhydrous solvent like Dichloromethane (DCM) or Acetonitrile. (Caution: Highly corrosive and moisture-sensitive) . | Prepare fresh before use in a fume hood. |
Part A: Automated Synthesis – The 5'-Phosphorylation Step
-
Synthesize the desired DNA sequence using standard phosphoramidite chemistry on an automated DNA synthesizer. The synthesis should be programmed to leave the final 5'-DMT group ON.
-
After the final nucleotide coupling cycle, perform a standard oxidation and capping step.
-
Final Deblocking: Execute a final detritylation step to remove the 5'-DMT group and expose the terminal 5'-hydroxyl group.
-
Phosphorylation Coupling: Deliver the this compound solution and activator to the synthesis column to couple the reagent to the 5'-OH group.
-
Final Oxidation: Perform a final oxidation step to convert the newly formed P(III) phosphite triester to the stable P(V) phosphate triester.
-
Do not perform a final deblocking step. The oligo should remain on the solid support for the next stage.
Table 2: Recommended Parameters for the Phosphorylation Step
| Parameter | Value | Rationale |
| Reagent Concentration | 0.1 M in Acetonitrile | Standard concentration for efficient coupling. |
| Activator | 0.45 M Tetrazole or equivalent | Standard activator for phosphoramidite chemistry. |
| Coupling Time | 120 - 180 seconds | A longer coupling time is recommended for non-nucleosidic/bulky phosphoramidites to ensure maximum efficiency. |
| Oxidation Time | 30 - 60 seconds | Standard time is sufficient to stabilize the phosphate linkage. |
Part B: Cleavage from Support & Nucleobase Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the DNA bases (e.g., Bz, iBu).
-
After incubation, cool the vial to room temperature. Carefully open and transfer the ammonia solution containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide completely using a vacuum concentrator. At this stage, the product is a fully deprotected DNA strand with a 5'-(di-p-chlorobenzyl) phosphate group.
Part C: Deprotection of the 5'-Phosphate (p-Chlorobenzyl Group Removal)
This procedure must be performed in a fume hood using anhydrous solvents and appropriate personal protective equipment.
-
Re-dissolve the dried oligonucleotide in 200 µL of anhydrous Dichloromethane or Acetonitrile.
-
Add an appropriate scavenger, such as triethylsilane (5-10 equivalents).
-
Cool the solution in an ice bath.
-
Slowly add Bromotrimethylsilane (TMSBr, 10-20 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring by HPLC or LC-MS if possible.
-
Quench the reaction: Carefully add 1 mL of aqueous triethylammonium bicarbonate (TEAB) buffer (0.1 M, pH 7.5) to the reaction mixture.
-
Vortex the mixture and then remove the organic solvent in a vacuum concentrator.
-
The resulting aqueous solution contains the crude 5'-phosphorylated oligonucleotide.
Part D: Purification of the Final DNA Probe
-
The crude product can be purified using standard techniques such as Reverse-Phase HPLC (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
After purification, perform desalting using a suitable cartridge or precipitation method.
-
Quantify the final product using UV spectrophotometry at 260 nm. Verify the purity and mass using LC-MS.
Overall Workflow and Data Summary
The entire process is a multi-stage workflow that combines automated synthesis with manual post-synthetic modifications.
Caption: Complete workflow for the synthesis and processing of a 5'-phosphorylated DNA probe.
Table 3: Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low 5'-Phosphorylation Efficiency | Incomplete coupling of the phosphoramidite reagent. | Increase coupling time to 180-240 seconds. Ensure phosphoramidite and activator are fresh and anhydrous. |
| Incomplete Removal of p-Cl-Bn Groups | Insufficient deprotection reagent or time; presence of moisture. | Ensure anhydrous conditions. Increase equivalents of TMSBr or extend reaction time. Monitor reaction by LC-MS. |
| Degradation of Oligonucleotide | Depurination from overly harsh acidic conditions during deprotection. | Keep the deprotection reaction at room temperature or below. Ensure the quenching step is performed promptly. |
| Multiple Peaks in HPLC | Presence of failure sequences (n-1). | Ensure high coupling efficiency (>99.5%) during standard synthesis cycles. Optimize capping step. |
Conclusion
This compound is a specialized reagent that enables the direct chemical synthesis of 5'-phosphorylated DNA probes. Its key feature, the robust p-chlorobenzyl protecting groups, provides chemical orthogonality, separating the deprotection of the 5'-phosphate from the deprotection of the nucleobases. While this necessitates a specific, non-standard deprotection step using reagents like TMSBr, it offers a reliable and high-yield alternative to enzymatic phosphorylation. By following the detailed protocols outlined in this guide, researchers can effectively incorporate this critical functional group into their custom DNA probes, enabling a wide array of advanced applications in molecular biology, diagnostics, and synthetic biology.
References
-
Twist Bioscience. "Phosphoramidite Chemistry for DNA Synthesis". Twist Bioscience. [Link]
-
Organic Chemistry Portal. "Selective Cleavage of Benzyl Ethers". Organic-Chemistry.org. [Link]
-
Organic Chemistry Portal. "Benzyl Ethers - Protecting Groups". Organic-Chemistry.org. [Link]
-
Twist Bioscience. "A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine". Twist Bioscience. [Link]
-
Horn, T., & Urdea, M. S. (1986). "A chemical 5'-phosphorylation of oligodeoxyribonucleotides". DNA, 5(5), 421-426. [Link]
-
Various Authors. "The Phosphoramidite Approach for Oligonucleotide Synthesis". ResearchGate. [Link]
-
Bare, G.A.L., & Horning, D.P. (2022). "Chemical Triphosphorylation of Oligonucleotides". Journal of Visualized Experiments, (184), e63877. [Link]
-
Manabe, Y., et al. (2014). "Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides". PMC - NIH. [Link]
-
Amerigo Scientific. "Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology". Amerigo Scientific. [Link]
-
Guzaev, A. P., & Manoharan, M. (2006). "A versatile reagent for the synthesis of 5'-phosphorylated, 5'-thiophosphorylated or 5'-phosphoramidate-conjugated oligonucleotides". ResearchGate. [Link]
-
Madaoui, M., et al. (2011). "Structure of 5′‐phosphorylating agents of oligonucleotides". ResearchGate. [Link]
-
Chem Help ASAP. "benzyl ether cleavage". YouTube. [Link]
-
Chem Help ASAP. "synthesis & cleavage of benzyl ethers". YouTube. [Link]
-
Chemistry LibreTexts. "Protecting Groups in Organic Synthesis". Chemistry LibreTexts. [Link]
-
Lazar, S., & Guillaumet, G. (2000). "A Selective Removal of Benzyl Protecting Groups in Aryl Phosphate Esters with Bromotrimethylsilane". ResearchGate. [Link]
-
University of Windsor. "Alcohol Protecting Groups". University of Windsor Chemistry server. [Link]
Sources
- 1. Phosphorylation-5' Oligo Modifications from Gene Link [genelink.com]
- 2. neb.com [neb.com]
- 3. A chemical 5'-phosphorylation of oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. DNA寡核苷酸合成 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Deprotection strategies for oligonucleotides synthesized with Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Application Note & Protocol
Title: Deprotection Strategies for Oligonucleotides Synthesized with Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Introduction
This document provides a comprehensive guide to the chemistry and methodology for the effective deprotection of oligonucleotides synthesized using this chemistry. It outlines the mechanistic basis for the cleavage of p-chlorobenzyl groups and provides a detailed, validated protocol for researchers, scientists, and drug development professionals.
The Chemistry of p-Chlorobenzyl Protection & Deprotection
In the context of H-phosphonate chemistry, the this compound is used to convert a 5'-O-protected nucleoside into a nucleoside 3'-H-phosphonate monoester. During chain elongation, this monomer is coupled with the 5'-hydroxyl group of the support-bound oligonucleotide.[5][6] This process is repeated for each cycle. The resulting H-phosphonate diester backbone is then typically oxidized to a phosphotriester. The p-chlorobenzyl groups protect the phosphate backbone during this process.
The successful synthesis of the target oligonucleotide hinges on the quantitative removal of these p-chlorobenzyl groups, along with the standard exocyclic amine protecting groups on the nucleobases (e.g., Bz, iBu) and cleavage from the solid support.
Mechanism of Deprotection:
The removal of benzyl-type protecting groups from phosphate triesters is typically achieved via nucleophilic attack.[7][8] The electron-withdrawing nature of the chlorine atom at the para position of the benzyl group makes the benzylic carbon more electrophilic and susceptible to attack by a soft nucleophile.
Thiophenol (PhSH), in the presence of a mild base like triethylamine (TEA), is a classic and highly effective reagent for this purpose.[9][10] The thiophenolate anion (PhS⁻), generated in situ, acts as a potent soft nucleophile that attacks the benzylic carbon, leading to the cleavage of the P-O-CH₂-Ar bond and release of the unprotected phosphate. The base facilitates the deprotonation of thiophenol and neutralizes the acidic byproducts.
While effective, thiophenol's intense and unpleasant odor has led to the development of less malodorous alternatives, such as 2-methyl-5-tert-butylthiophenol, which operate via a similar mechanism.[11]
Workflow and Deprotection Mechanism Diagrams
The following diagrams illustrate the overall deprotection workflow and the core chemical transformation.
Caption: Overall workflow from protected oligonucleotide to purified product.
Caption: Mechanism of p-chlorobenzyl group removal by thiophenolate.
Experimental Protocols
This section details the materials and step-by-step procedures for the complete deprotection of oligonucleotides.
Materials and Reagents
-
Oligonucleotide synthesized on Controlled Pore Glass (CPG) support (1 µmol scale).
-
Deprotection Solution A: Thiophenol (PhSH), Triethylamine (TEA), Dioxane.
-
Deprotection Solution B: Concentrated Ammonium Hydroxide (28-30% NH₃).
-
Sodium Acetate (NaOAc), 3 M solution.
-
Ethanol (EtOH), 100% and 70% (v/v), cold (-20°C).
-
Nuclease-free water.
-
Microcentrifuge tubes (1.5 mL or 2.0 mL).
-
Heating block or oven set to 55°C.
-
Centrifuge.
Safety Precaution: Thiophenol is toxic and has a potent, unpleasant odor. All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Recommended Reagent and Reaction Conditions
| Parameter | Condition | Rationale |
| Reagent | Thiophenol / Triethylamine / Dioxane (1:2:2, v/v/v) | Provides the thiophenolate nucleophile and a base in a compatible solvent system. |
| Temperature (Phosphate Deprotection) | Room Temperature | Sufficient for the cleavage of the p-chlorobenzyl groups without causing side reactions. |
| Time (Phosphate Deprotection) | 2 hours | Ensures complete removal of the phosphate protecting groups. |
| Reagent (Base/Support Deprotection) | Concentrated Ammonium Hydroxide | Standard reagent for removing exocyclic amine protecting groups and cleaving the succinyl linker from CPG support.[12][13] |
| Temperature (Base/Support Deprotection) | 55 °C | Standard temperature for accelerating the removal of base protecting groups. |
| Time (Base/Support Deprotection) | 8 - 16 hours | Standard incubation time for complete base deprotection and cleavage. |
Step-by-Step Deprotection Protocol (1 µmol scale)
-
Preparation:
-
In a chemical fume hood, prepare the Phosphate Deprotection Solution by mixing 200 µL thiophenol, 400 µL triethylamine, and 400 µL dioxane in a sealed vial. Mix thoroughly.
-
Transfer the CPG support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap microcentrifuge tube.
-
-
Phosphate Deprotection (p-Chlorobenzyl Group Removal):
-
Add 1 mL of the freshly prepared Phosphate Deprotection Solution to the tube containing the CPG.
-
Seal the tube tightly and vortex briefly.
-
Incubate at room temperature for 2 hours on a rotator or shaker to keep the CPG suspended.
-
-
Washing:
-
After incubation, centrifuge the tube for 1 minute to pellet the CPG.
-
Carefully decant the thiophenol solution into an appropriate hazardous waste container.
-
Wash the CPG pellet by adding 1.5 mL of ethanol, vortexing briefly, centrifuging, and decanting the supernatant. Repeat this wash step two more times to remove residual thiophenol.
-
After the final wash, briefly dry the CPG pellet under a gentle stream of argon or nitrogen, or in a vacuum desiccator for 10-15 minutes.
-
-
Base Deprotection and Cleavage from Support:
-
Add 1 mL of concentrated ammonium hydroxide to the tube with the dried CPG.
-
Seal the tube tightly, ensuring the cap is rated for heating.
-
Incubate the tube at 55°C for 8 to 16 hours.
-
-
Oligonucleotide Recovery:
-
After incubation, cool the tube to room temperature.
-
Centrifuge the tube to pellet the CPG.
-
Carefully transfer the supernatant, which now contains the fully deprotected oligonucleotide, to a new 1.5 mL microcentrifuge tube.
-
Post-Deprotection Workup (Ethanol Precipitation)
-
Precipitation:
-
To the recovered ammonium hydroxide solution (~1 mL), add 100 µL of 3 M sodium acetate.
-
Add 3 mL of cold (-20°C) 100% ethanol.
-
Vortex the solution and incubate at -20°C for at least 1 hour (or overnight) to precipitate the oligonucleotide.
-
-
Pelleting and Washing:
-
Centrifuge at high speed (>12,000 x g) for 15-20 minutes at 4°C to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet by adding 1 mL of cold 70% ethanol. Centrifuge again for 5 minutes.
-
Decant the supernatant and briefly air-dry the pellet to remove residual ethanol. Do not over-dry.
-
-
Resuspension and Analysis:
-
Resuspend the purified oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer.
-
Quantify the oligonucleotide using UV spectrophotometry (A₂₆₀).
-
Verify the integrity and purity of the final product using techniques such as HPLC, mass spectrometry, or PAGE.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Phosphate Deprotection (Observed in Mass Spec) | 1. Insufficient reaction time with thiophenol solution.2. Degradation of thiophenol reagent (oxidation).3. Inadequate mixing during incubation. | 1. Increase incubation time to 2.5-3 hours.2. Use fresh, high-purity thiophenol and prepare the solution immediately before use.3. Ensure constant agitation during the reaction. |
| Low Final Yield | 1. Incomplete cleavage from CPG support.2. Loss of pellet during ethanol precipitation/washing.3. Incomplete precipitation. | 1. Ensure the full 8-16 hour incubation in ammonium hydroxide at 55°C.2. Be careful when decanting supernatants; use a fine-tipped pipette.3. Increase precipitation time at -20°C; ensure ethanol is sufficiently cold. |
| Presence of Side Products (e.g., base modifications) | 1. Thiophenol solution not fully removed before ammonia treatment.2. Over-exposure to deprotection reagents. | 1. Perform the ethanol wash steps thoroughly after the thiophenol treatment.2. Adhere to recommended incubation times and temperatures. |
References
- 2-Methyl-5-tert-butylthiophenol--an odorless deprotecting reagent useful in synthesis of oligonucleotides and their analogs. Nucleosides Nucleotides Nucleic Acids. 2003;22(4):453-60.
- Google Patents. (2004). Deprotection of phosphorus in oligonucleotide synthesis. WO2004009612A1.
-
A Highly Reactive, Odourless Substitute for Thiophenol/Triethylamine as a Deprotection Reagent in the Synthesis of Oligonucleotides and their Analogues. Acta Chemica Scandinavica. 1990;44:639-641. [Link]
- Metabion. Deprotection of Thiol-modified Oligonucleotides.
- Advanced method for oligonucleotide deprotection. Nucleic Acids Research.
-
Stawinski, J., & Strömberg, R. Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. ResearchGate. [Link]
- A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. [Source Not Available]
-
Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. [Link]
- Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides.
-
The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- LGC Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
-
Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. Organic & Biomolecular Chemistry. [Link]
-
H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry. [Link]
- Glen Research.
- Glen Research.
-
Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]
- Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Amerigo Scientific.
- Neighbouring group participation in the unblocking of phosphotriesters of nucleic acids. Nucleic Acids Research.
-
Catalytic Mechanisms for Phosphotriesterases. Biochemistry. [Link]
- Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis.
-
Neighbouring group participation in the unblocking of phosphotriesters of nucleic acids. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.entegris.com [blog.entegris.com]
- 5. The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides [frontiersin.org]
- 7. Catalytic Mechanisms for Phosphotriesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neighbouring group participation in the unblocking of phosphotriesters of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2004009612A1 - Deprotection of phosphorus in oligonucleotide synthesis - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-Methyl-5-tert-butylthiophenol--an odorless deprotecting reagent useful in synthesis of oligonucleotides and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols: Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in Therapeutic Oligonucleotide Development
Abstract
The chemical synthesis of therapeutic oligonucleotides demands exacting precision, where the choice of protecting groups for the internucleotide phosphate linkage is a critical determinant of yield, purity, and scalability. This document provides an in-depth technical guide on the application of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, a phosphitylating agent for introducing the di(p-chlorobenzyl) phosphate protecting group. We will explore the chemical rationale for its use, its advantages over traditional protecting groups, detailed protocols for its incorporation and subsequent deprotection, and a comparative analysis to inform strategic choices in process development for antisense oligonucleotides, siRNAs, and other nucleic acid-based therapeutics.
Introduction: The Critical Role of Phosphate Protecting Groups
The solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving deblocking, coupling, capping, and oxidation (or sulfurization).[1] Each of these steps must proceed with near-quantitative efficiency to achieve a high yield of the full-length product. The phosphoramidite monomer itself contains a protecting group on the phosphorus atom, which is essential for preventing unwanted side reactions during the coupling step.[1]
For decades, the 2-cyanoethyl (CE) group has been the default choice for phosphate protection, primarily due to its facile removal under mild basic conditions.[2][3] However, the cleavage of the cyanoethyl group generates acrylonitrile as a stoichiometric byproduct. Acrylonitrile is a known Michael acceptor that can alkylate the nucleobases, particularly thymine and guanine, leading to the formation of impurities that are difficult to separate from the target oligonucleotide and compromise the drug product's safety and efficacy.
The this compound offers a compelling alternative. The p-chlorobenzyl (pCB) groups provide robust protection during synthesis and can be removed via mechanisms that do not generate reactive byproducts, thus offering a cleaner impurity profile, which is highly desirable for therapeutic applications. This agent is particularly valuable in the synthesis of complex biomolecules, including phosphopeptides and modified oligonucleotides.[4]
Chemical Properties and Advantages
This compound is a versatile phosphitylating agent used to phosphorylate hydroxyl groups, such as those found on amino acids or the 5'-hydroxyl of a nucleoside.[5][6] It is typically supplied as a clear, colorless to light yellow liquid, soluble in common organic solvents like acetonitrile and dichloromethane, but sensitive to moisture and air.[4][7]
Key Advantages over Cyanoethyl Protection:
-
Elimination of Acrylonitrile Formation: The primary advantage is the avoidance of acrylonitrile-related impurities, simplifying downstream purification and enhancing product quality.
-
Orthogonal Deprotection Strategy: Benzyl-type protecting groups are typically removed by hydrogenolysis (e.g., Pd/C catalyzed hydrogenation) or nucleophilic attack, offering an orthogonal deprotection strategy that can be advantageous for complex syntheses involving sensitive functionalities.[7]
-
Enhanced Stability: Benzyl-protected phosphate triesters exhibit different stability profiles compared to their cyanoethyl counterparts, which can be leveraged in multi-step synthetic routes for modified oligonucleotides.
Comparative Analysis of Phosphate Protecting Groups:
| Property | 2-Cyanoethyl (CE) Group | Di-p-chlorobenzyl (pCB) Group |
| Deprotection Mechanism | β-elimination using mild base (e.g., NH₄OH)[2] | Nucleophilic displacement (e.g., thiophenol) or hydrogenolysis |
| Key Byproduct | Acrylonitrile (reactive Michael acceptor) | p-chlorobenzyl alcohol/thiol adducts (less reactive) |
| Primary Advantage | Rapid deprotection under standard conditions | Cleaner impurity profile; avoids nucleobase modification |
| Primary Challenge | Formation of problematic impurities | Requires a dedicated deprotection step, potentially with expensive catalysts |
| Ideal Application | High-throughput synthesis of standard DNA/RNA | Therapeutic oligonucleotides requiring high purity; synthesis of sensitive or modified oligos |
Experimental Protocols
3.1. Reagent Preparation and Handling
This compound is moisture-sensitive and should be handled under an inert atmosphere (Argon or Nitrogen).[4]
-
Storage: Store at 2-8°C under an inert atmosphere. For long-term storage, -20°C is recommended.[5]
-
Handling: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. Use anhydrous solvents and syringes for all transfers. A stock solution in anhydrous acetonitrile can be prepared for use on automated synthesizers.[8]
3.2. Workflow for Oligonucleotide Synthesis
The following diagram illustrates the overall workflow for incorporating a phosphorylated 5'-terminus using this compound after the completion of chain assembly on a solid support.
Caption: Workflow for 5'-phosphorylation and deprotection.
3.3. Protocol: On-Column 5'-Phosphitylation
This protocol assumes the oligonucleotide has been fully synthesized on a solid support and the terminal 5'-DMT group has been removed.
-
Reagents:
-
This compound solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
Oxidizer solution (0.02 M Iodine in THF/Pyridine/Water).
-
Anhydrous acetonitrile for washing.
-
-
Procedure (Automated Synthesizer):
-
Step 1: Priming: Prime all relevant reagent lines with anhydrous acetonitrile.
-
Step 2: Coupling: Deliver the activator solution and the this compound solution simultaneously to the synthesis column. Allow a coupling time of 10-15 minutes. This extended time ensures high coupling efficiency for the phosphorylation of the sterically hindered 5'-hydroxyl group.
-
Step 3: Washing: Thoroughly wash the column with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Step 4: Oxidation: Deliver the oxidizer solution to the column and allow a 2-minute reaction time to convert the phosphite triester to the stable phosphate triester.
-
Step 5: Final Wash: Wash the column extensively with acetonitrile and dry with inert gas.
-
3.4. Protocol: Deprotection of p-Chlorobenzyl Groups
After standard cleavage from the support and removal of nucleobase protecting groups (e.g., with concentrated ammonium hydroxide or AMA), the pCB groups must be removed.[9][10][11]
Method: Thiolate-Mediated Deprotection
This method relies on a strong nucleophile to displace the p-chlorobenzyl groups.
-
Reagents:
-
Deprotection Cocktail: Thiophenol (5 eq. per phosphate), Triethylamine (5 eq.), and Dioxane. Prepare fresh.
-
Crude, base-deprotected oligonucleotide, lyophilized to dryness.
-
Precipitation Solution: Sodium perchlorate (NaClO₄) in acetone.
-
-
Procedure:
-
Step 1: Dissolution: Dissolve the crude oligonucleotide in the freshly prepared thiophenol/triethylamine/dioxane cocktail.
-
Step 2: Incubation: Heat the reaction mixture at 50-60°C for 2-4 hours. Monitor the reaction progress by HPLC to ensure complete removal of the two pCB groups.
-
Step 3: Precipitation: Once the reaction is complete, cool the mixture to room temperature. Add the solution dropwise to a vigorously stirring solution of NaClO₄ in acetone to precipitate the oligonucleotide.
-
Step 4: Isolation: Centrifuge the mixture to pellet the oligonucleotide. Decant the supernatant and wash the pellet with acetone, then diethyl ether.
-
Step 5: Final Processing: Dry the pellet and redissolve in water for subsequent HPLC purification.
-
Chemical Reaction Pathway
The core of the phosphoramidite chemistry is the acid-catalyzed coupling of the phosphoramidite to a free hydroxyl group. The p-chlorobenzyl groups remain inert during this phase and the subsequent oxidation step.
Caption: Phosphitylation and oxidation reaction pathway.
Troubleshooting and Field Insights
-
Issue: Low Phosphorylation Efficiency (<95%)
-
Cause: Inadequate moisture control. The phosphoramidite reagent may have degraded.
-
Solution: Use freshly opened or properly stored reagents. Ensure all solvents are anhydrous. Increase coupling time to 20 minutes to drive the reaction to completion.
-
-
Issue: Incomplete Removal of pCB Groups
-
Cause: Insufficient equivalents of thiophenol or insufficient reaction time/temperature.
-
Solution: Increase the equivalents of the deprotection reagent. Ensure the reaction temperature is maintained. Monitor a time course by LC-MS to optimize the deprotection time for your specific sequence.
-
-
Expert Insight: While hydrogenolysis is a viable deprotection method, it is often incompatible with phosphorothioate linkages, which are common in therapeutic oligonucleotides, as the catalyst can cause desulfurization. Therefore, thiolate-based methods are generally preferred for these applications.
Conclusion
This compound is a high-value reagent for the synthesis of therapeutic oligonucleotides where final purity is paramount. By circumventing the formation of acrylonitrile adducts, its use can significantly de-risk the manufacturing process, leading to a safer and more effective drug product. While it requires a specialized deprotection step, the benefits of a cleaner impurity profile often outweigh the additional process complexity, making it an essential tool for drug development professionals in the field of nucleic acid therapeutics.
References
-
Azvolinsky, A. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(8), E29. [Link]
-
PubMed. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
ResearchGate. (n.d.). Dibenzyl N, N -Diisopropylphosphoramidite | Request PDF. [Link]
-
ResearchGate. (n.d.). Advanced method for oligonucleotide deprotection. [Link]
- Google Patents. (n.d.). Method for deprotecting oligonucleotides.
-
Springer Nature Experiments. (1984). Protecting Groups in Oligonucleotide Synthesis. Tetrahedron, 40, 59–72. [Link]
-
ResearchGate. (n.d.). Preparation of 7 using dibenzyl N,N‐diisopropylphosphoramidite. [Link]
-
Kumar, P. (2006). Manufacture of therapeutic oligonucleotides: Development of new reagents and processes. Indian Journal of Chemistry, Section B, 45B, 2251-2264. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Diallyl N,N-Diisopropylphosphoramidite in Oligonucleotide Synthesis. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Dibenzyl N,N-diisopropylphosphoramidite - Enamine [enamine.net]
- 7. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 8. researchgate.net [researchgate.net]
- 9. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced method for oligonucleotide deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Phosphoramidite-Based Oligonucleotide Synthesis
Abstract
This comprehensive guide provides an in-depth exploration of the experimental setup for phosphoramidite-based oligonucleotide synthesis, the gold-standard for custom DNA and RNA manufacturing.[1] Developed for researchers, scientists, and drug development professionals, this document details the underlying chemistry, the necessary instrumentation, and the critical reagents. Furthermore, it presents detailed, step-by-step protocols for automated synthesis, post-synthesis processing, and rigorous quality control. Drawing from established methodologies and field-proven insights, this guide aims to equip both novice and experienced users with the knowledge to achieve high-yield, high-purity synthesis of oligonucleotides for a wide array of applications, from basic research to therapeutic development.
Introduction: The Power of Phosphoramidite Chemistry
The ability to chemically synthesize oligonucleotides with a defined sequence has been a cornerstone of molecular biology and biotechnology for decades.[1] This capability underpins a vast range of applications, including polymerase chain reaction (PCR) primers, gene synthesis, siRNA, antisense oligonucleotides, and diagnostic probes.[2] The most robust and widely adopted method for this purpose is the phosphoramidite solid-phase synthesis.[1]
Pioneered in the early 1980s, this technique offers exceptional coupling efficiencies, often exceeding 99%, which is critical for the successful synthesis of long oligonucleotides.[3] The synthesis is performed on a solid support, typically controlled pore glass (CPG), which allows for the easy removal of excess reagents and by-products by simple washing steps, making the process highly amenable to automation.[1] The synthesis proceeds in the 3' to 5' direction, the opposite of enzymatic synthesis, through a four-step cycle that is repeated for each nucleotide addition.
This document will provide a comprehensive overview of the entire workflow, from the initial setup of the synthesizer to the final quality assessment of the purified oligonucleotide.
The Heart of the Matter: The Four-Step Synthesis Cycle
The synthesis of an oligonucleotide is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing chain. This elegant four-step process—detritylation, coupling, capping, and oxidation—is the foundation of phosphoramidite chemistry.
Step 1: Detritylation (Deblocking)
The cycle begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support. This is typically achieved by treating the support with a solution of a weak acid, such as 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM).[4] The removal of the DMT group exposes a reactive hydroxyl group, which is essential for the subsequent coupling reaction. The cleaved DMT cation has a characteristic orange color and its absorbance at 495 nm can be monitored to assess the efficiency of each coupling step.
Step 2: Coupling
This is the chain elongation step where the next phosphoramidite monomer is added. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a more efficient activator like 5-(ethylthio)-1H-tetrazole (ETT), to form a highly reactive intermediate. This activated monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is carried out in an anhydrous solvent, typically acetonitrile, to prevent hydrolysis of the activated phosphoramidite.[5] A significant molar excess of the phosphoramidite and activator is used to drive the reaction to completion, achieving high coupling efficiencies.[4]
Step 3: Capping
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups will remain unreacted. To prevent these unreacted chains from participating in subsequent cycles and forming deletion mutations (n-1 sequences), they are permanently blocked in a step called capping. This is achieved by acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.
Step 4: Oxidation
The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the detritylation step of the next cycle. Therefore, it must be oxidized to a more stable pentavalent phosphate triester.[4] This is typically done using a solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[4] This oxidation step completes the cycle, and the oligonucleotide is ready for the next round of nucleotide addition.
Caption: The four-step phosphoramidite synthesis cycle.
Experimental Setup: Instrumentation and Reagents
Successful oligonucleotide synthesis relies on a well-maintained automated synthesizer and high-quality reagents.
Automated Oligonucleotide Synthesizer
Modern oligonucleotide synthesis is performed on automated instruments that control the delivery of reagents in a precise and timed manner.[3] A typical synthesizer consists of the following key components:
-
Reagent Reservoirs: Bottles containing the phosphoramidite monomers, activator, capping reagents, deblocking solution, oxidizing solution, and wash solvent (acetonitrile). These are typically kept under an inert gas atmosphere (argon or helium) to prevent moisture contamination.
-
Fluid Delivery System: A network of valves and tubing that delivers the correct reagent to the synthesis column at the appropriate time.
-
Synthesis Column: A small column packed with the solid support (e.g., CPG) on which the oligonucleotide is synthesized.
-
Control System: A computer that controls the entire synthesis process, including the sequence of nucleotide additions and the timing of each step.
Reagents and Their Preparation
The quality of the reagents is paramount for achieving high synthesis efficiency.
| Reagent | Typical Concentration & Solvent | Function | Storage |
| Phosphoramidites (A, C, G, T) | 0.05 - 0.1 M in anhydrous acetonitrile | Building blocks for the oligonucleotide chain | 2-8°C, under inert gas |
| Deblocking Solution | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group | Room temperature, tightly sealed |
| Activator | 0.25 - 0.5 M 1H-Tetrazole or 0.25 M ETT in anhydrous acetonitrile | Activates the phosphoramidite for coupling | Room temperature, under inert gas |
| Capping Reagent A | Acetic Anhydride/Pyridine/THF | Acetylates unreacted 5'-OH groups | Room temperature, tightly sealed |
| Capping Reagent B | N-Methylimidazole/THF | Activates Capping Reagent A | Room temperature, tightly sealed |
| Oxidizing Solution | 0.02 - 0.1 M Iodine in THF/Pyridine/Water | Oxidizes the phosphite triester to a phosphate triester | Room temperature, protected from light |
| Wash Solvent | Anhydrous Acetonitrile | Washes away excess reagents and by-products | Room temperature, tightly sealed |
Note on Anhydrous Conditions: Moisture is detrimental to phosphoramidite chemistry as it can hydrolyze the activated phosphoramidites, leading to lower coupling efficiencies.[6] Therefore, it is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the synthesis.
Detailed Synthesis Protocol
The following is a generalized protocol for automated oligonucleotide synthesis. The specific timings and volumes may vary depending on the synthesizer and the scale of the synthesis.
| Step | Operation | Reagent/Solvent | Typical Duration |
| 1 | Wash | Anhydrous Acetonitrile | 30 s |
| 2 | Detritylation | 3% TCA in DCM | 50 s |
| 3 | Wash | Anhydrous Acetonitrile | 30 s |
| 4 | Flush | Argon/Helium | 10 s |
| 5 | Coupling | Phosphoramidite + Activator | 30 - 120 s |
| 6 | Wash | Anhydrous Acetonitrile | 30 s |
| 7 | Flush | Argon/Helium | 10 s |
| 8 | Capping | Capping Reagents A + B | 20 s |
| 9 | Wash | Anhydrous Acetonitrile | 30 s |
| 10 | Oxidation | Iodine Solution | 30 s |
| 11 | Wash | Anhydrous Acetonitrile | 30 s |
This cycle is repeated for each nucleotide in the desired sequence.
Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone and the nucleobases.[7] These must be removed to yield the final, biologically active oligonucleotide.
Cleavage from the Solid Support
The oligonucleotide is cleaved from the solid support by hydrolysis of the linker. This is typically achieved by treating the support with concentrated ammonium hydroxide at room temperature.[7]
Deprotection
The same ammonium hydroxide treatment also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases (e.g., benzoyl for A and C, isobutyryl for G).[7] For sensitive oligonucleotides or those containing certain modifications, milder deprotection conditions, such as using a mixture of ammonium hydroxide and methylamine (AMA) or potassium carbonate in methanol, may be necessary.[7][8][9]
Protocol for Cleavage and Deprotection (Standard Oligonucleotides):
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide (e.g., 1-2 mL for a 1 µmol synthesis).
-
Seal the vial tightly and incubate at 55°C for 8-12 hours.
-
Cool the vial to room temperature and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
Quality Control: Ensuring the Integrity of Your Oligonucleotide
Rigorous quality control is essential to verify the identity and purity of the synthesized oligonucleotide.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of oligonucleotides.[10] Ion-pair reversed-phase (IP-RP) HPLC is commonly used to separate the full-length product from shorter failure sequences (n-1, n-2, etc.).[10] A successful synthesis should yield a chromatogram with a major peak corresponding to the full-length oligonucleotide.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized oligonucleotide, thereby verifying its sequence.[10] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used for oligonucleotide analysis.
Caption: A typical quality control workflow for synthetic oligonucleotides.
Troubleshooting Common Synthesis Problems
Even with a well-optimized protocol, issues can arise during oligonucleotide synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Low coupling efficiency- Incomplete deprotection- Loss during workup | - Check reagent quality (especially for moisture)- Optimize coupling times- Ensure fresh deprotection reagents- Careful handling during transfers |
| High n-1 Population | - Inefficient capping- Incomplete detritylation | - Check capping reagents and delivery- Ensure complete detritylation by monitoring the trityl signal |
| No Product/Very Low Yield | - Clogged fluid lines- Incorrect reagent delivery- Expired reagents | - Inspect and clean synthesizer lines- Calibrate reagent delivery volumes- Replace old or expired reagents |
| Broad Peaks in HPLC | - Incomplete deprotection- Formation of adducts | - Extend deprotection time or use stronger conditions- Use high-quality reagents to minimize side reactions |
Safety Precautions
The chemicals used in oligonucleotide synthesis are hazardous and must be handled with appropriate care.
-
Trichloroacetic Acid (TCA): Highly corrosive and can cause severe skin burns and eye damage.[11][12] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[11][12]
-
Acetonitrile, Dichloromethane, Tetrahydrofuran: Flammable and toxic. Handle in a well-ventilated area, preferably a fume hood.
-
1H-Tetrazole: Can be explosive in its solid, anhydrous form. It is typically supplied as a solution in acetonitrile to mitigate this risk. Handle with care and avoid ignition sources.[13]
-
Iodine: Toxic and corrosive. Avoid inhalation and contact with skin and eyes.[14]
-
Ammonium Hydroxide: Corrosive and has a pungent odor. Work in a fume hood and avoid inhaling the vapors.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow institutional safety guidelines.[12][15][16][17]
Conclusion
Phosphoramidite-based solid-phase synthesis is a powerful and reliable method for producing high-quality custom oligonucleotides. By understanding the underlying chemistry, carefully preparing reagents, and following optimized protocols, researchers can successfully synthesize oligonucleotides for a wide range of applications. Rigorous quality control and adherence to safety protocols are essential for ensuring the success and safety of the synthesis process.
References
-
Quality control of oligonucleotides using HPLC coupled to UV and MS detection. (n.d.). KNAUER. Retrieved January 14, 2026, from [Link]
-
Guidebook for the Synthesis of Oligonucleotides. (2015, March 16). Chemie Brunschwig. Retrieved January 14, 2026, from [Link]
-
Safety data sheet - Deblock TCA in Dichloromethane. (2025, November 18). Biosolve Shop. Retrieved January 14, 2026, from [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Glen Report 25 Supplement: Deprotection - Volumes 1-5. (n.d.). Glen Research. Retrieved January 14, 2026, from [Link]
-
Synthesis of oligonucleotides by phosphoramidite method. (n.d.). Slideshare. Retrieved January 14, 2026, from [Link]
-
Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. (n.d.). Glen Research. Retrieved January 14, 2026, from [Link]
-
TCA Deblocking Solution (3 % Trichloroacetic Acid in Methylene Chloride) - Safety Data Sheet. (2023, September 12). emp BIOTECH. Retrieved January 14, 2026, from [Link]
-
1H-TETRAZOLE (FOR DNA SYNTHESIS) (AMIDITE ACTIVATOR). (n.d.). Suvchem Laboratory Chemicals. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet: Trichloroacetic acid. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]
-
Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research. Retrieved January 14, 2026, from [Link]
-
What affects the yield of your oligonucleotides synthesis. (2011, October 4). Bio-Synthesis. Retrieved January 14, 2026, from [Link]
-
Guide - Low Yield Troubleshooting. (2018, August 1). PacBio. Retrieved January 14, 2026, from [Link]
-
DNA Preparation. (n.d.). Schoolnik Lab Home Page. Retrieved January 14, 2026, from [Link]
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved January 14, 2026, from [Link]
-
Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Oligonucleotide Synthesis. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]
-
Polymerase chain reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polymerase chain reaction - Wikipedia [en.wikipedia.org]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. archpdfs.lps.org [archpdfs.lps.org]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 14. edvotek.com [edvotek.com]
- 15. fishersci.com [fishersci.com]
- 16. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 17. empbiotech.com [empbiotech.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Welcome to the technical support guide for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low coupling efficiency during oligonucleotide synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate and resolve these specific issues.
Introduction: Understanding the Challenge
This compound is a critical reagent for introducing phosphate modifications in synthetic oligonucleotides and peptides.[1][2][3] However, its unique structure, characterized by two p-chlorobenzyl protecting groups on the phosphorus atom, presents distinct challenges during solid-phase synthesis. The steric bulk of these groups can significantly impede the coupling reaction, leading to lower-than-expected yields of the full-length product.[][][6] This guide will dissect the potential causes of low coupling efficiency and provide systematic solutions to optimize your synthesis.
Core Troubleshooting Guide: A Question-and-Answer Approach
Question 1: I'm observing significantly lower than expected coupling yields when using this compound. What are the most likely causes?
Low coupling efficiency with this reagent is a common issue and can typically be traced back to a few key factors. The primary culprits are often related to steric hindrance, reagent quality, and suboptimal reaction conditions.[][][7]
Primary Causes and Diagnostic Steps:
-
Steric Hindrance: The bulky di-p-chlorobenzyl groups create significant steric congestion around the phosphorus center.[][6] This makes the approach of the 5'-hydroxyl group of the growing oligonucleotide chain more difficult, slowing down the coupling reaction.[][]
-
Diagnostic Check: Review your coupling time. Standard coupling times used for less hindered phosphoramidites may be insufficient.
-
-
Reagent Quality and Degradation: Phosphoramidites are highly sensitive to moisture and oxidation.[9] Contamination with water will lead to hydrolysis of the phosphoramidite to the corresponding phosphonate, rendering it inactive for coupling.[10][11]
-
Diagnostic Check: Use analytical techniques to assess the purity of your phosphoramidite. Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) is the gold standard for this, as it can directly quantify the active P(III) species versus the inactive P(V) oxidation products.[12][13][14] High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.[9][12]
-
-
Activator Choice and Concentration: The choice of activator is critical, especially for sterically hindered phosphoramidites.[][15] A standard activator like 1H-Tetrazole may not be potent enough to facilitate efficient coupling.[16]
-
Diagnostic Check: Are you using an activator known to be effective for hindered reagents? The concentration of the activator solution should also be verified.
-
-
Inadequate Solvent and Reagent Anhydrousness: The presence of even trace amounts of water in your acetonitrile (ACN), activator solution, or wash solvents can dramatically reduce coupling efficiency by reacting with the activated phosphoramidite.[7][10][17]
Question 2: How can I improve the coupling efficiency of this compound?
Once you have identified the likely cause, you can implement a series of targeted optimizations.
Optimization Strategies:
-
Extend Coupling Time: To overcome steric hindrance, a longer coupling time is often necessary.[][6] While standard phosphoramidites may couple efficiently within 30-60 seconds, this hindered reagent may require several minutes.[11] It is advisable to perform a time-course experiment to determine the optimal coupling duration for your specific sequence and synthesis scale.
-
Employ a Stronger Activator: For sterically demanding phosphoramidites, more potent activators are recommended.[15][16] Consider using activators such as:
-
Increase Reagent Concentration: A higher concentration of both the phosphoramidite and the activator can help to drive the reaction forward by mass action.[] Consider increasing the phosphoramidite concentration from the standard 0.1 M to 0.15 M or even 0.2 M.
-
Ensure Rigorous Anhydrous Conditions:
-
Use fresh, high-purity, anhydrous acetonitrile (ACN) with a documented low water content.[7][10]
-
Prepare fresh activator solutions for each synthesis run.[19]
-
Store phosphoramidites under an inert atmosphere and bring them to room temperature before opening to prevent condensation.[10]
-
Use in-line drying traps for the inert gas supplied to the synthesizer.[10]
-
-
Perform a Double or Triple Coupling: For particularly difficult couplings, performing the coupling step two or three times in a row (before the oxidation step) can significantly increase the overall yield.[11] Each subsequent coupling step will react with the remaining uncoupled 5'-hydroxyl groups.[11]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting low coupling efficiency.
Caption: A decision tree for troubleshooting low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard 1H-Tetrazole activator with this compound?
While 1H-Tetrazole is a standard activator, its performance with sterically hindered phosphoramidites like this compound is often suboptimal.[16] For more reliable and higher efficiency coupling, stronger activators such as DCI or ETT are highly recommended.[15][16]
Q2: What is the expected purity of a new bottle of this compound?
A high-quality phosphoramidite should have a purity of ≥98% as determined by ³¹P NMR and/or HPLC.[12][20] The ³¹P NMR spectrum should show minimal signals in the P(V) region (-25 to 99 ppm), which correspond to oxidized impurities.[13]
Q3: How should I properly store and handle this phosphoramidite?
Store the reagent at 2-8°C under a dry, inert atmosphere (argon or nitrogen).[21] Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent moisture condensation. Handle the solid and its solutions in a glove box or under a stream of inert gas.
Q4: Does the p-chlorobenzyl group require special deprotection conditions?
The p-chlorobenzyl groups are typically removed under reductive conditions, which differ from the standard basic deprotection used for nucleobase and cyanoethyl protecting groups. A common method involves treatment with a palladium catalyst and a hydrogen source. It is crucial to consult specific protocols for the complete deprotection of oligonucleotides modified with this reagent.
Q5: Can issues with the oxidation or capping steps be mistaken for low coupling efficiency?
Yes, problems in other steps of the synthesis cycle can manifest as a low yield of the final product.
-
Incomplete Oxidation: If the newly formed phosphite triester linkage is not fully oxidized to the more stable phosphate triester, it can be cleaved during subsequent cycles, leading to chain truncation.[][23][24]
-
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups will result in the synthesis of n-1 deletion mutants, which can complicate purification and lower the yield of the desired full-length product.[25][26] However, real-time trityl monitoring during synthesis can help differentiate between coupling problems and issues in later steps.[7] A consistently low trityl signal points towards a coupling issue.
Experimental Protocols
Protocol 1: Quality Control of this compound via ³¹P NMR
Objective: To assess the purity of the phosphoramidite and quantify the amount of active P(III) species.
Procedure:
-
Under an inert atmosphere, accurately weigh approximately 10-20 mg of the phosphoramidite into a clean, dry NMR tube.
-
Add ~0.6 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently agitate to dissolve the sample completely.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis: The active phosphoramidite will appear as a signal or a pair of diastereomeric signals around +148 ppm.[1][14] Oxidized P(V) impurities will appear in the region between -25 and +99 ppm.[13] Calculate the purity by integrating the P(III) and P(V) signals.
Protocol 2: Optimized Coupling Cycle for Hindered Phosphoramidites
Objective: To provide a robust synthesis cycle protocol to improve coupling efficiency.
| Step | Reagent/Action | Duration/Volume | Purpose |
| 1. Detritylation | 3% Dichloroacetic Acid (DCA) in Dichloromethane | 60-90 sec | Removes the 5'-DMT protecting group.[19] |
| 2. Wash | Anhydrous Acetonitrile | 5x column volumes | Removes residual acid and water. |
| 3. Coupling | 0.15 M Phosphoramidite + 0.3 M DCI in ACN | 180-300 sec | Couples the hindered phosphoramidite to the 5'-OH. |
| 4. Wash | Anhydrous Acetonitrile | 5x column volumes | Removes excess reagents. |
| 5. Capping | Cap A (Acetic Anhydride) + Cap B (N-Methylimidazole) | 45 sec | Blocks unreacted 5'-OH groups.[26] |
| 6. Wash | Anhydrous Acetonitrile | 5x column volumes | Removes capping reagents. |
| 7. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 45 sec | Oxidizes the phosphite triester to a stable phosphate triester.[23][25] |
| 8. Wash | Anhydrous Acetonitrile | 5x column volumes | Prepares for the next cycle. |
Note: This is a generalized protocol. The optimal coupling time and concentrations may need to be determined empirically.
Visualizing the Phosphoramidite Coupling Cycle
Caption: The four-step cycle of phosphoramidite chemistry.
References
- Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. Vertex AI Search.
- Principles of Phosphoramidite Reactions in DNA Assembly - BOC Sciences. BOC Sciences.
- Phosphoramidite Chemistry for DNA and RNA Synthesis - BOC Sciences. BOC Sciences.
- Classification and characterization of impurities in phosphoramidites used in making therapeutic oligonucleotides - Thermo Fisher Scientific. Thermo Fisher Scientific.
- A Comparative Guide to Analytical Techniques for the Quality Control of Synthesized Phosphoramidites - Benchchem. Benchchem.
- Role of Oxidation and Capping in DNA Chain Elong
- Troubleshooting low coupling efficiency in oligonucleotide synthesis - Benchchem. Benchchem.
- Oligonucleotide synthesis - Wikipedia. Wikipedia.
- Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.
- Quality Standards for DNA phosphoramidite raw materials - US Pharmacopeia (USP). US Pharmacopeia.
- Use of Custom Synthesized Phosphoramidite Reagents - TriLink BioTechnologies. TriLink BioTechnologies.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis | Nucleic Acids Research | Oxford Academic. Oxford Academic.
- Some steric aspects of synthesis of oligoribonucleotides by phosphoramidite approach on solid support - ResearchGate.
- Steric Factors Influencing Hybridisation Of Nucleic Acids To Oligonucleotide Arrays - Oxford Academic. Oxford Academic.
- Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek. Magritek.
- Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific. Amerigo Scientific.
- EP1119578B1 - Improved process for oligonucleotide synthesis - Google Patents.
- Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates | Analytical Chemistry - ACS Publications.
- Coupling Activators for Oligonucleotide Synthesis - TCI Chemicals. TCI Chemicals.
- Troubleshooting low coupling efficiency in 15N phosphoramidite synthesis - Benchchem. Benchchem.
- Oligonucleotide synthesis: Coupling efficiency and quality control | IDT.
- Glen Report 19.
- Holistic control strategy of oligonucleotides starting materials - US Pharmacopeia (USP). US Pharmacopeia.
- common side reactions in phosphoramidite synthesis and their prevention - Benchchem. Benchchem.
- Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents - PMC - NIH.
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC - NIH.
- WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents.
- Strategy for phosphoramidite synthesis in a flow-based setup a Binding... - ResearchGate.
- Troubleshooting the Synthesis of Modified Oligonucleotides | TriLink BioTechnologies. TriLink BioTechnologies.
- Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. LGC Biosearch Technologies.
- Dibenzyl N , N -Diisopropylphosphoramidite | Request PDF - ResearchGate.
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio.
- DNA Oligonucleotide Synthesis - Sigma-Aldrich. Sigma-Aldrich.
- Dibenzyl N,N'-diisopropylphosphoramidite - Suzhou Highfine Biotech. Suzhou Highfine Biotech.
- This compound biochemical - MyBioSource. MyBioSource.
- Oligonucleotide synthesis under mild deprotection conditions - RSC Publishing. Royal Society of Chemistry.
- Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion - Glen Research. Glen Research.
- Dibenzyl N,N-diisopropylphosphoramidite - Enamine. Enamine.
- Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - NIH.
- Dibenzyl N,N-diisopropylphosphoramidite technical grade, 90 108549-23-1 - Sigma-Aldrich. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. Dibenzyl N,N-diisopropylphosphoramidite - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. glenresearch.com [glenresearch.com]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. usp.org [usp.org]
- 14. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 15. academic.oup.com [academic.oup.com]
- 16. glenresearch.com [glenresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. usp.org [usp.org]
- 21. Dibenzyl N,N-diisopropylphosphoramidite technical grade, 90 108549-23-1 [sigmaaldrich.com]
- 23. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 24. Oxidation Solution for Nucleic Acid Synthesis - Amerigo Scientific [amerigoscientific.com]
- 25. idtdna.com [idtdna.com]
- 26. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Troubleshooting Failed Oligonucleotide Synthesis Reactions
Welcome to the Technical Support Center for Oligonucleotide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the chemical synthesis of oligonucleotides. Here, we move beyond simple checklists to provide in-depth explanations of the underlying chemical principles, ensuring you not only solve the immediate problem but also enhance the robustness of your future syntheses.
Core Principles of Phosphoramidite Synthesis: A Quick Refresher
Successful oligonucleotide synthesis hinges on the precise execution of a four-step cycle for each nucleotide addition, a process known as phosphoramidite chemistry.[1][2] Understanding this cycle is fundamental to effective troubleshooting.
-
Deblocking (Detritylation): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, typically using a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[3] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is added to the growing chain.[3] This step is highly sensitive to moisture.
-
Capping: To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation.[4][5] This is a critical step for ensuring the purity of the final product.
-
Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester by an oxidizing agent, typically an iodine solution.[3][5]
This cycle is repeated until the desired sequence is synthesized. Following the final cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.[6]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common failure symptoms observed during and after oligonucleotide synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Issue 1: Low Yield of Full-Length Product
Q1: My final yield is significantly lower than expected, although the trityl signal appeared normal during synthesis. What are the likely causes?
A consistent trityl signal suggests that the coupling efficiency per cycle was acceptable. Therefore, the issue likely lies in post-synthesis steps or with the solid support itself.
-
Incomplete Deprotection: The final deprotection step removes protecting groups from the nucleobases. If this is incomplete, the final product will be a heterogeneous mixture, leading to a lower yield of the desired oligonucleotide.[7][8]
-
Causality: Protecting groups are essential to prevent unwanted side reactions during synthesis.[1] However, their incomplete removal results in modified bases that can affect both the purity and the biological activity of the oligonucleotide.
-
Solution: Ensure the deprotection solution (e.g., ammonium hydroxide) is fresh and of high quality. For oligonucleotides with sensitive modifications, use milder deprotection conditions as specified by the reagent supplier.[9]
-
-
Cleavage from Solid Support: Inefficient cleavage from the solid support will directly reduce the final yield.
-
Causality: The oligonucleotide is attached to the solid support via a linker that is designed to be cleaved under specific conditions. Incomplete cleavage leaves the product bound to the support.
-
Solution: Verify the recommended cleavage conditions (reagent, temperature, and time) for the specific solid support and linker used.
-
-
Solid Support Issues:
-
Pore Size: For longer oligonucleotides (typically >75 bases), the pores of the solid support can become blocked by the growing chains, which hinders reagent access.[10] Using a support with a larger pore size (e.g., 1000 Å) is recommended for such syntheses.[10]
-
Loading Capacity: Overloading the solid support can lead to steric hindrance between the growing oligonucleotide chains, which reduces reaction efficiency.[10]
-
Q2: I observed a progressive decrease in the trityl signal throughout the synthesis. What does this indicate?
A gradual drop in the trityl signal points to a cumulative problem with coupling efficiency. Even a small decrease in efficiency at each step can significantly reduce the final yield of the full-length product.[7][10]
-
Moisture Contamination: This is the most common cause of low coupling efficiency.[11][12] Water reacts with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[10][11]
-
Causality: Phosphoramidites are highly reactive molecules that are sensitive to hydrolysis.
-
Solution: Use anhydrous acetonitrile (ACN) with a water content of less than 30 ppm.[10][13] Ensure all reagents, especially the phosphoramidite solutions and the activator, are anhydrous.[12] Consider installing an in-line drying filter for the inert gas used to pressurize the synthesizer.[11]
-
-
Degraded Reagents:
-
Phosphoramidites: Phosphoramidites can degrade over time, especially if exposed to moisture or oxygen.[13]
-
Activator: The activator (e.g., tetrazole) is crucial for the coupling reaction. A degraded activator will lead to inefficient coupling.
-
Solution: Use fresh, high-quality reagents.[14][15] Store phosphoramidites under an inert atmosphere (argon or nitrogen) and at the recommended temperature.[16]
-
-
Suboptimal Coupling Time: Some modified phosphoramidites are sterically hindered and may require longer coupling times to react completely.[10][13]
Table 1: Impact of Coupling Efficiency on Theoretical Yield
| Coupling Efficiency per Cycle | Theoretical Yield of a 20mer | Theoretical Yield of a 50mer | Theoretical Yield of a 100mer |
| 99.5% | 90.9% | 77.8% | 60.5% |
| 99.0% | 82.6% | 60.5% | 36.6% |
| 98.5% | 74.5% | 46.8% | 22.0% |
| 98.0% | 67.6% | 36.4% | 13.3% |
| Data compiled from multiple sources providing theoretical yield calculations.[10] |
Issue 2: Impurities and Sequence-Specific Failures
Q3: My HPLC or Mass Spectrometry analysis shows a significant peak corresponding to n-1 sequences. What is the primary cause?
The presence of n-1 sequences (sequences missing one nucleotide) is a classic sign of inefficient capping or other issues within the synthesis cycle.[10]
-
Incomplete Capping: This is the most common reason for n-1 deletions.[4][10] If the unreacted 5'-hydroxyl groups are not capped after a failed coupling step, they are available to react in the next cycle, leading to a deletion.[10][17]
-
Causality: The capping step is designed to terminate chains that have failed to couple, preventing them from participating in subsequent reactions.
-
Solution: Ensure that the capping reagents (acetic anhydride and N-methylimidazole) are fresh and delivered in the correct volumes.[4] Check for any blockages in the reagent delivery lines.
-
-
Incomplete Detritylation: If the DMT group is not completely removed, the subsequent phosphoramidite cannot couple, resulting in a deletion at that position.[10]
-
Depurination: The acidic conditions of the detritylation step can lead to the cleavage of the glycosidic bond between a purine base (adenine or guanine) and the sugar backbone.[18][19] This creates an abasic site that is subsequently cleaved during the final deprotection, leading to a truncated product.[18][20]
Q4: My Mass Spectrometry results show peaks with unexpected masses, such as +53 Da or masses corresponding to incomplete deprotection.
-
+53 Da Adduct: This is often due to the cyanoethyl protecting group on the phosphate backbone reacting with thymidine during ammonia deprotection, a phenomenon more noticeable in the synthesis of long oligonucleotides.[11]
-
Solution: Use a larger volume of ammonia for deprotection or treat the column with a 10% diethylamine (DEA) solution in acetonitrile before cleavage.[11]
-
-
Incomplete Deprotection Adducts: Mass spectrometry can readily detect the presence of residual protecting groups.[23][24] For example, a benzoyl group on dA or dC adds 104 Da, while an isobutyryl group on dG adds 70 Da.[23]
-
Solution: As mentioned in Q1, ensure complete deprotection by using fresh reagents and appropriate reaction times and temperatures.
-
Diagnostic Workflows and Protocols
A systematic approach is key to efficient troubleshooting. The following workflow and protocols will guide you through the process of identifying the root cause of a failed synthesis.
Workflow for Troubleshooting Failed Synthesis
Caption: Troubleshooting decision tree for failed oligonucleotide synthesis.
Experimental Protocols
Protocol 1: Real-Time Coupling Efficiency Assessment via Trityl Monitoring
Objective: To monitor the efficiency of each coupling step by measuring the absorbance of the released dimethoxytrityl (DMT) cation.[10]
Methodology:
-
Initiate Synthesis: Begin the oligonucleotide synthesis protocol on an automated synthesizer equipped with an in-line UV-Vis detector.
-
Deblocking Step: During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the growing oligonucleotide chain.[10]
-
Data Collection: The released DMT cation, which has a distinct orange color, is passed through the detector. The absorbance is measured at approximately 495 nm.[10]
-
Data Analysis: The synthesizer's software records the absorbance for each cycle. A consistent, high absorbance reading indicates uniform and high coupling efficiency. A significant drop in absorbance suggests a failure in the preceding coupling step.[10]
Protocol 2: Reversed-Phase HPLC Analysis of Crude Oligonucleotides
Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated (failure) sequences.[10]
Methodology:
-
Sample Preparation: After synthesis, cleave the oligonucleotide from the solid support and perform the deprotection step according to the standard protocol.[10] Evaporate the cleavage/deprotection solution to dryness and resuspend the crude oligonucleotide pellet in a suitable buffer, such as 0.1 M triethylammonium acetate (TEAA).[10]
-
HPLC System and Column: Use a reversed-phase HPLC column (e.g., C18).[10]
-
Mobile Phase: A typical mobile phase consists of a two-buffer system:
-
Buffer A: 0.1 M TEAA in water
-
Buffer B: 0.1 M TEAA in acetonitrile
-
-
Gradient: Run a linear gradient from a low percentage of Buffer B to a high percentage to elute the oligonucleotides.
-
Detection: Monitor the elution profile using a UV detector at 260 nm.[10] The full-length product should be the major peak, with shorter, truncated sequences eluting earlier.
Frequently Asked Questions (FAQs)
Q: Can the sequence of my oligonucleotide affect the synthesis efficiency? A: Yes, certain sequences can be more challenging to synthesize. For example, sequences with high GC content or those prone to forming secondary structures can sometimes lead to lower coupling efficiencies.[25] Additionally, the synthesis of long oligonucleotides presents its own set of challenges, including an increased likelihood of depurination and the cumulative effect of even minor inefficiencies in coupling.[11]
Q: How often should I replace the reagents on my synthesizer? A: It is crucial to follow the manufacturer's recommendations for reagent replacement. However, as a general rule, phosphoramidites and the activator solution are the most sensitive and should be replaced frequently, especially if the synthesizer is not in constant use. Anhydrous solvents like acetonitrile should also be from freshly opened bottles to minimize water contamination.[11]
Q: What is the difference between desalting and cartridge or HPLC purification? A: Desalting removes residual salts and very small molecules after synthesis. It does not, however, remove failure sequences (like n-1mers). Cartridge purification provides a higher level of purity by separating the DMT-on full-length product from non-tritylated failure sequences. HPLC purification offers the highest resolution and is capable of separating oligonucleotides based on length and other characteristics, making it suitable for applications requiring very high purity.[26][27]
Q: Can I use mass spectrometry to confirm the sequence of my oligonucleotide? A: Mass spectrometry is an excellent tool for confirming the molecular weight of your synthesized oligonucleotide.[28][29] By comparing the measured mass to the calculated mass, you can verify that the correct product was synthesized.[24] While it doesn't directly provide the sequence, a correct mass is a strong indicator of a successful synthesis. It can also help identify various synthesis failure products.[23]
References
-
Glen Report 22.19 - Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. (n.d.). Glen Research. Retrieved from [Link]
-
Using Mass Spectrometry for Oligonucleotide and Peptides Synthesis Assessment. (2018, November 14). Technology Networks. Retrieved from [Link]
-
LC-MS Analysis of Synthetic Oligonucleotides. (n.d.). Waters. Retrieved from [Link]
-
Eadie, J. S., & Davidson, D. S. (1987). Depurination As a Yield Decreasing Mechanism in Oligodeoxynucleotide Synthesis. Nucleosides and Nucleotides, 4(1-2), 115–115. [Link]
-
Depurination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 21(20), 4739–4745. [Link]
-
Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]
-
The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2025, January 20). Exactmer. Retrieved from [Link]
-
Hogrefe, R. I., Vaghefi, M. M., Reynolds, M. A., Young, K. M., & Arnold, L. J. (1993). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 21(20), 4739-4745. [Link]
-
Laikhter, A., & Linse, K. D. (2014, March 7). The Chemical Synthesis of Oligonucleotides. Bio-Synthesis Inc. Retrieved from [Link]
-
What affects the yield of your oligonucleotides synthesis. (2011, October 4). Bio-Synthesis Inc. Retrieved from [Link]
-
Oligonucleotide manufacturing – challenges & solutions. (2024, October 25). Single Use Support. Retrieved from [Link]
-
Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. (n.d.). Gilson. Retrieved from [Link]
-
Oligonucleotide Synthesis Reagents | High Quality. (n.d.). emp BIOTECH. Retrieved from [Link]
-
Glen Report 17.13 - UniCap Phosphoramidite, AN alternative to acetic anhydride capping. (n.d.). Glen Research. Retrieved from [Link]
-
Reagents for oligonucleotide synthesis. (n.d.). BioNordika. Retrieved from [Link]
-
Quality Control Oligonucleotides Synthesis. (n.d.). Bio-Synthesis Inc. Retrieved from [Link]
-
Oligonucleotide synthesis reagents. (n.d.). Metagene Pty Ltd. Retrieved from [Link]
-
Oligonucleotide synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pletzke, J. (2017, July 21). Tackling Problems with HPLC Purification of Oligonucleotides. Biocompare. Retrieved from [Link]
-
Andrews, B. I., Arbogast, B., et al. (2020). Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. The Journal of Organic Chemistry, 85(3), 1134–1143. [Link]
-
Levanova, A., et al. (2025, December 25). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. International Journal of Molecular Sciences. [Link]
-
12 most commonly asked questions about phosphoramidites. (2024, September 17). AxisPharm. Retrieved from [Link]
-
Levanova, A., et al. (2025, December 30). (PDF) The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. ResearchGate. Retrieved from [Link]
-
Failed Sequencing Reaction Troubleshooting. (n.d.). Genetic Analysis Services, University of Otago, New Zealand. Retrieved from [Link]
-
A Simple Guide to Phosphoramidite Chemistry and Its Role in DNA Synthesis. (2024, July 14). Camena. Retrieved from [Link]
-
Phosphoramidite Chemistry. (n.d.). Eurofins Genomics. Retrieved from [Link]
Sources
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. A Simple Guide to Phosphoramidite Chemistry and Its Rol... [sbsgenetech.com]
- 3. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. empbiotech.com [empbiotech.com]
- 15. metagene.com.au [metagene.com.au]
- 16. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 17. glenresearch.com [glenresearch.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Depurination - Wikipedia [en.wikipedia.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. web.colby.edu [web.colby.edu]
- 24. idtdna.com [idtdna.com]
- 25. exactmer.com [exactmer.com]
- 26. gilson.com [gilson.com]
- 27. trilinkbiotech.com [trilinkbiotech.com]
- 28. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 29. Using Mass Spectrometry for Oligonucleotide and Peptides [thermofisher.com]
Technical Support Center: Optimizing Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite Reactions
Welcome to the technical support center for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success with this versatile phosphitylating agent.
Introduction: Understanding the Reagent
This compound is a powerful phosphitylating agent used to introduce a protected phosphate group onto hydroxyl moieties, particularly in sensitive molecules like amino acids for the synthesis of phosphopeptides.[1][2] Unlike reagents used in standard oligonucleotide synthesis, the dibenzyl-based protecting groups offer different deprotection strategies, often involving catalytic hydrogenation.[3]
The success of any reaction involving this phosphoramidite hinges on understanding its reactivity and inherent instability. The P(III) center is highly susceptible to both oxidation and hydrolysis, making meticulous reagent handling and reaction design paramount. This guide provides a structured approach to troubleshooting and optimization, grounded in the fundamental principles of phosphoramidite chemistry.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding reagent handling, storage, and the core principles of the reaction.
Q1: What is the primary mechanism of action for this phosphoramidite?
A1: The reaction proceeds via a two-step mechanism catalyzed by a weak acid, typically an azole like 1H-Tetrazole or 4,5-dicyanoimidazole (DCI).[4]
-
Activation: The activator protonates the nitrogen of the diisopropylamino group, converting it into a good leaving group.[4][][6]
-
Nucleophilic Attack: The activator's conjugate base may transiently displace the diisopropylamine, forming a highly reactive intermediate. The hydroxyl group of your substrate then attacks the electrophilic phosphorus center, displacing the activator and forming the desired phosphite triester product.[4] This product is a P(III) species, which must be oxidized to a more stable P(V) phosphate in a subsequent step.[3]
Caption: Logical workflow for troubleshooting low reaction yield.
-
Moisture Contamination: This is the primary suspect. Re-evaluate every potential point of water entry, from solvents to glassware and handling. [7][8]2. Degraded Phosphoramidite: The reagent may have hydrolyzed or oxidized during storage. Verify its purity using ³¹P NMR. A pure sample should show a major peak (often as a diastereomeric pair) around +148 ppm. [1][9]The presence of significant signals in the 0 to +20 ppm range indicates P(V) oxidation byproducts. [9][10]3. Inactive Activator: Activator solutions, especially 1H-Tetrazole, can degrade. Always use a freshly prepared solution for each experiment. [8]Ensure the activator is fully dissolved before use.
-
Insufficient Coupling Time: While many couplings are fast, sterically hindered hydroxyl groups on your substrate may require longer reaction times. Monitor the reaction by TLC or ³¹P NMR to determine the optimal time.
-
Sub-optimal Temperature: These reactions are typically run at room temperature. Elevated temperatures can accelerate reagent degradation without significantly improving coupling rates. []
Symptom 2: Multiple Byproducts Observed by NMR or HPLC
Q: My ³¹P NMR spectrum is complex, showing many peaks besides my product. What do they mean?
A: The ³¹P NMR spectrum is an excellent diagnostic tool. Different phosphorus environments appear at distinct chemical shifts.
| Chemical Shift (δ, ppm) | Species | Probable Cause |
| ~ +148 | This compound (P-III) | Starting Material. [9][12] |
| ~ +140 | Phosphite Triester Product (P-III) | Desired unoxidized product. |
| +5 to +20 | H-phosphonate Diester | Hydrolysis of the phosphoramidite. [7] |
| -10 to +2 | Phosphate Triester (P-V) | Oxidation of the phosphite product or starting material. [9][10] |
Q: I see significant amounts of oxidized starting material (P-V species) even before starting the reaction. What happened?
A: This indicates that your stock of this compound has been compromised by air (oxygen) during storage or handling. It is best to use a fresh vial of the reagent. Storing solutions of the phosphoramidite is not recommended for long periods as they are prone to degradation. [13]
Section 3: Experimental Protocols & Optimization
Protocol 1: General Phosphitylation of a Primary Alcohol
This protocol is a starting point and should be optimized for your specific substrate.
Reagents & Materials:
-
This compound
-
Substrate containing a hydroxyl group
-
Activator (e.g., 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) (<30 ppm H₂O)
-
Oxidizing agent (e.g., 0.1 M Iodine in THF/Pyridine/H₂O)
-
Oven-dried glassware, magnetic stirrer, and inert gas (Argon or Nitrogen) supply.
Procedure:
-
Preparation: Under an inert atmosphere, dissolve your substrate (1.0 eq) in anhydrous ACN.
-
Phosphoramidite Addition: Add a solution of this compound (1.2 eq) in anhydrous ACN to the substrate solution.
-
Initiation: Slowly add the DCI solution (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or by taking aliquots for ³¹P NMR analysis. The reaction is typically complete within 30-60 minutes.
-
Oxidation: Once the formation of the phosphite triester is complete (disappearance of starting material), cool the reaction to 0°C and slowly add the iodine solution until a persistent brown color remains. Stir for an additional 30 minutes.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel chromatography. [1]
Workflow for Optimizing Reaction Conditions
When adapting the protocol for a new substrate, especially a sterically hindered or sensitive one, a systematic optimization is recommended.
Caption: Stepwise workflow for reaction optimization.
References
-
Quality Standards for DNA phosphoramidite raw materials. (n.d.). U.S. Pharmacopeia (USP). Retrieved from [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Magritek. Retrieved from [Link]
- Wei, T. (2013). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform.
-
Vargeese, C., Carter, J., Yegge, J., Krivjansky, S., Settle, A., Kropp, E., Peterson, K., & Pieken, W. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046–1050. Retrieved from [Link]
-
Phosphoramidite compound identification and impurity control by Benchtop NMR. (2023). Magritek. Retrieved from [Link]
- Activators for oligonucleotide and phosphoramidite synthesis. (n.d.). Google Patents.
- Process of purifying phosphoramidites. (n.d.). Google Patents.
-
HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. (n.d.). Chromatography Today. Retrieved from [Link]
-
Madsen, C. S., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications. Retrieved from [Link]
-
ABOUT ACTIVATORS: Now and tomorrow. (n.d.). Glen Research. Retrieved from [Link]
-
Yields, mass and 31p-NMR spectra analysis of a-nucleoside phosphoramidites 3 a-d. (n.d.). ResearchGate. Retrieved from [Link]
-
DNA Purification. (n.d.). Glen Research. Retrieved from [Link]
-
TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. (n.d.). Glen Research. Retrieved from [Link]
-
The degradation of the four different phosphoramidites as a function of time... (n.d.). ResearchGate. Retrieved from [Link]
-
31 P NMR spectra of the reaction of a model phosphoramidite, 1t, with... (n.d.). ResearchGate. Retrieved from [Link]
-
Dibenzyl N, N-Diisopropylphosphoramidite. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification and characterisation of oligonucleotides. (n.d.). ATDBio. Retrieved from [Link]
-
Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. (n.d.). ACS Publications. Retrieved from [Link]
-
Troubleshooting Guide. (n.d.). Microsynth. Retrieved from [Link]
-
Phosphoramidite Chemistry for DNA Synthesis. (n.d.). Twist Bioscience. Retrieved from [Link]
-
A Simple Guide to Phosphoramidite Chemistry and Its Role in DNA Synthesis. (2024). Twist Bioscience. Retrieved from [Link]
-
Dibenzyl N,N-diisopropylphosphoramidite. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mybiosource.com [mybiosource.com]
- 3. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 4. glenresearch.com [glenresearch.com]
- 6. academic.oup.com [academic.oup.com]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. usp.org [usp.org]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 13. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in phosphoramidite chemistry and how to avoid them
Welcome to the technical support center for phosphoramidite-based oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the synthesis of high-quality oligonucleotides.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues that can arise during oligonucleotide synthesis, their underlying causes, and actionable solutions.
Issue 1: Low Yield of Full-Length Oligonucleotide and Presence of Shorter Sequences (n-1, n-2)
Symptom: Your final product, when analyzed by HPLC or mass spectrometry, shows a high percentage of shorter sequences, leading to a low yield of the desired full-length oligonucleotide.[1]
Potential Causes and Solutions:
-
Incomplete Coupling: The fundamental step of adding the next phosphoramidite to the growing chain is not reaching completion. Coupling efficiency should ideally be above 99%; even a small drop can drastically reduce the final yield, especially for longer oligonucleotides.[2][3]
-
Solution:
-
Reagent Quality: Ensure that phosphoramidites and activators are fresh and anhydrous.[1][] Moisture is a primary cause of phosphoramidite hydrolysis, rendering it inactive.[][5] Store all reagents under an inert atmosphere (argon or nitrogen).[5]
-
Activator Concentration and Type: Use the appropriate activator (e.g., tetrazole derivatives, 4,5-dicyanoimidazole) at the recommended concentration.[][] Stronger activators can increase reaction speed but may also increase side reactions.[]
-
Coupling Time: Optimize the coupling time. While rapid coupling is desirable, sterically hindered or modified phosphoramidites may require longer reaction times.[1]
-
Reagent Delivery: Check the synthesizer's fluidics system for any blockages or leaks to ensure proper reagent delivery.[1]
-
-
-
Inefficient Capping: The capping step is a critical quality control measure that blocks unreacted 5'-hydroxyl groups from participating in subsequent cycles.[2][][8] Failure to cap these "failure sequences" results in the formation of n-1, n-2, etc., deletion mutants.[1][2][9]
-
Solution:
-
Fresh Capping Reagents: Use fresh capping reagents (e.g., acetic anhydride and N-methylimidazole).[10]
-
Sufficient Reagent and Time: Ensure complete delivery of the capping mixture and an adequate reaction time to acetylate all unreacted hydroxyl groups.[10][11] Some synthesizers may benefit from a double capping step or a CAP/OX/CAP cycle to ensure both efficient capping and drying of the support.[10][11]
-
-
-
Incomplete Oxidation: The phosphite triester linkage formed during coupling is unstable and must be oxidized to a stable phosphate triester.[][8][10] Incomplete oxidation can lead to chain cleavage during the subsequent acidic deblocking step.[][12]
-
Solution:
-
Fresh Oxidizer: Use a fresh, high-quality oxidizing solution (typically iodine in a THF/pyridine/water mixture).[12]
-
Optimized Oxidation Time: Ensure the oxidation wait time is sufficient for complete conversion.[12]
-
Moisture Control: While water is a necessary component of the standard iodine oxidation reaction, excess water can negatively impact other steps. Ensure anhydrous solvents are used for washes.[12]
-
-
Below is a troubleshooting workflow for low coupling efficiency:
Caption: A logical workflow for troubleshooting low coupling efficiency.
Issue 2: Chain Cleavage, Especially in Purine-Rich or Long Oligonucleotides
Symptom: Mass spectrometry analysis reveals significant chain cleavage, particularly for longer oligonucleotides or those with a high content of adenine (A) and guanine (G).
Potential Cause: Depurination
Depurination is the cleavage of the β-N-glycosidic bond between a purine base and the sugar backbone, creating an abasic site.[13][14] This occurs primarily during the acidic deblocking (detritylation) step.[1] While the abasic site itself is stable during synthesis, it leads to chain cleavage upon final deprotection with basic reagents.[13][15]
-
Factors Influencing Depurination:
-
Acid Strength and Exposure Time: Stronger acids (e.g., trichloroacetic acid, TCA) and longer exposure times during deblocking increase the rate of depurination.[16][17]
-
Electron-Withdrawing Protecting Groups: The acyl protecting groups on the purine bases can destabilize the glycosidic bond, making them more susceptible to cleavage.[13]
-
Sequence Context: An exposed 5'-terminal dA is significantly more labile than one in an internal position.[17]
-
-
Solutions to Minimize Depurination:
-
Use Milder Deblocking Reagents: Employ a weaker acid like dichloroacetic acid (DCA) instead of TCA.[1][16] Studies have shown that 3% DCA results in significantly less depurination than 3% TCA.[16][17]
-
Minimize Deblocking Time: Reduce the acid exposure time to the minimum required for complete detritylation.
-
Optimize Fluidics: For certain synthesis platforms, adjusting the fluidics to quench the deblocking solution promptly can help control depurination.[13]
-
Caption: Factors contributing to depurination during synthesis.
Issue 3: Incomplete Removal of Protecting Groups
Symptom: The final oligonucleotide product shows incomplete removal of protecting groups on the bases or the phosphate backbone, which can be detected by mass spectrometry or HPLC.[18] This can negatively impact the performance of the oligonucleotide in downstream applications.[19]
Potential Cause: Suboptimal Deprotection Conditions
The final deprotection step, which involves cleavage from the solid support and removal of base and phosphate protecting groups, is critical for obtaining a functional oligonucleotide.[20][21][22]
-
Solutions for Complete Deprotection:
-
Follow Recommended Protocols: Different protecting groups require specific deprotection conditions (reagent, temperature, and time). For example, standard base protecting groups are typically removed with ammonium hydroxide at elevated temperatures.[20]
-
Use Appropriate Reagents for Sensitive Modifications: For oligonucleotides containing sensitive dyes or modifications, milder deprotection schemes, such as using potassium carbonate in methanol or AMA (a mixture of ammonium hydroxide and aqueous methylamine), may be necessary.[18][21][23] The UltraMILD phosphoramidites are designed for these gentler deprotection conditions.[18][21]
-
Ensure Complete Reagent Contact: Make sure the entire solid support is in contact with the deprotection solution for the entire duration.
-
Fresh Deprotection Reagents: Use fresh deprotection solutions, as the concentration of reagents like ammonia in aqueous solutions can decrease over time.[23]
-
| Protecting Group Strategy | Deprotection Conditions | Key Considerations |
| Standard (e.g., Bz-dA, Ac-dC, iBu-dG) | Concentrated Ammonium Hydroxide, 55-80°C, 1-8 hours | Most common and robust method.[20][23] |
| UltraMILD (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) | 0.05M Potassium Carbonate in Methanol, Room Temp, 4 hours | For highly sensitive labels and modifications.[18][21] |
| UltraFAST (with Ac-dC) | AMA (Ammonium Hydroxide/Methylamine), 65°C, 5-10 minutes | Significantly reduces deprotection time.[18][21] |
Frequently Asked Questions (FAQs)
Q1: What is the standard phosphoramidite synthesis cycle?
A: The phosphoramidite method is a four-step cycle that is repeated to build the oligonucleotide chain in the 3' to 5' direction.[1][20][24] The steps are:
-
Deblocking (Detritylation): An acid (e.g., DCA or TCA) removes the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing a free 5'-hydroxyl group.[2][20][25]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst like tetrazole, is coupled to the free 5'-hydroxyl group, forming a phosphite triester linkage.[][][20]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles, which would lead to deletion mutations.[2][][8][10]
-
Oxidation: The unstable phosphite triester is oxidized to a stable phosphate triester using an oxidizing agent like iodine.[][8][10][12]
Caption: The four-step phosphoramidite synthesis cycle.
Q2: Why are protecting groups necessary in oligonucleotide synthesis?
A: Nucleosides have multiple reactive groups (hydroxyl and amino groups).[8] Protecting groups are used to temporarily block these reactive sites to prevent unwanted side reactions during synthesis.[2][8][19][22] This ensures that the phosphoramidite coupling occurs only at the desired position (the 5'-hydroxyl group of the growing chain), allowing for the controlled, stepwise construction of the oligonucleotide with the correct sequence.[8]
Q3: How does moisture affect phosphoramidite chemistry?
A: Phosphoramidites are highly sensitive to moisture.[][5] Water can hydrolyze the phosphoramidite, rendering it incapable of coupling to the growing oligonucleotide chain.[] This leads to lower coupling efficiency and an increased proportion of truncated products.[] Therefore, it is crucial to use anhydrous solvents and reagents and to store all chemicals under dry, inert conditions.[][5][12]
Q4: Can side reactions during the capping step cause mutations?
A: Yes. While capping is designed to prevent deletion mutations, side reactions involving the standard capping reagent, acetic anhydride, can lead to the modification of guanine residues. This modification can subsequently result in G-to-A substitutions in the final product. To mitigate this, one can use capping mixtures with anhydrides of carboxylic acids weaker than acetic acid or capping reagents based on phosphoramidite chemistry.[26]
Experimental Protocols
Protocol: Standard Deblocking (Detritylation)
Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing oligonucleotide chain.[1]
Reagents:
-
Deblocking solution: 3% Dichloroacetic Acid (DCA) in dichloromethane (DCM).[1]
-
Anhydrous acetonitrile (for washing).
Procedure:
-
Wash the synthesis column with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.[1]
-
Deliver the deblocking solution to the column and allow it to react for the specified time (typically 60-120 seconds).
-
Thoroughly wash the column with anhydrous acetonitrile to remove the deblocking solution and the cleaved DMT group.[1]
Protocol: Standard Oxidation
Objective: To convert the unstable phosphite triester linkage to a stable phosphate triester.[12]
Reagents:
-
Oxidizing solution: 0.02 M - 0.1 M Iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[1][12]
-
Anhydrous acetonitrile (for washing).
Procedure:
-
Wash the synthesis column with anhydrous acetonitrile.
-
Deliver the oxidizing solution to the column, ensuring the entire solid support is wetted.[12]
-
Allow the oxidation reaction to proceed for a specified time (typically 30 seconds).[12]
-
Thoroughly wash the column with anhydrous acetonitrile to remove excess iodine and other byproducts.[12]
References
-
Glen Research. (n.d.). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Report 22.19. [Link]
-
Efcavitch, J. W., & Heiner, C. (1985). Depurination As a Yield Decreasing Mechanism in Oligodeoxynucleotide Synthesis. Nucleosides and Nucleotides, 4(1-2), 267. [Link]
-
Hudson, B. J., et al. (2009). Assessing incomplete deprotection of microarray oligonucleotides in situ. Nucleic Acids Research, 37(12), e87. [Link]
-
Wikipedia. (n.d.). Depurination. [Link]
-
Hogrefe, R. I., et al. (1993). Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis. Nucleic Acids Research, 21(20), 4739–4741. [Link]
-
Hogrefe, R. I., et al. (1993). Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis. Nucleic Acids Research, 21(20), 4739-4741. [Link]
-
Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Reddit. (2018). What is the exact mechanism of failures in Oligonucleotide synthesis?. [Link]
-
biomers.net. (n.d.). Synthesis of Oligonucleotides. [Link]
-
Glen Research. (n.d.). Deprotection - Volumes 1-5. Glen Report 25 Supplement. [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Glen Report 20.24. [Link]
-
Glen Research. (n.d.). UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Glen Report 17.13. [Link]
-
ResearchGate. (n.d.). Completeness of the deprotection of oligodeoxyribonucleotides having.... [Link]
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.211. [Link]
-
Gerasimov, Y. V., et al. (2025). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Molecules, 31(1), 94. [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]
-
AxisPharm. (2024). 12 most commonly asked questions about phosphoramidites. [Link]
-
Wikipedia. (n.d.). Nucleoside phosphoramidite. [Link]
-
Reddit. (2024). Low yield in Phosphoamidite synthesis. [Link]
-
Eurofins Genomics. (n.d.). Phosphoramidite Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 8. twistbioscience.com [twistbioscience.com]
- 9. glenresearch.com [glenresearch.com]
- 10. biotage.com [biotage.com]
- 11. glenresearch.com [glenresearch.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. glenresearch.com [glenresearch.com]
- 14. Depurination - Wikipedia [en.wikipedia.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]
- 21. glenresearch.com [glenresearch.com]
- 22. Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers - Amerigo Scientific [amerigoscientific.com]
- 23. glenresearch.com [glenresearch.com]
- 24. blog.biosearchtech.com [blog.biosearchtech.com]
- 25. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 26. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield in Long Oligonucleotide Synthesis
Welcome to the technical support center dedicated to enhancing the yield and quality of long oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of producing long DNA and RNA molecules. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in the fundamental chemistry of solid-phase synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your protocols and achieve successful synthesis outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of long oligonucleotides (>75 nucleotides).
FAQ 1: Coupling Efficiency
Q1.1: Why is my coupling efficiency dropping, and how does it impact the final yield of my long oligonucleotide?
A1.1: Coupling efficiency is the single most critical factor in oligonucleotide synthesis. It measures the percentage of available 5'-hydroxyl groups that successfully react with the incoming phosphoramidite in each cycle.[1] Even a small decrease in average coupling efficiency has an exponential and detrimental effect on the yield of the full-length product, especially for long sequences.[1][2]
For example, a consistent 99% coupling efficiency for a 100-mer oligo theoretically yields only about 36.6% full-length product. If the efficiency drops to 98%, the theoretical yield plummets to approximately 13.3%.[3] This dramatic reduction is due to the cumulative nature of synthesis failures.[2]
Causality Behind Poor Coupling Efficiency: The primary culprit for low coupling efficiency is moisture .[3] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to chain termination.[3] It can also directly hydrolyze the phosphoramidite monomer before it has a chance to couple.[3]
Troubleshooting Low Coupling Efficiency:
-
Reagent Quality:
-
Acetonitrile (ACN): Use anhydrous ACN with a water content of 10-15 ppm or lower. Purchase septum-sealed bottles and use a fresh bottle when installing new phosphoramidites.[3]
-
Phosphoramidites: Ensure phosphoramidites are fresh and have been stored under anhydrous conditions. Dissolve them under an inert, dry atmosphere (e.g., argon).[3]
-
Activator: Use fresh activator solution, as its quality can degrade over time, affecting its ability to efficiently catalyze the coupling reaction.[]
-
-
Synthesizer and Environmental Factors:
-
Humidity: High ambient humidity can introduce moisture into the system. This is particularly problematic in summer months.[5] Ensure the synthesizer's gas lines (argon or helium) are equipped with in-line drying filters.[3]
-
System Integrity: Check for leaks in reagent lines and ensure all fittings are tight. A synthesizer that has been idle may have accumulated moisture in its lines; it may take a few synthesis runs to fully dry out the system.[3]
-
-
Protocol Optimization:
-
Coupling Time: For difficult sequences or modified bases, increasing the coupling time can sometimes improve efficiency.[]
-
Reagent Concentration: Verify the correct concentrations of phosphoramidites and activator are being used as per your protocol.[1]
-
| Coupling Efficiency | Theoretical Yield of a 20-mer | Theoretical Yield of a 50-mer | Theoretical Yield of a 100-mer |
| 99.5% | 90.9% | 77.9% | 60.6% |
| 99.0% | 82.6% | 60.5% | 36.6% |
| 98.5% | 75.4% | 46.8% | 21.9% |
| 98.0% | 68.9% | 36.4% | 13.3% |
| Data derived from the principle of stepwise yield calculation: Yield = (Coupling Efficiency)^(n-1), where n is the length of the oligonucleotide.[7] |
FAQ 2: Depurination and Side Reactions
Q2.1: My final product analysis shows multiple shorter fragments, especially after purification. What is causing this, and how can I prevent it?
A2.1: The presence of multiple shorter fragments, particularly those that retain the 5'-DMT group and co-purify with the full-length product, is a classic sign of depurination .[8]
Depurination is the acid-catalyzed cleavage of the N-glycosidic bond that links a purine base (Adenine or Guanine) to the deoxyribose sugar, creating an apurinic (AP) site.[9] This side reaction primarily occurs during the repetitive acid-mediated deblocking (detritylation) step of each synthesis cycle.[9][10] While the AP site itself is stable during the subsequent synthesis steps, it becomes a point of chain cleavage during the final basic deprotection step (e.g., with ammonium hydroxide).[8]
Factors Influencing Depurination:
-
Acid Strength: The standard deblocking reagent, trichloroacetic acid (TCA), is a strong acid (pKa ≈ 0.7) that can protonate the N7 of purines, making the glycosidic bond susceptible to hydrolysis.[3] Deoxyadenosine (dA) is significantly more prone to depurination than deoxyguanosine (dG).[9]
-
Protecting Groups: Standard acyl protecting groups (like benzoyl on dA) are electron-withdrawing, which further destabilizes the glycosidic bond and increases the risk of depurination.[8]
-
Sequence Composition: GC-rich sequences can present challenges, but it is the purine content, especially adenosine, that is the primary driver of depurination.[]
Strategies to Minimize Depurination:
-
Use a Milder Deblocking Acid: Replace 3% TCA with 3% dichloroacetic acid (DCA) in dichloromethane. DCA has a higher pKa (≈ 1.5), making it less likely to cause depurination while still being effective for detritylation.[3][9] The trade-off is a slower detritylation reaction, which must be accounted for in the synthesis cycle.[3]
-
Use Depurination-Resistant Monomers: Employ phosphoramidites with protecting groups that stabilize the glycosidic bond. For example, using dmf-dG (dimethylformamidine-protected deoxyguanosine) is highly effective as the dmf group is electron-donating.[3][8]
-
Optimize Deblocking Time: Avoid unnecessarily long exposure to the deblocking acid. Ensure your synthesis protocol uses the minimum time required for complete detritylation.[10]
FAQ 3: Capping and Purification
Q3.1: I observe a significant amount of n-1 product even after purification. Is my purification failing, or is there an issue with my synthesis?
A3.1: This is a classic sign of inefficient capping during synthesis.[3] While purification methods like PAGE are excellent at removing shorter truncated sequences, the "n-1" impurity is particularly challenging because it is a heterogeneous population of sequences, each missing a single different base from the full-length oligo.[3] If DMT-on purification is used, these n-1 species will also have a 5'-DMT group and will co-elute with the desired product, making separation extremely difficult.[11]
The Critical Role of Capping: The capping step, typically using acetic anhydride, is designed to permanently block any 5'-hydroxyl groups that failed to react during the coupling step.[11][12] This prevents these "failure sequences" from participating in subsequent coupling cycles.[]
Consequences of Inefficient Capping:
-
Accumulation of n-1 Deletion Mutants: If a failure sequence is not capped, its 5'-hydroxyl group remains free to react in the next coupling cycle. This results in a product that is missing one internal base—an "n-1 deletion mutant".[3]
-
Purification Challenges: As mentioned, these n-1 mutants are nearly impossible to separate from the full-length product by standard purification methods due to their similar size and chemical properties.[3]
Troubleshooting Capping Failures:
-
Reagent Quality: Capping reagents (Cap A: acetic anhydride and Cap B: N-methylimidazole or DMAP) degrade over time. Ensure they are fresh.[11]
-
Reagent Concentration: The concentration of the activator in Cap B (e.g., N-methylimidazole) is critical. Some synthesizers use a 10% solution, while others use 16%. A lower concentration can lead to significantly lower capping efficiency.[3]
-
Synthesizer Performance: Certain synthesizer models may be inherently less efficient at capping. It may be necessary to adjust protocols or reagent concentrations to compensate.[3]
-
Alternative Capping Reagents: For particularly demanding syntheses, consider using more effective capping reagents like UniCap Phosphoramidite, which can achieve nearly quantitative capping.[11]
Part 2: Troubleshooting Guides
This section provides step-by-step protocols for addressing specific issues.
Guide 1: Protocol for Optimizing Cleavage and Deprotection
The final cleavage and deprotection steps are crucial for releasing the oligonucleotide from the solid support and removing all protecting groups from the bases and phosphate backbone.[14] The choice of method depends on the oligo's length, sequence, and any modifications present.[15]
| Method | Reagents | Conditions | Best For | Potential Issues |
| Standard | Concentrated Ammonium Hydroxide | 55°C for 8-16 hours | Unmodified DNA oligos.[16] | Long reaction times. Potential for incomplete deprotection of dG if using the iBu protecting group.[16] Not suitable for many sensitive dyes/modifications.[14] |
| Fast (AMA) | Ammonium Hydroxide / 40% Methylamine (1:1) | 65°C for 10 minutes | Rapid deprotection of DNA and RNA. Requires Ac-dC to avoid base modification.[15][17] | Can be too harsh for some sensitive modifications. |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp for 4 hours | Oligos with very sensitive modifications (e.g., some fluorescent dyes).[14] | Slower process. |
Step-by-Step Protocol: Standard Deprotection with Ammonium Hydroxide
-
Preparation: After synthesis, ensure the solid support (e.g., in the column) is dry. Transfer the support to a 2 mL screw-cap vial.
-
Cleavage & Deprotection: Add 1 mL of fresh, concentrated ammonium hydroxide to the vial for a 1 µmol scale synthesis, ensuring the support is fully submerged.[16]
-
Incubation: Tightly seal the vial (use a cap with a secure O-ring) and place it in a heating block or oven at 55°C for 8-12 hours.[16]
-
Cooling & Collection: Allow the vial to cool completely to room temperature before opening it in a fume hood to safely release ammonia gas pressure.[16]
-
Transfer: Carefully transfer the supernatant, which contains your oligonucleotide, to a new microcentrifuge tube.
-
Washing: Wash the solid support with 0.5 mL of sterile, nuclease-free water and combine this wash with the supernatant from the previous step.[16]
-
Drying: Dry the combined solution completely using a vacuum concentrator (e.g., SpeedVac). This step is crucial to remove all ammonia before purification.[18]
-
Resuspension: Resuspend the dried oligonucleotide pellet in an appropriate buffer for quantification and purification (e.g., sterile water or a buffer compatible with HPLC).[18]
Guide 2: Purification Strategies for Long Oligonucleotides
Purification is essential to remove truncated sequences, salts, and other by-products of synthesis.[19] For long oligos (>40 bases), simple desalting is insufficient.[14][19]
| Purification Method | Principle | Purity | Yield | Recommended For |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | 80-90% | High | Oligos < 50 bases, especially those with hydrophobic modifications. Purity and yield may suffer for longer oligos.[18][20] |
| Ion-Exchange HPLC (IE-HPLC) | Charge (Phosphate Backbone) | High | High | Good for separating failure sequences from full-length product based on charge differences.[7] |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Conformation | >95% | Low | The gold standard for long (>80 bases) and unmodified oligos where the highest purity is required (e.g., cloning, gene synthesis).[21][22] |
Step-by-Step Protocol: Denaturing PAGE Purification (Conceptual Workflow)
-
Sample Preparation: Resuspend the crude, deprotected oligonucleotide in a formamide-based loading buffer. Heat at 95°C for 5 minutes to denature any secondary structures.
-
Gel Electrophoresis: Load the sample onto a high-percentage denaturing polyacrylamide gel (e.g., 8-12% acrylamide with 7M urea). Run the gel until the tracking dyes have migrated an appropriate distance.
-
Visualization: Visualize the oligonucleotide bands using UV shadowing. The most intense, slowest-migrating band should be the full-length product.
-
Excision: Carefully excise the gel slice containing the full-length oligonucleotide band.
-
Elution: Crush the gel slice and elute the oligonucleotide overnight in a high-salt buffer (e.g., TE buffer with 0.5 M NaCl).
-
Desalting: Remove the acrylamide fragments and high salt concentration from the eluted sample. This is typically done by passing the solution through a C18 Sep-Pak cartridge or by ethanol precipitation.
-
Quantification: After desalting and resuspension in water, quantify the purified oligonucleotide using UV spectrophotometry at 260 nm.
Part 3: Quality Control
Rigorous quality control is essential to verify the identity, purity, and quantity of your synthesized long oligonucleotide.
| Analytical Method | What It Measures | Key Insights |
| UV-Vis Spectrophotometry | Absorbance at 260 nm | Provides a quick estimation of oligonucleotide concentration and total yield.[23] |
| Analytical HPLC (RP or IE) | Purity and Impurity Profile | Quantifies the percentage of full-length product versus truncated or modified species.[24] |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Mass-to-Charge Ratio | Confirms the molecular weight of the final product, verifying that the correct sequence was synthesized. It is the gold standard for identity confirmation and can detect deletions and other modifications.[25] |
| Capillary Electrophoresis (CE) | Size and Charge | Offers high-resolution separation to assess sample purity and detect subtle impurities.[23][26] |
References
-
Glen Report 21.2: Technical Brief – Synthesis of Long Oligonucleotides. Glen Research.
-
FAQs - Bio-Fab Research. Bio-Fab Research.
-
Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. CustomMade.
-
What affects the yield of your oligonucleotides synthesis. Bio-Synthesis Inc.
-
Oligonucleotide synthesis: Coupling efficiency and quality control. Integrated DNA Technologies.
-
Glen Report 22.1: Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research.
-
Role of Oxidation and Capping in DNA Chain Elongation. BOC Sciences.
-
Oligonucleotide synthesis. Wikipedia.
-
Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites. LGC, Biosearch Technologies.
-
Choosing The Right Method Of Purification For Your Oligos. Bioprocess Online.
-
Oligonucleotide Purification Methods for Your Research. Thermo Fisher Scientific.
-
Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. LeProust, E.M. et al. Nucleic Acids Research.
-
What is the exact mechanism of failures in Oligonucleotide synthesis? Reddit.
-
Troubleshooting low coupling efficiency in oligonucleotide synthesis. BenchChem.
-
Strategies to minimize depurination during oligonucleotide synthesis. BenchChem.
-
Synthesizing your own oligonucleotides: FAQs. LGC, The BiosearchTech Blog.
-
The Role of Complimentary Methods in Analytical Quality Control. Chromatography Today.
-
Solid-Phase Oligonucleotide Synthesis. Danaher Life Sciences.
-
Method of Oligonucleotide Purification. Bio-Synthesis Inc.
-
Oligonucleotide characterization for quality control and increased productivity by single quadrupole mass spectrometer with extended mass range. Thermo Fisher Scientific.
-
Stepwise Phosphoramidite Workflow in Oligonucleotide Synthesis. BOC Sciences.
-
The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Stetsenko, D.A. et al. Molecules.
-
Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies. Technology Networks.
-
Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio.
-
Oligonucleotide synthesis basics: Key takeaways for post-synthesis processing. LGC, The BiosearchTech Blog.
-
Glen Report 17.1: UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Glen Research.
-
Application Notes and Protocols for Cleavage and Deprotection of Oligonucleotides Containing 5-Methylcytidine. BenchChem.
-
Oligo Purification Methods: How, Why and for What?. Bitesize Bio.
-
Advanced method for oligonucleotide deprotection. Abramova, T.V. et al. Nucleic Acids Research.
-
Deprotection Guide. Glen Research.
-
Oligonucleotide Analytical Methods Development & Stability Study. IntegrateRNA.
-
Nonaqueous Oxidation in DNA Microarray Synthesis Improves the Oligonucleotide Quality and Preserves Surface Integrity on Gold and Indium Tin Oxide Substrates. Adali, E. et al. ACS Omega.
-
Oligonucleotide Quality Control & Quality Assurance. Sigma-Aldrich.
-
Oligo purification methods: which type should I choose?. Integrated DNA Technologies.
-
Solving the challenge of long oligonucleotide synthesis. LubioScience.
-
Oligonucleotide Purity and Purification Method. Bio-Synthesis Inc.
-
Solid Phase Oligonucleotide Synthesis. Biotage.
-
Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
-
Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Tummala, S. et al. Organic Process Research & Development.
-
Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
-
Strategy for phosphoramidite synthesis in a flow-based setup. ResearchGate.
-
Deprotection Guide. Glen Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biofabresearch.com [biofabresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. idtdna.com [idtdna.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. glenresearch.com [glenresearch.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. glenresearch.com [glenresearch.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
- 19. Choosing The Right Method Of Purification For Your Oligos [bioprocessonline.com]
- 20. Oligonucleotide Purity and Purification Method - BSI [biosyn.com]
- 21. Method of Oligonucleotide Purification [biosyn.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Solving the challenge of long oligonucleotide synthesis [lubio.ch]
- 26. Oligonucleotide Analytical Methods Development & Stability Study - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite degradation and prevention
Welcome to the technical support center for Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting assistance, and answers to frequently asked questions regarding the use, degradation, and prevention of degradation of this versatile phosphitylating agent. Our goal is to empower you with the scientific understanding and practical knowledge to ensure the success of your experiments.
Introduction to this compound
This compound is a key reagent in synthetic organic chemistry, primarily utilized for the phosphorylation of alcohols, including sensitive substrates like hydroxy amino acids in peptide synthesis. Its structure is tailored for controlled phosphitylation reactions, which are followed by an oxidation step to yield the stable phosphate triester.
The molecule's efficacy is derived from its distinct functional groups:
-
N,N-Diisopropylamino Group: This bulky amine serves as a labile leaving group. In the presence of a weak acid activator (e.g., tetrazole), it is protonated and readily displaced by a nucleophilic hydroxyl group, initiating the phosphitylation reaction.[1]
-
Di-p-chlorobenzyl Groups: These act as protecting groups for the phosphite moiety. The presence of a chlorine atom in the para position of the benzyl ring influences the group's stability and cleavage characteristics. These groups are stable throughout the coupling and oxidation steps but can be removed under specific deprotection conditions, typically reductive cleavage.
Core Concepts: Degradation Pathways
The primary challenge in working with this compound is its susceptibility to degradation, primarily through hydrolysis and oxidation. Understanding these pathways is critical for preventing reagent spoilage and ensuring high-yield, high-purity outcomes in your synthetic work.
Hydrolysis: The Ubiquitous Threat
Hydrolysis is the most common degradation pathway for phosphoramidites and is initiated by the presence of water.[2] The reaction proceeds via nucleophilic attack of water on the phosphorus (III) center.
Mechanism of Hydrolysis:
-
Protonation (Acid-Catalyzed): In the presence of trace acid, the nitrogen of the diisopropylamino group is protonated, making it a better leaving group.
-
Nucleophilic Attack: A water molecule attacks the electrophilic phosphorus center.
-
Formation of H-phosphonate: The reaction yields a Di-p-chlorobenzyl H-phosphonate and diisopropylamine. This H-phosphonate is unreactive in the subsequent coupling step and represents a loss of active reagent.
Oxidation: The Aerial Assault
Exposure to atmospheric oxygen or other oxidizing agents can convert the trivalent phosphoramidite to a pentavalent phosphoramidate. This oxidized species is also unreactive in the coupling reaction.
Mechanism of Oxidation:
The trivalent phosphorus center is susceptible to oxidation, leading to the formation of a P(V) species. This process is often slower than hydrolysis but is accelerated by light and certain impurities.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Long-term storage is recommended at -20°C under an inert atmosphere (argon or nitrogen).[3] For short-term use, the reagent may be stored at room temperature, but it is crucial to minimize exposure to air and moisture.[3] It is advisable to bring the vial to room temperature before opening to prevent condensation of atmospheric moisture on the cold reagent.
Q2: What are the visible signs of degradation?
A2: The pure reagent should be a clear, colorless to light yellow liquid.[4] Significant color change (darkening) or the presence of particulate matter may indicate degradation. However, the most reliable methods for assessing purity are analytical techniques like ³¹P NMR and HPLC.
Q3: My phosphorylation reaction yield is consistently low. What could be the cause?
A3: Low yields are often a result of degraded phosphoramidite.[5] The primary culprits are hydrolysis and oxidation of the reagent. Ensure that your solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. It is also recommended to verify the purity of the phosphoramidite via ³¹P NMR before use. Other factors could include insufficient activation or issues with the substrate.
Q4: How does the p-chloro substituent affect the stability of the benzyl protecting group?
A4: The electron-withdrawing nature of the chlorine atom generally increases the stability of the benzyl group towards acidic and some oxidative conditions compared to an unsubstituted benzyl group.[6] This is due to the destabilization of the benzylic carbocation intermediate that would form during cleavage.[7] However, this increased stability may necessitate harsher conditions for its eventual removal.
Q5: What is the expected ³¹P NMR chemical shift for the pure reagent?
A5: The ³¹P NMR chemical shift for Di-(4-chlorobenzyl)-N,N-diisopropylphosphoramidite is approximately +148.2 ppm in CDCl₃.[8][9] Significant peaks downfield or upfield from this value may indicate the presence of degradation products. For instance, the corresponding H-phosphonate (from hydrolysis) would appear at a much different chemical shift, typically in the 0-10 ppm region, while the oxidized phosphoramidate would be found further downfield.
Troubleshooting Guides
Issue: Low Phosphorylation Yield
| Symptom | Possible Cause | Recommended Action |
| Low conversion of starting material | Degraded phosphoramidite (hydrolysis or oxidation). | Verify the purity of the phosphoramidite using ³¹P NMR. Use a fresh, unopened vial if possible. Ensure all solvents and reagents are anhydrous and reactions are run under a strict inert atmosphere. |
| Inefficient activation. | Check the quality and concentration of the activator (e.g., tetrazole). Ensure it is also stored under anhydrous conditions. | |
| Sterically hindered substrate. | Increase the reaction time and/or temperature. Consider using a more potent activator. | |
| Presence of multiple side products | Competing side reactions. | Review the stability of your substrate under the reaction conditions. The p-chlorobenzyl group is generally stable but can be labile under certain strong acidic or reductive conditions.[10] |
Issue: Difficulty in Deprotection of p-Chlorobenzyl Groups
| Symptom | Possible Cause | Recommended Action |
| Incomplete removal of p-chlorobenzyl groups | Insufficiently harsh deprotection conditions. | The p-chlorobenzyl group is more stable than an unsubstituted benzyl group.[6] Standard hydrogenolysis conditions may not be sufficient. Consider increasing catalyst loading, hydrogen pressure, or reaction time. |
| Catalyst poisoning. | Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). | |
| Alternative deprotection methods needed. | For substrates incompatible with hydrogenolysis, other deprotection strategies for benzyl-type ethers and esters may be explored, such as strong acid cleavage, though this is less common for p-chlorobenzyl groups due to their increased stability. |
Preventative Measures: Best Practices
To ensure the longevity and efficacy of your this compound, adhere to the following best practices:
-
Strict Anhydrous Technique: Use freshly distilled, anhydrous solvents. All glassware should be oven- or flame-dried and cooled under an inert atmosphere.
-
Inert Atmosphere: Conduct all manipulations of the phosphoramidite under a positive pressure of dry argon or nitrogen. Use cannulation or a glove box for transfers.
-
Proper Storage: Store the reagent at -20°C in a sealed container, preferably with a Teflon-lined cap.[3]
-
Avoid Cross-Contamination: Use clean, dedicated needles and syringes for transferring the phosphoramidite and other reagents.
-
Regular Quality Control: Periodically check the purity of your phosphoramidite stock solution using ³¹P NMR, especially if it has been stored for an extended period or if you suspect degradation.
Experimental Protocols
Quality Assessment by ³¹P NMR Spectroscopy
Objective: To determine the purity of this compound.
Procedure:
-
Under an inert atmosphere, carefully withdraw a small aliquot (approximately 10-20 mg) of the phosphoramidite and dissolve it in anhydrous CDCl₃ (approx. 0.5 mL) in a dry NMR tube.
-
Cap the NMR tube under the inert atmosphere.
-
Acquire a ³¹P NMR spectrum. A proton-decoupled spectrum is preferred for simplicity.
-
The pure compound should exhibit a major peak at approximately +148.2 ppm.[8][9]
-
Integrate the main peak and any impurity peaks to determine the relative purity. Peaks corresponding to the H-phosphonate (hydrolysis product) or phosphoramidate (oxidation product) indicate degradation.
Monitoring Degradation by HPLC
Objective: To assess the stability of the phosphoramidite in solution over time.
Procedure:
-
Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile (e.g., 1 mg/mL) under an inert atmosphere.
-
Immediately inject an aliquot into a reverse-phase HPLC system.
-
Store the stock solution under various conditions (e.g., at room temperature, exposed to air) and inject aliquots at regular time intervals.
-
Monitor for the appearance of new peaks and a decrease in the area of the main peak. The degradation products will typically have different retention times. For example, the more polar H-phosphonate will likely elute earlier than the parent phosphoramidite.
References
-
Hargreaves, J. S., Kaiser, R., & Wolber, P. K. (2015). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides and Nucleic Acids, 34(10), 691–707. [Link]
- Beaucage, S. L. (2001). Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
-
Royal Society of Chemistry. Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl. Royal Society of Chemistry. Accessed January 14, 2026. [Link]
- Gorenstein, D. G., & Findlay, J. B. (1976). 31P NMR of diisopropyl phosphoryl alpha-chymotrypsin and catechol cyclic phosphate alpha-chymotrypsin. Direct observation of two conformational isomers.
-
ResearchGate. Dibenzyl N , N -Diisopropylphosphoramidite | Request PDF. ResearchGate. Accessed January 14, 2026. [Link]
-
Reddit. Low yield in Phosphoamidite synthesis. Reddit. Accessed January 14, 2026. [Link]
- Krotz, A. H., et al. (2004). Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile. Nucleosides, Nucleotides and Nucleic Acids, 23(5), 767-775.
-
Twist Bioscience. Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience. Accessed January 14, 2026. [Link]
-
Quora. Which carbocation is more stable, p-chlorobenzyl carbocation or benzyl carbocation? Quora. Accessed January 14, 2026. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. Accessed January 14, 2026. [Link]
-
SpectraBase. DI-(4-CHLOROBENZYL)-N,N-DIISOPROPYLPHOSPHORAMIDITE - Optional[31P NMR] - Chemical Shifts. SpectraBase. Accessed January 14, 2026. [Link]
-
RSC Publishing. Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing. Accessed January 14, 2026. [Link]
-
PubMed Central. Catalytic Mechanisms for Phosphotriesterases. PubMed Central. Accessed January 14, 2026. [Link]
-
Reddit. Anyone have an idea about the mechanism for the cleavage of this linker? Reddit. Accessed January 14, 2026. [Link]
- K. G. Taylor. Phosphate Protecting Groups.
-
PubMed. 31P NMR of Diisopropyl Phosphoryl Alpha-Chymotrypsin and Catechol Cyclic Phosphate Alpha-Chymotrypsin. Direct Observation of Two Conformational Isomers. PubMed. Accessed January 14, 2026. [Link]
-
ResearchGate. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Ertugliflozin using Hyphenated Analytical Techniques HRMS, 2D-NMR, UPLC-MS, PREP-HPLC, and FT-IR. ResearchGate. Accessed January 14, 2026. [Link]
Sources
- 1. twistbioscience.com [twistbioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Amino Protecting Group-Benzyl Series [en.highfine.com]
Common impurities in oligonucleotides synthesized with Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Welcome to your comprehensive guide for oligonucleotide synthesis utilizing Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. This document is designed for researchers, scientists, and drug development professionals to navigate the specific challenges and nuances associated with this phosphoramidite. Here, we provide in-depth, field-proven insights into the common impurities, troubleshooting strategies, and analytical methods pertinent to this chemistry.
Introduction: The Role and Rationale of p-Chlorobenzyl Phosphate Protection
In the landscape of solid-phase oligonucleotide synthesis, the choice of the phosphate protecting group is critical for the success of chain elongation and the purity of the final product. While the 2-cyanoethyl (CE) group is the most common choice due to its rapid and straightforward removal under basic conditions, alternative protecting groups like p-chlorobenzyl (pCBz) are employed for specific strategic advantages.
The Di-p-chlorobenzyl phosphoramidite chemistry harkens back to the foundational phosphotriester method of oligonucleotide synthesis, where aryl and benzyl-type groups were common for protecting the phosphate backbone. The primary rationale for using a p-chlorobenzyl protecting group in modern phosphoramidite synthesis is its enhanced stability to the basic conditions often required for the removal of certain nucleobase protecting groups. This makes it a valuable tool when synthesizing oligonucleotides with sensitive or exotic modifications that would be degraded by the standard ammonium hydroxide or methylamine deprotection cocktails used for cyanoethyl group removal. However, this stability necessitates a distinct, secondary deprotection step, which is a primary source of specific impurities if not performed to completion.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities observed when using Di-p-chlorobenzyl phosphoramidite?
A: The most significant and common impurities are product-related species arising from incomplete removal of the p-chlorobenzyl (pCBz) protecting groups from the phosphate backbone. Because each internucleotide linkage is protected, you can observe a complex mixture of adducts.
-
Single pCBz Adducts (FLP +125 Da): The most common impurity, where a single p-chlorobenzyl group remains on one of the phosphate linkages.
-
Multiple pCBz Adducts (FLP + n*125 Da): Oligonucleotides with two, three, or more persistent pCBz groups. These are less common but indicate a systemic failure in the deprotection step.
-
Standard Synthesis Impurities: It is crucial to remember that common synthesis failures still occur. These include truncated sequences (n-1, n-2) from incomplete coupling and deletion sequences from failed capping, which will be present alongside any protecting group adducts.[1]
Q2: Why is the final deprotection step more complex with this phosphoramidite compared to standard cyanoethyl amidites?
A: The stability of the p-chlorobenzyl group to standard basic deprotection (e.g., ammonium hydroxide) is its key feature and also its main challenge. Unlike the β-elimination mechanism that rapidly cleaves the cyanoethyl group, the pCBz group requires a separate, dedicated chemical cleavage step. This orthogonality is beneficial for sensitive oligos but adds complexity and a potential point of failure. The deprotection typically requires nucleophilic attack on the benzylic carbon, often using thiolate anions. Incomplete reaction due to insufficient reagent, time, or temperature will directly lead to pCBz adducts.
Q3: Can the p-chlorobenzyl group cause side reactions during synthesis?
A: While less reactive than a standard benzyl group due to the electron-withdrawing nature of the chlorine atom, there is a theoretical potential for side reactions. The most notable would be the benzylation of nucleobases, particularly at the N3 position of thymine or the O6 position of guanine. However, under the anhydrous and rapid conditions of modern automated synthesis, such side reactions are considered minimal compared to the primary issue of incomplete deprotection. The stability of benzyl-type protecting groups is generally high during the synthesis cycle.[2]
Troubleshooting Guide: Diagnosing and Resolving Impurities
This section addresses specific issues identified during the analysis of oligonucleotides synthesized with Di-p-chlorobenzyl phosphoramidite.
Issue 1: Unexpected Peaks in HPLC Analysis with Increased Retention Time
Symptom: Your reversed-phase HPLC (RP-HPLC) chromatogram shows the main full-length product (FLP) peak, but it is followed by one or more significant, well-resolved peaks that elute later (i.e., at a higher acetonitrile concentration).
Probable Cause: This is the classic signature of incomplete removal of the hydrophobic p-chlorobenzyl protecting groups. Each pCBz group remaining on the oligonucleotide backbone significantly increases its hydrophobicity, leading to stronger retention on the C18 column and a later elution time.[3][4]
Diagnostic Workflow:
-
Mass Spectrometry Analysis: This is the definitive diagnostic step. Analyze the main peak and the later-eluting peaks by ESI-MS.
-
The FLP should have the expected mass.
-
The impurity peaks should exhibit masses corresponding to [FLP mass + n * 125.0 Da] , where 'n' is the number of residual pCBz groups and 125.0 Da is the approximate mass of a C₇H₆Cl moiety.[5]
-
-
Evaluate Deprotection Protocol: Scrutinize your pCBz removal step. This is the most likely point of failure.
-
Reagent Freshness: Thiol-based reagents (e.g., thiophenol, triethylammonium thiocresolate) are susceptible to oxidation. Ensure your deprotection solution was freshly prepared.
-
Reaction Conditions: Verify the temperature and time. Deprotection of benzyl-type groups can be slow and may require elevated temperatures and extended reaction times (e.g., several hours).
-
Reagent Concentration: Ensure a sufficient molar excess of the nucleophilic deprotection agent was used relative to the number of phosphate groups on the oligo.
-
Corrective Actions:
-
Re-run Deprotection: If possible, subject the crude, partially deprotected oligonucleotide mixture to the deprotection conditions again, using freshly prepared reagents and extending the reaction time or increasing the temperature slightly.
-
Optimize Deprotection: For future syntheses, systematically optimize the deprotection step. A time-course study (e.g., 2, 4, 8, 16 hours) analyzed by HPLC/MS can determine the minimum time required for complete removal.
Issue 2: Low Yield of Full-Length Product with a Smear of Shorter Fragments on HPLC/PAGE
Symptom: The overall yield of the desired oligonucleotide is low, and the analytical chromatogram or gel shows a complex mixture of shorter species, in addition to any potential pCBz adducts.
Probable Cause: This points to a fundamental problem in the solid-phase synthesis cycle itself, independent of the choice of phosphate protecting group. The stability of the Di-p-chlorobenzyl phosphoramidite is generally high, so the issue likely lies with coupling efficiency.
Diagnostic Workflow:
-
Review Trityl Monitoring Data: The trityl cation release data from the synthesizer is your most important diagnostic tool. A steady, high absorbance reading indicates efficient coupling. A gradual decrease or a sudden drop in signal points to coupling failure at specific points in the sequence.
-
Check Reagents and Synthesizer:
-
Activator: Ensure the activator (e.g., ETT, DCI) is fresh and anhydrous.
-
Amidite: Check the quality and age of the Di-p-chlorobenzyl phosphoramidite itself. While stable, improper storage can lead to degradation.
-
Moisture Control: Verify that all reagents, particularly the acetonitrile (ACN), are anhydrous. Moisture is a primary cause of coupling failure.
-
Fluidics: Confirm that the synthesizer is delivering the correct volumes of reagents.
-
Corrective Actions:
-
Use Fresh Reagents: Always use fresh, high-quality phosphoramidites, activator, and anhydrous ACN for synthesis.
-
Optimize Coupling Time: While standard coupling times are often sufficient, some modified or sterically hindered phosphoramidites may benefit from an extended coupling time (e.g., "double coupling"). Consult the phosphoramidite supplier for specific recommendations.
-
Synthesizer Maintenance: Perform regular maintenance on your DNA synthesizer to ensure leak-free and accurate reagent delivery.
Experimental Protocols & Data Presentation
Protocol 1: Two-Step Deprotection of an Oligonucleotide with p-Chlorobenzyl Protected Phosphates
This protocol assumes the oligonucleotide has already been cleaved from the solid support.
-
Step 1: Base and Nucleobase Deprotection:
-
Treat the support-bound oligonucleotide with a standard cleavage/deprotection solution suitable for the nucleobase protecting groups used (e.g., concentrated ammonium hydroxide or AMA). This step will cleave the oligo from the support and remove the Bz/iBu groups but will leave the pCBz groups intact.
-
After the recommended time, expel the solution and dry the crude oligonucleotide completely (e.g., via vacuum centrifugation).
-
-
Step 2: p-Chlorobenzyl Group Removal:
-
Prepare the deprotection solution: A common reagent for this is a solution of thiophenol and triethylamine in a suitable solvent like dioxane or DMF. Caution: Thiophenol has a strong, unpleasant odor and should be handled in a fume hood. A typical formulation is 0.1-0.2 M thiophenol with an equimolar amount of triethylamine.
-
Reaction: Dissolve the dried oligonucleotide from Step 1 in the thiophenol solution.
-
Incubation: Heat the reaction mixture at an elevated temperature (e.g., 55-65 °C) for an extended period (4-16 hours). The optimal time and temperature should be determined empirically.
-
Work-up: After cooling, precipitate the oligonucleotide by adding a salt solution (e.g., NaClO₄) and an excess of an organic solvent like ether or acetone. Centrifuge to pellet the deprotected oligonucleotide.
-
Purification: Wash the pellet with the organic solvent, dry, and then purify using standard methods like RP-HPLC or anion-exchange chromatography.
-
Table 1: Analytical Characteristics of Common Impurities
| Impurity Type | Typical Mass Shift (vs. FLP) | Expected RP-HPLC Behavior (vs. FLP) | Primary Cause |
| n-1 Truncation | Varies (approx. -300 Da) | Elutes Earlier | Inefficient Coupling |
| Single pCBz Adduct | +125.0 Da | Elutes Later | Incomplete Phosphate Deprotection |
| Double pCBz Adduct | +250.0 Da | Elutes Significantly Later | Severe Phosphate Deprotection Failure |
| Depurination Product | Varies (cleaved fragment) | Elutes Earlier | Prolonged exposure to acid (detritylation) |
Visualizations
Diagram 1: Standard vs. Orthogonal Deprotection Workflow
This diagram illustrates the additional complexity introduced by the p-chlorobenzyl protecting group compared to the standard cyanoethyl group.
Caption: Comparison of deprotection workflows for standard and pCBz-protected oligos.
Diagram 2: Troubleshooting Logic for pCBz-Related Impurities
This flowchart provides a logical path for diagnosing issues when using Di-p-chlorobenzyl phosphoramidite.
Caption: Diagnostic flowchart for troubleshooting pCBz oligonucleotide synthesis.
References
-
Hovinen, J., Guzaev, A., & Azhayev, A. (1994). Novel Non-Nucleosidic Phosphoramidite Building Blocks for Versatile Functionalization of Oligonucleotides at Primary Hydroxy Groups. Collection of Czechoslovak Chemical Communications. [Link]
-
Jeong, J., Jung, Y., Na, S., & Lee, K.-J. (2010). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Molecular & Cellular Proteomics. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]
-
Waters Corporation. (2017). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. Waters Corporation Technical Brief. [Link]
Sources
Technical Support Center: Impact of Water Content on Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite Reactions
Welcome to the technical support center for phosphoramidite chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with water content in Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite reactions. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
Introduction: The Critical Role of Anhydrous Conditions
Phosphoramidite chemistry is the cornerstone of modern oligonucleotide synthesis. The success of this methodology hinges on the precise and efficient coupling of phosphoramidite monomers to a growing oligonucleotide chain. This compound is a key reagent in this process, valued for its role in phosphorylation. However, its high reactivity also makes it extremely sensitive to moisture. Even trace amounts of water can significantly compromise reaction efficiency, leading to lower yields and the formation of undesirable byproducts.[][2] This guide will delve into the mechanistic impact of water, provide robust troubleshooting strategies, and offer detailed protocols to ensure the integrity of your synthesis.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems that can arise from water contamination during this compound reactions.
Issue 1: Low Coupling Efficiency and Reduced Final Product Yield
Symptoms:
-
A high percentage of shorter sequences (n-1, n-2, etc.) are observed via HPLC or mass spectrometry.[3]
-
The overall yield of the full-length oligonucleotide is significantly lower than expected.[3]
-
Real-time trityl monitoring, if available, shows a progressive decrease in stepwise coupling efficiency.
Root Causes and Solutions:
| Cause | Recommended Solution |
| Moisture in Acetonitrile (ACN) | Ensure all acetonitrile used for dissolving the phosphoramidite and for washes is anhydrous, with a water content of less than 30 ppm, and preferably below 10 ppm.[4][5] Use fresh, DNA-synthesis-grade ACN and consider adding molecular sieves (3 Å) to solvent bottles to maintain dryness.[3][4] |
| Degraded Phosphoramidite Reagent | Phosphoramidites are susceptible to hydrolysis, leading to the formation of inactive H-phosphonate and other byproducts.[6][7] Always use fresh, high-purity this compound. Store the reagent under an inert atmosphere (e.g., argon) at the recommended temperature (-20°C for long-term storage).[7][8] |
| Contaminated Activator Solution | The activator solution can also absorb moisture from the atmosphere. Prepare fresh activator solution for each synthesis run and handle it under anhydrous conditions.[3] |
| Leaks in the Synthesizer's Fluidics System | Even minor leaks can introduce atmospheric moisture into the system. Regularly inspect and maintain the fluidics system of your synthesizer to ensure it is airtight.[3] |
Issue 2: Presence of Unexpected Peaks in Analytical Traces (e.g., ³¹P NMR, Mass Spectrometry)
Symptoms:
-
³¹P NMR analysis shows signals in the H-phosphonate region (around 0-10 ppm with a characteristic P-H coupling) in addition to the expected phosphoramidite signals (around 140-155 ppm).[9]
-
Mass spectrometry data reveals species corresponding to the hydrolyzed phosphoramidite.
Root Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of the Phosphoramidite | Water reacts with the phosphoramidite, leading to its degradation into the corresponding H-phosphonate.[6][7] This not only reduces the concentration of the active reagent but also introduces impurities. |
| Inefficient Drying of Reagents and Solvents | Standard drying procedures may not be sufficient. It is crucial to verify the water content of your solvents using methods like Karl Fischer titration.[10] |
| Improper Handling and Storage | Exposure to the atmosphere, even for short periods, can introduce significant amounts of moisture.[4] Handle all moisture-sensitive reagents in a glove box or under a stream of dry inert gas.[11] |
The Mechanism of Water-Induced Failure
Understanding the "why" behind these troubleshooting steps is crucial for proactive quality control. Water interferes with the phosphoramidite coupling reaction in two primary ways:
-
Direct Hydrolysis of the Phosphoramidite: The phosphoramidite itself can react with water, leading to the formation of an inactive H-phosphonate species. This reaction depletes the active phosphoramidite available for coupling.[6][7]
-
Reaction with the Activated Intermediate: During the coupling step, the phosphoramidite is activated by a weak acid, such as tetrazole. This activated intermediate is highly electrophilic and is intended to react with the 5'-hydroxyl group of the growing oligonucleotide chain. However, if water is present, it can act as a competing nucleophile, attacking the activated intermediate and rendering it incapable of coupling.[] This leads directly to the formation of truncated sequences.
Sources
- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 10. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 11. ehs.umich.edu [ehs.umich.edu]
Capping efficiency issues in phosphoramidite synthesis
Troubleshooting Guide for Capping Efficiency Issues
Welcome to the technical support center for phosphoramidite synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to capping efficiency during their oligonucleotide synthesis experiments. Here, you will find answers to frequently asked questions and in-depth guides to diagnose and resolve problems you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the capping step in phosphoramidite synthesis?
The capping step is a critical process designed to permanently block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain after the coupling step.[1][2] While the phosphoramidite coupling reaction is highly efficient (often around 99%), it is never 100% complete.[3][4] If these unreacted hydroxyl groups are not blocked, they will be available to react in the subsequent coupling cycle. This would lead to the formation of oligonucleotides with an internal base deletion, commonly referred to as "(n-1) shortmers" or "deletion mutations".[2][5] These deletion sequences are often difficult to purify from the full-length product, especially since they will possess a 5'-DMT group just like the desired oligonucleotide, potentially rendering the final product ineffective for downstream applications.[4][6]
Q2: What are the standard reagents used for capping, and what is their chemical mechanism?
Standard capping is achieved by acetylating the unreacted 5'-hydroxyl groups.[2] This is typically done using a two-part capping solution:
-
Capping A (Cap A): A solution of acetic anhydride (Ac₂O), often in tetrahydrofuran (THF) or acetonitrile.[2][7]
-
Capping B (Cap B): A solution containing a catalyst, most commonly N-methylimidazole (NMI), in a solvent like THF.[7][8] Pyridine or lutidine may also be included to act as a mild base.[3][8]
These two solutions are mixed in situ just before being delivered to the synthesis column.[7] N-methylimidazole acts as a potent catalyst, reacting with acetic anhydride to form a highly reactive acetylating intermediate. This intermediate then rapidly acetylates the free 5'-hydroxyl groups, forming a stable 5'-acetyl ester cap that is unreactive in subsequent synthesis cycles.[2][7]
In-Depth Troubleshooting Guides
Problem 1: Significant (n-1) peak observed in HPLC or PAGE analysis of the crude oligonucleotide.
This is the most direct indication of poor capping efficiency. The presence of a prominent peak eluting just before your full-length product suggests that a substantial number of failure sequences were not capped and continued to elongate.
1. Reagent Quality and Preparation:
-
Moisture Contamination: The capping reagents, especially acetic anhydride, are highly susceptible to hydrolysis. Water contamination will degrade the reagents and significantly reduce capping efficiency.[6] Similarly, moisture in the acetonitrile used for washing steps can inhibit the subsequent coupling reaction.[2]
-
Reagent Degradation: Acetic anhydride and N-methylimidazole solutions can degrade over time, even when stored correctly.
-
Action: Prepare fresh capping solutions regularly. Do not use solutions that have been on the synthesizer for extended periods, especially if you observe a drop in synthesis quality.
-
-
Impure N-methylimidazole: Certain impurities in N-methylimidazole, such as 1,3,5-trimethylhexahydro-1,3,5-triazine, have been shown to cause the formation of unwanted adducts on the oligonucleotide product.[10]
-
Action: Source high-purity reagents from reliable suppliers who perform extensive quality control checks.[11]
-
2. Synthesizer Parameters and Fluidics:
-
Insufficient Reagent Delivery: The volume and contact time of the capping mixture with the solid support are critical. If the delivery is incomplete or the time is too short, capping will be inefficient.
-
Action: Check for any blockages in the reagent lines. Calibrate the delivery volumes for Cap A and Cap B to ensure they are within the manufacturer's specifications. Some synthesizers may require optimization of the capping time and delivery pulses, especially for longer oligonucleotides or high-load supports.[6] For example, on an Expedite synthesizer, increasing the delivery of the Cap A/B mix and the time interval by 50% has been shown to improve capping efficiency.[6]
-
-
Synthesizer-Specific Efficiency: Different models of DNA synthesizers can exhibit varying capping efficiencies due to differences in their fluidics and pre-programmed cycles.[6]
-
Action: Be aware of the baseline capping efficiency of your instrument. If you consistently experience issues, you may need to adjust the standard protocols.
-
3. Chemical Side Reactions:
-
Guanine Modification: It has been reported that capping reagents based on carboxylic acid anhydrides, like acetic anhydride, can lead to the modification of guanine residues.[12][13] This can result in G-to-A substitutions in the final product.[12]
-
Action: If G-to-A mutations are a concern, consider using an alternative capping reagent.
-
Advanced Solutions & Protocols
Alternative Capping Reagents
For particularly challenging syntheses or when standard capping proves insufficient, alternative reagents can provide significantly higher efficiency.
| Capping Reagent | Activator/Catalyst | Reported Capping Efficiency | Notes |
| Acetic Anhydride | N-methylimidazole (NMI) | ~90-97% | Standard, cost-effective. Efficiency is concentration-dependent.[6][14] |
| Acetic Anhydride | Dimethylaminopyridine (DMAP) | >99% | Highly efficient catalyst.[6] However, its use has been linked to the modification of O6-dG, which can form a fluorescent adduct.[14] |
| UniCap™ Phosphoramidite | 5-Ethylthio-1H-tetrazole (ETT) or other standard activators | ~99% | A phosphoramidite-based capping agent that provides nearly quantitative capping.[14][15] It is a highly effective alternative for reducing n-1 deletions.[9][14] |
Protocol 1: Preparation of Capping Solutions
Objective: To prepare fresh, high-quality capping solutions for use on an automated DNA synthesizer.
Materials:
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)
-
Acetic Anhydride (Ac₂O)
-
N-methylimidazole (NMI)
-
Pyridine or 2,6-Lutidine (optional)
-
Dry, clean reagent bottles compatible with your synthesizer
-
Graduated cylinders and syringes for measurement under an inert atmosphere
Procedure (Example Formulation):
Capping A:
-
Under an inert atmosphere (e.g., argon or nitrogen), transfer a specific volume of anhydrous THF or ACN to the reagent bottle.
-
Carefully add acetic anhydride to achieve the desired concentration (e.g., 10% v/v).
-
Mix thoroughly.
Capping B:
-
Under an inert atmosphere, transfer a specific volume of anhydrous THF to a separate reagent bottle.
-
Carefully add N-methylimidazole to achieve the desired concentration (e.g., 16% v/v).[8]
-
If your protocol includes it, add pyridine or lutidine at the specified concentration.
-
Mix thoroughly.
Quality Control: Ensure the water content of the final solutions is minimal (e.g., ≤ 100.0 ppm).[8]
Protocol 2: Implementing a Double Capping Cycle
Objective: To improve capping efficiency, especially after the oxidation step where residual water can be present.
Rationale: The oxidation step in phosphoramidite synthesis uses an iodine solution that contains water.[2] Residual water on the solid support can inhibit the subsequent coupling reaction.[5] Performing a second capping step after oxidation can help to effectively dry the support, as the capping reagents react with and remove any remaining water.[2][5] This is sometimes referred to as a "Cap/Ox/Cap" cycle.[6]
Implementation:
-
Modify your synthesizer's protocol to include an additional capping step immediately following the post-oxidation wash.
-
The duration of this second capping step can often be shorter than the primary capping step.
Visual Diagrams
Capping Mechanism
Caption: Mechanism of 5'-OH capping.
Troubleshooting Workflow for Low Capping Efficiency
Caption: Troubleshooting capping issues.
References
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved January 14, 2026, from [Link]
-
Glen Research. (n.d.). Glen Report 21.211: Technical Brief – Synthesis of Long Oligonucleotides. Retrieved January 14, 2026, from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved January 14, 2026, from [Link]
-
Genetic Analysis Services, University of Otago. (n.d.). Failed Sequencing Reaction Troubleshooting. Retrieved January 14, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Retrieved January 14, 2026, from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US8039612B2 - Synthesis of oligonucleotides or phosphorothioate oligonucleotide with a capping agent of N-methylimidazole free of 1,3,5-trimethylhexahydro-1,3,5-triazine.
-
Glen Research. (n.d.). Capping Reagents. Retrieved January 14, 2026, from [Link]
-
Glen Research. (n.d.). Glen Report 17.13 - UniCap Phosphoramidite, AN alternative to acetic anhydride capping. Retrieved January 14, 2026, from [Link]
-
Bio-Synthesis Inc. (n.d.). Quality Control Oligonucleotides Synthesis. Retrieved January 14, 2026, from [Link]
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. atdbio.com [atdbio.com]
- 4. idtdna.com [idtdna.com]
- 5. biotage.com [biotage.com]
- 6. glenresearch.com [glenresearch.com]
- 7. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 8. Atom Scientific Ltd | Product | Capping B (16% N-methylimidazole in THF) [atomscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US8039612B2 - Synthesis of oligonucleotides or phosphorothioate oligonucleotide with a capping agent of N-methylimidazole free of 1,3,5-trimethylhexahydro-1,3,5-triazine - Google Patents [patents.google.com]
- 11. Quality Control Oligonucleotides Synthesis [biosyn.com]
- 12. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
Technical Support Center: Refining Purification of Oligonucleotides Synthesized with Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Welcome to the technical support center for oligonucleotides synthesized using Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying oligonucleotides synthesized with this robust, non-standard phosphoramidite. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and refine your purification workflows.
The use of a Di-p-chlorobenzyl phosphoramidite introduces a unique challenge compared to standard synthesis chemistries that utilize the more labile 2-cyanoethyl group for phosphate protection. The benzyl-based protecting groups are significantly more stable and require a dedicated, and often more stringent, deprotection strategy. Incomplete removal of these p-chlorobenzyl groups is a primary source of purification failure, leading to complex chromatograms and products with altered biophysical properties.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying oligonucleotides synthesized with this compound?
A1: The core challenge lies in the complete removal of the p-chlorobenzyl protecting groups from the phosphate backbone. Unlike the standard β-cyanoethyl group, which is readily cleaved under basic conditions (e.g., ammonium hydroxide), the p-chlorobenzyl group is significantly more stable.[1][2] Incomplete deprotection results in a heterogeneous mixture of oligonucleotide species, where some phosphate groups remain protected. These partially protected molecules have different charge and hydrophobicity profiles compared to the fully deprotected target oligonucleotide, leading to significant purification difficulties, such as peak broadening, shouldering, or the appearance of multiple, hard-to-resolve peaks in HPLC analysis.[3][4]
Q2: Why can't I use my standard ammonium hydroxide or AMA (Ammonium hydroxide/Methylamine) deprotection protocol?
A2: Standard deprotection cocktails like concentrated ammonium hydroxide or AMA are designed for the β-elimination of the 2-cyanoethyl group and the removal of acyl protecting groups from the nucleobases (e.g., benzoyl, isobutyryl).[5] These conditions are generally not nucleophilic enough to efficiently cleave the stable ether linkage of the p-chlorobenzyl group from the phosphate backbone. Attempting to use these standard protocols will result in near-total retention of the phosphate protecting groups.
Q3: What type of purification method is recommended for these oligonucleotides?
A3: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most effective method for both analyzing and purifying these oligonucleotides. This technique separates molecules based on a combination of their charge and hydrophobicity. The anionic phosphate backbone interacts with a cationic ion-pairing agent in the mobile phase, and this complex then interacts with the hydrophobic stationary phase (e.g., C8 or C18). IP-RP-HPLC offers the resolution needed to separate the full-length product from failure sequences and, crucially, from any incompletely deprotected species.[3]
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you might encounter during the purification of your Di-p-chlorobenzyl-synthesized oligonucleotides.
Problem 1: My HPLC chromatogram shows a broad, unresolved peak, or multiple peaks where I expect my full-length product.
-
Probable Cause: This is the most common symptom of incomplete removal of the p-chlorobenzyl phosphate protecting groups. Each remaining p-chlorobenzyl group reduces the overall negative charge of the oligonucleotide and increases its hydrophobicity. An oligonucleotide with a random distribution of remaining protecting groups will not elute as a sharp peak. Instead, you will see a smear or a series of closely eluting peaks corresponding to the heterogeneous mixture of partially deprotected molecules.
-
Solution Workflow:
-
Verify Deprotection: Before proceeding with purification, you must ensure complete deprotection. The standard method for removing robust arylmethyl phosphate protecting groups involves treatment with a potent, soft nucleophile like thiophenol.[1]
-
Implement a Robust Deprotection Protocol:
-
Experimental Protocol: Thiophenol-Mediated Deprotection
-
After synthesis, wash the solid support thoroughly with anhydrous acetonitrile and dry it completely under a stream of argon or nitrogen.
-
Prepare a deprotection solution of 0.2 M thiophenol in a 1:1:2 (v/v/v) mixture of triethylamine:dioxane:methanol.
-
Suspend the solid support in the deprotection solution in a sealed, airtight vial.
-
Heat the mixture at 55°C for 2-4 hours. The exact time may need to be optimized based on the length and sequence of your oligonucleotide.
-
After the incubation, carefully remove the deprotection solution.
-
Wash the support extensively with methanol, then with acetonitrile to remove all traces of thiophenol and its byproducts.
-
Proceed with the standard ammonium hydroxide or AMA treatment to cleave the oligonucleotide from the support and remove the nucleobase protecting groups.[5][6]
-
-
-
Re-analyze by HPLC: After implementing the thiophenol deprotection step, analyze a small aliquot of the crude product by IP-RP-HPLC. You should now observe a much sharper, predominant peak corresponding to your fully deprotected, full-length oligonucleotide.
-
Problem 2: After thiophenol deprotection, my main peak in the HPLC is still broad, and mass spectrometry shows masses corresponding to the full-length product plus multiples of 124.5 Da.
-
Probable Cause: A mass addition of ~124.5 Da corresponds to a remaining p-chlorobenzyl group. This indicates that even the thiophenol deprotection was incomplete. This can happen if the reaction time was too short, the temperature was too low, or the reagents were degraded.
-
Solution Workflow:
-
Optimize Deprotection Conditions:
-
Increase Reaction Time: Extend the incubation time with the thiophenol solution to 6-8 hours.
-
Increase Temperature: Cautiously increase the temperature to 60-65°C. Note that higher temperatures can risk degradation of the oligonucleotide, so this should be approached with care.
-
Use Fresh Reagents: Thiophenol can oxidize over time. Ensure you are using fresh, high-quality thiophenol and anhydrous solvents for the deprotection cocktail.
-
-
Alternative Deprotection Reagent: Consider using Bromotrimethylsilane (TMSBr), which has been shown to be effective for the debenzylation of arylphosphate esters.[7]
-
Experimental Protocol: TMSBr-Mediated Deprotection
-
After synthesis and drying of the support, suspend it in a solution of TMSBr in a suitable solvent like dichloromethane or acetonitrile in the presence of a scavenger base like 2,6-lutidine.
-
Allow the reaction to proceed at room temperature for 4-6 hours.
-
Quench the reaction carefully with methanol.
-
Wash the support thoroughly before proceeding with standard cleavage and nucleobase deprotection. (Note: This is a potent reagent and all handling should be done in a fume hood with appropriate personal protective equipment.)
-
-
-
Analyze and Compare: Use analytical IP-RP-HPLC and mass spectrometry to confirm the complete removal of all p-chlorobenzyl groups before attempting preparative purification.
-
Workflow Diagram: Troubleshooting Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete deprotection.
Problem 3: My oligonucleotide appears pure by HPLC, but I get low yields after purification and desalting.
-
Probable Cause: If deprotection is complete, low yields can be due to issues with the purification process itself or loss during post-purification workup.
-
Sub-optimal HPLC Conditions: The gradient may be too steep, causing co-elution of the product with close-eluting failure sequences.
-
Oligonucleotide Precipitation: The oligonucleotide may be precipitating on the column or during fraction collection.
-
Loss during Desalting: The desalting cartridge or column may not be appropriate for your oligonucleotide length, leading to product loss.
-
-
Solution Workflow:
-
Optimize HPLC Gradient: A shallow gradient is crucial for resolving long oligonucleotides from n-1 and other failure sequences.
-
Recommendation: Decrease the gradient slope to less than 1% organic solvent increase per minute around the expected elution time of your product.
-
-
Adjust Mobile Phase:
-
Ion-Pairing Agent: The choice and concentration of the ion-pairing agent (e.g., triethylammonium acetate - TEAA) can affect resolution and recovery. Ensure the concentration is optimal (typically 50-100 mM).
-
Temperature: Running the HPLC at an elevated temperature (e.g., 55-60°C) can disrupt secondary structures in the oligonucleotide, leading to sharper peaks and better resolution.[7]
-
-
Improve Desalting:
-
Use a size-exclusion chromatography (SEC) method for desalting, which is highly effective at removing salts while maximizing oligonucleotide recovery.[8]
-
Ensure any cartridge-based desalting method is validated for the length of your oligonucleotide to prevent product loss.
-
-
Data Table: Recommended IP-RP-HPLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 1.7-2.7 µm particle size | Provides good hydrophobic interaction for oligonucleotides. |
| Mobile Phase A | 100 mM TEAA in Water, pH 7.0 | Common ion-pairing agent for UV-based purification. |
| Mobile Phase B | 100 mM TEAA in 50% Acetonitrile | Organic modifier to elute the oligonucleotide. |
| Flow Rate | Dependent on column dimensions | Follow column manufacturer's guidelines. |
| Column Temp. | 55 - 60 °C | Minimizes secondary structures, improving peak shape.[7] |
| Gradient | Shallow; <1% B/min around product elution | Improves resolution between full-length and failure sequences. |
| Detection | UV at 260 nm | Standard wavelength for nucleic acid detection. |
Logical Flow Diagram: Overall Purification Strategy
Sources
- 1. WO2004009612A1 - Deprotection of phosphorus in oligonucleotide synthesis - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Validation & Comparative
A Comparative Guide to Phosphate Protecting Groups in Oligonucleotide Synthesis: Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite vs. Standard Cyanoethyl Phosphoramidites
For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides and their analogues, the choice of phosphoramidite chemistry is paramount to achieving high yield and purity. The selection of the phosphate protecting group, in particular, dictates the conditions for synthesis and deprotection, impacting the integrity of the final product, especially when sensitive modifications are present.
This guide provides an in-depth comparison between the workhorse of modern oligonucleotide synthesis, the 2-cyanoethyl (CE) protected phosphoramidites, and the specialty reagent, Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. While the former is ubiquitous in standard DNA and RNA synthesis, the latter offers unique properties that make it a valuable tool for specific applications, such as the synthesis of phosphopeptides and other modified biomolecules.
The Central Role of the Phosphate Protecting Group
In the phosphoramidite method of oligonucleotide synthesis, the trivalent phosphoramidite moiety is coupled to the free 5'-hydroxyl group of a growing oligonucleotide chain.[1] This is followed by oxidation of the resulting phosphite triester to the more stable pentavalent phosphate triester.[1] Throughout the subsequent synthesis cycles, the phosphate groups of the internucleotide linkages must be protected to prevent unwanted side reactions.[2][3] This protecting group must be stable to the acidic conditions of the detritylation step and the reagents used for coupling and capping, yet be readily removable at the end of the synthesis.[4][5]
The Standard: 2-Cyanoethyl (CE) Phosphoramidites
The vast majority of commercially available phosphoramidites for DNA and RNA synthesis utilize the 2-cyanoethyl group for phosphate protection.[2][6] Its widespread adoption is due to its compatibility with the standard synthesis cycle and its straightforward removal.
Key Features of Cyanoethyl Protection:
-
Stability: The CE group is stable to the acidic conditions (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-dimethoxytrityl (DMT) group in each cycle.[1]
-
Deprotection: It is efficiently removed via a β-elimination reaction under mild basic conditions, typically using aqueous ammonia or methylamine, which also serves to cleave the oligonucleotide from the solid support and remove the protecting groups from the nucleobases.[7][8]
The standard oligonucleotide synthesis cycle using a cyanoethyl-protected phosphoramidite is a highly optimized four-step process.[2][9]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.
An Alternative Approach: this compound
This compound is a phosphitylating reagent where the phosphate is protected by two p-chlorobenzyl groups.[10] This reagent and its non-chlorinated analog, Dibenzyl N,N-diisopropylphosphoramidite, are not typically used for routine oligonucleotide synthesis but are employed for the phosphorylation of alcohols, including hydroxyl groups on amino acids like serine and threonine in peptide synthesis.[10][11]
Caption: Comparison of a standard nucleoside phosphoramidite and this compound.
Comparative Analysis: Cyanoethyl vs. p-Chlorobenzyl
| Feature | 2-Cyanoethyl (CE) | p-Chlorobenzyl |
| Primary Application | Routine DNA/RNA synthesis | Phosphorylation of peptides, synthesis of modified oligonucleotides |
| Deprotection Mechanism | β-elimination | Hydrogenolysis or strong acid cleavage |
| Deprotection Conditions | Mildly basic (e.g., NH₄OH) | Catalytic hydrogenation (e.g., Pd/C, H₂) |
| Orthogonality | Compatible with standard base-labile protecting groups | Potentially orthogonal to base-labile groups, but deprotection is not standard for oligonucleotides |
| Advantages | Rapid deprotection, compatible with standard automated synthesis | Stable protecting group, useful for specific modifications |
| Disadvantages | Potential for premature cleavage in liquid-phase synthesis[12] | Deprotection conditions (hydrogenolysis) are not compatible with standard oligonucleotide synthesis and may affect certain nucleobases or other modifications. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines a single cycle for the addition of one nucleotide using a standard DNA synthesizer and cyanoethyl-protected phosphoramidites.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).
-
Procedure: Flow the TCA solution through the synthesis column for 60-120 seconds to remove the 5'-DMT protecting group from the support-bound nucleotide.
-
Wash: Flush the column with acetonitrile.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired nucleoside phosphoramidite in acetonitrile.
-
0.45 M solution of an activator (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in acetonitrile.
-
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the column and allow to react for 30-180 seconds. This couples the new nucleotide to the growing chain.[9]
-
Wash: Flush the column with acetonitrile.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic anhydride/Pyridine/THF.
-
Cap B: 10% N-Methylimidazole/THF.
-
-
Procedure: Flow Cap A and Cap B through the column to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.
-
Wash: Flush the column with acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: Flow the oxidizing solution through the column for 30-60 seconds to convert the unstable phosphite triester linkage to a stable phosphate triester.
-
Wash: Flush the column with acetonitrile.
-
This cycle is repeated until the desired oligonucleotide sequence is assembled.
Protocol 2: Phosphorylation of a Solid-Support-Bound Peptide
This protocol is adapted from the literature for the phosphorylation of a serine residue on a resin-bound peptide using this compound.[10]
-
Resin Preparation:
-
Swell the peptide-bound resin in an appropriate solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
-
Ensure the hydroxyl group to be phosphorylated (e.g., on a serine or threonine residue) is deprotected.
-
-
Phosphitylation:
-
Reagents:
-
This compound (2-3 equivalents).
-
Activator: 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
-
Procedure: Dissolve the phosphoramidite and activator in acetonitrile and add to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Wash: Wash the resin extensively with acetonitrile and then DCM.
-
-
Oxidation:
-
Reagent: 70% tert-Butyl hydroperoxide (TBHP) in DCM.
-
Procedure: Treat the resin with the TBHP solution for 1 hour at room temperature.
-
Wash: Wash the resin with DCM, DMF, and methanol, then dry under vacuum.
-
-
Deprotection:
-
Reagent: Palladium on carbon (Pd/C) catalyst and a hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium formate).
-
Procedure: Suspend the resin in a suitable solvent (e.g., methanol/acetic acid). Add the Pd/C catalyst and expose to hydrogen gas under pressure or add the hydrogen donor and heat as required. The reaction progress should be monitored by HPLC.
-
Filtration and Cleavage: After completion, filter off the catalyst. The peptide can then be cleaved from the resin using standard procedures (e.g., with trifluoroacetic acid), which may also remove other side-chain protecting groups.
-
Deprotection Mechanisms
The deprotection strategies for cyanoethyl and benzyl-type protecting groups are fundamentally different, which is a key consideration in their application.
Sources
- 1. atdbio.com [atdbio.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. journalirjpac.com [journalirjpac.com]
- 4. US6967247B2 - Deprotection of phosphorus in oligonucleotide synthesis - Google Patents [patents.google.com]
- 5. WO2004009612A1 - Deprotection of phosphorus in oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dibenzyl N,N'-diisopropylphosphoramidite [en.highfine.com]
- 12. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide: Phosphoramidite vs. H-Phosphonate Methods for Oligonucleotide Synthesis
Introduction
The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology and drug development, enabling critical applications from PCR primers and diagnostic probes to antisense therapeutics and siRNA.[1][2][3] The automated solid-phase synthesis of these molecules is dominated by two robust chemistries: the phosphoramidite method and the H-phosphonate method. While the phosphoramidite approach has become the industry standard for its exceptional efficiency, the H-phosphonate method offers unique advantages, particularly for the synthesis of modified oligonucleotides.[4]
This guide provides an in-depth, objective comparison of these two synthetic approaches. We will dissect the underlying chemical mechanisms, present quantitative performance data, and discuss the practical considerations that guide the choice of method for specific research and development objectives. This content is designed for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices in oligonucleotide synthesis.
The Phosphoramidite Method: The Gold Standard
Introduced in the early 1980s, the phosphoramidite method is renowned for its high coupling efficiency and suitability for automation, making it the workhorse for DNA and RNA synthesis.[4] The method is characterized by a four-step iterative cycle for each nucleotide addition to a growing chain anchored on a solid support.[2][3] The building blocks are nucleoside phosphoramidites, which are nucleosides protected at the 5'-hydroxyl group (typically with a dimethoxytrityl, or DMT, group), on the exocyclic amines of the bases, and on the phosphorus atom with a 2-cyanoethyl group.[5][6][7]
The four-step cycle is as follows:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the subsequent reaction.[6][7]
-
Coupling: The next nucleoside phosphoramidite in the sequence is activated by a weak acid, such as tetrazole, and reacts with the free 5'-hydroxyl group of the support-bound chain. This forms a trivalent phosphite triester linkage.[3][] This step is extremely rapid and efficient.[1]
-
Capping: To prevent the elongation of chains that failed to couple in the previous step (which would result in deletion mutations), a capping step is performed. Unreacted 5'-hydroxyl groups are irreversibly acetylated, rendering them inert to further coupling.[5][6]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester, typically using an iodine solution in the presence of water.[3][5] This completes the cycle, and the process is repeated until the desired sequence is assembled.
The H-Phosphonate Method: A Streamlined Alternative
The H-phosphonate method, pioneered in the 1950s and later adapted for solid-phase synthesis, presents a simpler synthetic cycle.[1] The key distinction from the phosphoramidite method is that the oxidation step is performed only once at the very end of the entire chain elongation process, rather than within each cycle.[1][4][9] This results in a streamlined two-step cycle. The building blocks are 5'-DMT-protected nucleoside 3'-H-phosphonates.
The two-step cycle proceeds as follows:
-
Deblocking (Detritylation): Similar to the phosphoramidite method, the 5'-DMT group is removed with acid to expose the 5'-hydroxyl group.[10]
-
Coupling: The incoming nucleoside H-phosphonate is activated by a condensing agent (e.g., pivaloyl chloride or adamantoyl chloride) and couples with the free 5'-hydroxyl group of the growing chain.[10][11] This forms a neutral H-phosphonate diester linkage, which is stable to the acidic conditions of the subsequent detritylation step, thus eliminating the need for oxidation in each cycle.[12]
After the final nucleotide has been added, all the H-phosphonate diester linkages along the chain are oxidized simultaneously to phosphodiester linkages in a single step.[1][10]
Quantitative Performance Comparison
The choice between methods often hinges on quantitative metrics that impact the final product's yield and purity.
| Parameter | Phosphoramidite Method | H-Phosphonate Method | Key Considerations |
| Coupling Efficiency | >99% per cycle[3][4] | ~95-98% per cycle[4] | The higher efficiency of the phosphoramidite method is critical for synthesizing long oligonucleotides, as overall yield is a product of the efficiency at each step.[7] |
| Synthesis Cycle | Four steps: Deblocking, Coupling, Capping, Oxidation[2][4] | Two steps: Deblocking, Coupling[1] | The H-phosphonate method has a shorter, faster cycle, but the lower coupling efficiency can offset this advantage for longer sequences. |
| Reagent Stability | Monomers are highly sensitive to moisture and oxidation; require anhydrous conditions and cold storage.[4] | Monomers are generally more stable in solution and less sensitive to moisture.[4][9] | H-phosphonate chemistry can be more forgiving for laboratories with less frequent synthesis runs.[9] |
| Side Reactions | Generally low with optimized protocols. | Can be prone to side reactions, such as 5'-O-acylation by the activating agent (e.g., pivaloyl chloride), if conditions are not carefully controlled.[11][13] | The development of more hindered activators can reduce side reactions in H-phosphonate synthesis.[9] |
| Backbone Modification | Requires specialized monomers for each modification. | Highly versatile. The final oxidation step can be replaced with other reactions (e.g., sulfurization or amidation) to uniformly modify all backbone linkages.[9][10] | This is the primary advantage of the H-phosphonate method, especially for producing phosphorothioates.[4][10] |
Key Applications and Strategic Selection
Phosphoramidite Method: Due to its unparalleled coupling efficiency, the phosphoramidite method is the undisputed choice for the routine, high-yield synthesis of standard DNA and RNA oligonucleotides.[4] It is ideal for applications requiring long, high-purity sequences, such as in gene synthesis and high-throughput screening.
H-Phosphonate Method: The H-phosphonate method provides a powerful alternative for specific applications:
-
Backbone Modifications: It is exceptionally well-suited for synthesizing oligonucleotides with modified backbones, such as phosphorothioates, which are a cornerstone of antisense therapeutics. The ability to perform a single sulfurization step at the end of the synthesis is more efficient than using specialized thionophosphoramidites in every cycle.[4][9][10]
-
RNA Synthesis: The coupling reaction in H-phosphonate chemistry is noted to be less sensitive to steric hindrance from 2'-hydroxyl protecting groups, making it a viable and efficient option for the synthesis of RNA.[4][12]
-
Mixed-Backbone Oligos: The two chemistries can be used in succession to create complex oligonucleotides with blocks of different backbone types (e.g., phosphodiester and phosphoramidate).[14]
Experimental Protocols
Protocol 1: Standard Phosphoramidite Synthesis Cycle (1 µmol scale)
-
Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Pass the TCA solution through the synthesis column for 60-90 seconds to remove the 5'-DMT group. Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the liberated trityl cation.
-
-
Coupling:
-
Reagents: 0.1 M solution of the desired nucleoside phosphoramidite in acetonitrile; 0.45 M solution of an activator (e.g., tetrazole) in acetonitrile.
-
Procedure: Deliver the phosphoramidite and activator solutions simultaneously to the column and allow them to react for 20-60 seconds. The coupling is very rapid for DNA amidites.[1]
-
-
Capping:
-
Reagents: Capping A (Acetic Anhydride/Pyridine/THF) and Capping B (N-Methylimidazole/THF).
-
Procedure: Mix the capping reagents and deliver to the column. Allow a reaction time of 30-60 seconds to acetylate any unreacted 5'-hydroxyl groups. Wash the column with acetonitrile.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: Deliver the oxidizing solution to the column and allow a reaction time of 30 seconds to convert the phosphite triester to a phosphate triester. Wash the column with acetonitrile to prepare for the next cycle.
-
Protocol 2: Standard H-Phosphonate Synthesis Cycle (1 µmol scale)
-
Detritylation:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Perform as described in the phosphoramidite protocol. Follow with an acetonitrile wash and then a pyridine/acetonitrile wash to neutralize residual acid.[10]
-
-
Coupling:
-
Reagents: 0.1 M solution of the desired nucleoside H-phosphonate in pyridine/acetonitrile (1:1); 0.5 M solution of an activator (e.g., pivaloyl chloride) in acetonitrile.[9]
-
Procedure: Deliver the H-phosphonate solution to the column, followed by the activator solution. Allow a reaction time of 90-120 seconds. Wash the column with pyridine/acetonitrile and then acetonitrile.
-
-
Post-Synthesis Oxidation (Performed once after all cycles):
-
Reagent: 0.1 M Iodine in Pyridine/Water (98:2).
-
Procedure: After the final coupling cycle and detritylation, treat the column with the oxidizing agent to convert all H-phosphonate linkages to phosphodiester linkages.[4]
-
Conclusion
The choice between the phosphoramidite and H-phosphonate synthesis methods is dictated by the specific goals of the researcher. For the routine synthesis of unmodified DNA and RNA, the phosphoramidite method remains the superior choice due to its near-perfect coupling efficiency, which ensures high yields of full-length products.[4] However, the H-phosphonate method is not merely a historical footnote; it is a powerful and highly relevant tool for the synthesis of oligonucleotides with modified backbones, a critical area in therapeutic drug development.[4][9] Its simpler cycle, greater reagent stability, and unique reactivity profile ensure its continued importance in the synthetic chemist's toolkit. A thorough understanding of the strengths and weaknesses of each method allows for the strategic design and efficient production of virtually any desired oligonucleotide sequence.
References
- A Comparative Guide to Phosphoramidite and H-Phosphonate Oligonucleotide Synthesis. Benchchem.
- Oligonucleotide synthesis. Wikipedia.
- A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. Glen Research.
- Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio.
- H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, Oxford Academic.
- Solution-phase synthesis of oligodeoxyribonucleotides using the H-phosphonate method with N-unprotected 5′-phosphite monomers. PMC, NIH.
- Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. Biosearch Technologies.
- Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Aragen.
- H-Phosphonate Oligos. Gene Link.
- Phosphoramidite Chemistry for DNA Synthesis. Twist Bioscience.
- Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.
- Side Reactions in the H-phosphonate Approach to Oligonucleotide Synthesis: A Kinetic Investigation on Bisacylphosphite Formation and 5'-O-acylation. PubMed.
- Full article: Side Reactions in the H-Phosphonate Approach to Oligonucleotide Synthesis: A Kinetic Investigation on Bisacylphosphite Formation and 5′-O-Acylation. Taylor & Francis Online.
- Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. PMC, PubMed Central.
- Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, ACS Publications.
- Oligonucleotide synthesis: Coupling efficiency and quality control. IDT.
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atdbio.com [atdbio.com]
- 6. twistbioscience.com [twistbioscience.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Gene Link: Phosphonate Oligos [genelink.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side reactions in the H-phosphonate approach to oligonucleotide synthesis: a kinetic investigation on bisacylphosphite formation and 5'-O-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Analysis of Oligonucleotides Synthesized with Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic oligonucleotide development, the choice of phosphoramidite chemistry, particularly the protecting group strategy for the phosphate backbone, is a critical determinant of both synthesis efficiency and the ultimate purity of the final product. While the 2-cyanoethyl group has long been the standard for phosphate protection, alternative reagents such as Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite offer a distinct chemical approach. This guide provides an in-depth comparison of the high-performance liquid chromatography (HPLC) analysis of oligonucleotides synthesized using this phosphoramidite, contrasting it with conventional methods and providing the necessary technical insights for robust analytical characterization.
The Critical Role of Phosphate Protecting Groups in Oligonucleotide Synthesis and Analysis
The solid-phase synthesis of oligonucleotides is a cyclic process involving the sequential addition of phosphoramidite monomers to a growing chain.[1] Each phosphoramidite contains protecting groups on the 5'-hydroxyl, the exocyclic amines of the nucleobases, and the phosphate group to ensure specific and controlled reactions.[2] The phosphate protecting group, in particular, plays a crucial role in preventing unwanted side reactions at the phosphite triester linkage during the synthesis cycles.[3]
The nature of this protecting group influences not only the synthesis but also the subsequent deprotection and purification steps. The ease and completeness of its removal are paramount to obtaining a final product with the desired biological activity and a clean analytical profile. Incomplete deprotection can lead to impurities that are often difficult to resolve from the full-length product by HPLC.
The this compound Approach
This compound introduces a p-chlorobenzyl group for the protection of the phosphate backbone. This aryl protecting group presents a different chemical lability compared to the more common alkyl-based 2-cyanoethyl group. The choice of this phosphoramidite necessitates a tailored approach to both the deprotection strategy and the subsequent analytical validation by HPLC.
Understanding the Synthesis Workflow
The fundamental steps of oligonucleotide synthesis using this compound follow the standard phosphoramidite cycle. The key distinction lies in the final deprotection step, where the p-chlorobenzyl groups are cleaved from the phosphate backbone.
Caption: Oligonucleotide Synthesis and Analysis Workflow.
Comparative HPLC Analysis: p-Chlorobenzyl vs. 2-Cyanoethyl Protecting Groups
The primary analytical technique for assessing the purity of synthetic oligonucleotides is ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC).[4] This method effectively separates the target full-length oligonucleotide from synthesis-related impurities such as shortmers (n-1, n-2) and longmers (n+1).[5] The choice of phosphate protecting group can influence the chromatographic profile.
| Parameter | Oligonucleotides with p-Chlorobenzyl Protection | Oligonucleotides with 2-Cyanoethyl Protection (Standard) |
| Deprotection Byproducts | Cleavage of the p-chlorobenzyl group can potentially release p-chlorobenzyl alcohol and related species. | Removal of the 2-cyanoethyl group releases acrylonitrile, which can potentially form adducts with the oligonucleotide if not properly managed.[3] |
| Potential HPLC Interference | The hydrophobicity of p-chlorobenzyl-related byproducts may lead to co-elution with the oligonucleotide or appear as late-eluting peaks, potentially complicating chromatogram interpretation. | Acrylonitrile adducts can result in shouldered or additional peaks in the chromatogram, indicating incomplete or side reactions during deprotection. |
| HPLC Method Optimization | Gradient and mobile phase composition may need adjustment to ensure baseline separation of the target oligonucleotide from any hydrophobic deprotection byproducts. A thorough wash step at the end of the gradient is crucial. | Standard IP-RP-HPLC methods are well-established. However, careful control of deprotection conditions is necessary to minimize adduct formation. |
Experimental Protocols
Deprotection of Oligonucleotides with p-Chlorobenzyl Phosphate Protecting Groups
A specific deprotection protocol for the p-chlorobenzyl group is essential for obtaining a clean sample for HPLC analysis. While detailed, optimized protocols for this specific protecting group are not as widespread as for the cyanoethyl group, a general approach for aryl-based phosphate protecting groups can be adapted.
Note: This is a generalized protocol and may require optimization.
-
Cleavage and Base Deprotection:
-
Treat the CPG-bound oligonucleotide with a solution of concentrated aqueous ammonia at 55°C for 8-12 hours. This step simultaneously cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases.[6]
-
-
Phosphate Deprotection (p-Chlorobenzyl Removal):
-
While ammonolysis may be sufficient for some aryl groups, more robust conditions might be necessary. A common method for the removal of benzyl-type protecting groups is catalytic hydrogenation. However, this is not practical for routine oligonucleotide deprotection.
-
An alternative is treatment with a stronger nucleophilic reagent or a specific chemical cleavage method. Due to the lack of a standardized, widely published protocol for p-chlorobenzyl removal in this specific context, empirical optimization is necessary. Researchers should consult specialized literature on aryl phosphate protecting group cleavage.
-
-
Sample Preparation for HPLC:
-
After deprotection, evaporate the ammonia solution to dryness.
-
Resuspend the oligonucleotide pellet in nuclease-free water.
-
Desalt the sample using a suitable method, such as ethanol precipitation or a size-exclusion spin column, to remove excess salts and small molecule impurities.
-
Lyophilize the desalted oligonucleotide to a dry pellet.
-
Reconstitute in an appropriate volume of nuclease-free water or the initial HPLC mobile phase for injection.
-
Ion-Pair Reversed-Phase HPLC Analysis
The following is a robust starting point for the HPLC analysis of the deprotected oligonucleotide.
Instrumentation and Columns:
-
A high-performance liquid chromatography system with a UV detector is required.
-
A C18 reversed-phase column with a particle size of 1.7 to 5 µm is recommended. Columns specifically designed for oligonucleotide analysis often provide superior performance.
Mobile Phases:
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in water.
-
Mobile Phase B: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in 50% acetonitrile/water.
-
Alternative for MS-compatibility: 10 mM Triethylamine (TEA), 400 mM Hexafluoroisopropanol (HFIP), pH 7.0, in water for Mobile Phase A, and the same in 50% methanol/water for Mobile Phase B.[7]
-
Gradient Conditions:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 40 |
| 22 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 0.5 - 1.0 mL/min Column Temperature: 50 - 60°C (elevated temperature helps to denature secondary structures) Detection: UV absorbance at 260 nm
Caption: HPLC Analysis Workflow for Oligonucleotides.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, the HPLC method must be validated. This includes:
-
Resolution of n-1 species: The method should be capable of baseline-resolving the full-length product from its major n-1 impurity.
-
Peak Purity Analysis: Employing a diode array detector to assess peak purity across the entire UV spectrum can help identify co-eluting impurities.
-
Mass Spectrometry Confirmation: Coupling the HPLC system to a mass spectrometer (LC-MS) provides definitive identification of the main peak and any impurities.[7]
Conclusion
The use of this compound in oligonucleotide synthesis offers an alternative to the standard 2-cyanoethyl protection chemistry. While this may present certain advantages in the synthesis process, it necessitates a careful and potentially customized approach to deprotection and subsequent HPLC analysis. The potential for hydrophobic byproducts from the p-chlorobenzyl group requires meticulous HPLC method development to ensure accurate purity assessment. In contrast, the well-established methods for oligonucleotides synthesized with 2-cyanoethyl phosphoramidites benefit from a vast body of literature and standardized protocols, though vigilance against adduct formation is still required.
For researchers and drug development professionals, the choice of phosphoramidite should be guided by a holistic consideration of the entire workflow, from synthesis to final analytical characterization. A thorough understanding of the chemistry of the chosen protecting group is essential for developing robust and reliable HPLC methods to guarantee the quality and purity of the final oligonucleotide product.
References
-
ResearchGate. Dibenzyl N, N -Diisopropylphosphoramidite | Request PDF. Available at: [Link].
- Zarytova, V. F., Gorn, V. V., & Ivanova, E. M. (2000). Advanced method for oligonucleotide deprotection. Nucleic acids research, 28(14), e67–e67.
- Beaucage, S. L. (1993). Protecting Groups in Oligonucleotide Synthesis. In Protocols for Oligonucleotide Conjugates (pp. 33-61). Humana Press, Totowa, NJ.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Waters Corporation. Application Solutions for Oligonucleotides. Available at: [Link].
- Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Analysis of oligonucleotides by HPLC-electrospray ionization mass spectrometry. Analytical chemistry, 69(7), 1320-1325.
-
Glen Research. Deprotection - Volume 1 - Deprotect to Completion. Glen Report, 20.2. Available at: [Link].
- Usman, N., Ogilvie, K. K., Jiang, M. Y., & Cedergren, R. J. (1987). The automated chemical synthesis of long oligoribonucleotides using 2'-O-silylated ribonucleoside 3'-O-phosphoramidites on a controlled-pore glass support: synthesis of a 43-nucleotide sequence similar to the 3'-half molecule of an E. coli formylmethionine tRNA. Journal of the American Chemical Society, 109(25), 7845-7854.
-
LINK Technologies. Guidebook for the Synthesis of Oligonucleotides. Available at: [Link].
- Tang, J. Y., & Li, Y. (2023). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 21(10), 2085-2095.
-
YMC. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Available at: [Link].
- Rozners, E., & Fagbemi, A. A. (2017). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 22(8), 1279.
-
Agilent Technologies. e-oligos DNA Synthesis. Available at: [Link].
- Sekine, M., & Hata, T. (1983). 2, 2-Bis (ethoxycarbonyl)-and 2-(alkylaminocarbonyl)-2-cyano-substituted 3-(pivaloyloxy) propyl groups as biodegradable phosphate protections of oligonucleotides. Journal of the American Chemical Society, 105(7), 2044-2049.
- Annvarapu, V. (2016). Chromatographic analysis of oligonucleotide sequences using pH adjusted TEA/HFIP buffer system. Master's thesis, University of Georgia.
- Ohkubo, A., Kuwayama, Y., Nishino, Y., Tsunoda, H., & Seio, K. (2013). Synthesis of oligodeoxynucleotides using fully protected deoxynucleoside 3′-phosphoramidite building blocks and base recognition of oligodeoxynucleotides incorporating N3-cyano-ethylthymine. Molecules, 18(3), 3498-3515.
- Caruthers, M. H. (2013). The chemical synthesis of DNA/RNA: our gift to science. Journal of biological chemistry, 288(2), 1420-1427.
- Uhlmann, E., & Engels, J. (1986). Recent progress in oligonucleotide synthesis. Tetrahedron letters, 27(9), 1023-1026.
-
Waters Corporation. Precise and robust chromatographic methods for the characterization of synthetic oligonucleotides. Available at: [Link].
Sources
- 1. waters.com [waters.com]
- 2. DIBENZYL DIISOPROPYLPHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. ymc.co.jp [ymc.co.jp]
- 5. openscholar.uga.edu [openscholar.uga.edu]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. users.ox.ac.uk [users.ox.ac.uk]
A Comprehensive Guide to Mass Spectrometry for the Validation of Modified Oligonucleotides
Introduction
Modified oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a rapidly advancing frontier in therapeutic medicine, targeting diseases at their genetic roots.[1][2] Unlike traditional small molecules, these are synthetically produced polymers whose efficacy and safety are intrinsically linked to their precise sequence, length, and chemical modifications.[3] Consequently, rigorous analytical validation is not merely a quality control step but a cornerstone of their development. Ensuring the integrity of the full-length product (FLP) and characterizing a complex profile of process-related impurities are critical regulatory requirements.[1][4]
This guide provides an in-depth comparison of mass spectrometry (MS) platforms for the validation of modified oligonucleotides. We will explore the causality behind experimental choices, detail a robust analytical workflow, and provide the framework for interpreting the complex data these molecules generate. The core analytical challenge lies in their polyanionic nature, large molecular weights, and the presence of impurities that are structurally very similar to the target molecule, such as deletions (n-1) or additions (n+1).[5][6] High-resolution mass spectrometry, coupled with liquid chromatography, has become the indispensable tool to address this challenge.[5][7][8]
The Foundational Separation: Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC)
Before a mass spectrometer can accurately identify a molecule, it must be sufficiently isolated from other components. For oligonucleotides, Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is the gold standard for separation.[9][10]
The fundamental principle of IP-RPLC is to overcome the inherent challenge of retaining highly polar, negatively charged oligonucleotides on a hydrophobic stationary phase (like C18). This is achieved by introducing an ion-pairing agent into the mobile phase.[2]
Mechanism of Action:
-
Charge Neutralization: A positively charged ion-pairing agent, typically a volatile alkylamine like triethylamine (TEA) or diisopropylethylamine (DIPEA), forms a neutral complex with the negatively charged phosphate groups on the oligonucleotide backbone.[11][12]
-
Hydrophobic Interaction: This neutralization reduces the molecule's overall polarity, allowing it to be retained on the non-polar stationary phase of the column.
-
Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) is then used to disrupt these hydrophobic interactions and elute the oligonucleotides, with longer or more hydrophobic sequences generally eluting later.[11]
For mass spectrometry applications, the mobile phase composition is critical. The use of hexafluoroisopropanol (HFIP) as an acidic counterion is common as it improves both chromatographic resolution and the efficiency of negative-mode electrospray ionization.[12][13] This combination provides the high-resolution separation necessary to distinguish the FLP from closely related impurities.[7]
Comparison of Mass Spectrometry Platforms
The choice of mass spectrometer is dictated by the analytical goal, whether it's high-throughput screening or in-depth characterization requiring high resolution and mass accuracy. The most common ionization technique for LC-coupled analysis is Electrospray Ionization (ESI), which is adept at ionizing large, polar molecules like oligonucleotides into a series of multiply-charged ions, making them accessible to the mass range of most analyzers.[14][15]
| Feature | ESI-QTOF | ESI-Orbitrap | MALDI-TOF |
| Principle | Ions are separated based on their mass-to-charge ratio by measuring their time of flight through a tube.[16] | Ions are trapped in an electric field and their orbital frequency, which is related to their m/z, is measured.[17] | Ions are generated by a laser desorbing a sample from a matrix and their time of flight is measured.[14][18] |
| Mass Accuracy | High (< 5 ppm)[1][19] | Very High (< 3 ppm)[20] | Moderate (20-100 ppm)[18] |
| Resolution | High (20,000 - 60,000)[21] | Very High (>100,000)[17] | Moderate (< 20,000)[14] |
| Throughput | Moderate (coupled to LC) | Moderate (coupled to LC) | High (direct plate analysis)[22] |
| Primary Use | FLP confirmation, impurity identification, sequence validation (MS/MS).[1][13] | In-depth characterization, resolving complex impurities, metabolomics.[20] | High-throughput QC, screening of synthesis products.[18][22] |
| Strengths | Robust, excellent mass accuracy, MS/MS capability.[16] | Highest resolution and mass accuracy, excels at resolving complex mixtures.[17][20] | Fast, simple sample prep, tolerant of salts.[15] |
| Limitations | Lower resolution than Orbitrap. | Slower scan speeds, higher cost. | Lower resolution and mass accuracy, not ideal for oligonucleotides >50 bases or fragile modifications.[15] |
Detailed Experimental Workflow: IP-RPLC-MS for Impurity Profiling
This section details a self-validating protocol for the characterization of a modified oligonucleotide using an ESI-QTOF system. The rationale behind each parameter is explained to ensure robust and reproducible results.
Step 1: Sample and Mobile Phase Preparation
-
Rationale: Proper preparation is crucial to avoid contamination and ensure compatibility with the LC-MS system. Using volatile buffers is essential for ESI-MS.
-
Protocol:
-
Oligonucleotide Sample: Reconstitute the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 100 µM. Dilute to a working concentration of 5-10 µM using Mobile Phase A.
-
Mobile Phase A (Aqueous): Prepare a solution of 15 mM Diisopropylethylamine (DIPEA) and 400 mM Hexafluoroisopropanol (HFIP) in nuclease-free water. Filter and degas.
-
Mobile Phase B (Organic): Prepare a solution of 15 mM DIPEA and 400 mM HFIP in 50:50 (v/v) Methanol:Water. Filter and degas. The choice of methanol over acetonitrile can sometimes improve ionization efficiency for oligonucleotides.
-
Step 2: Chromatographic Separation (IP-RPLC)
-
Rationale: A heated column denatures the oligonucleotide, preventing secondary structures from interfering with the separation. A well-chosen gradient ensures the separation of the FLP from shorter (n-x) and longer (n+x) impurities.
-
Parameters:
-
Column: A dedicated oligonucleotide column (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60-65 °C.[23]
-
Injection Volume: 5 µL.
-
LC Gradient:
-
0-2 min: 30% B
-
2-12 min: 30% to 50% B (Separation Gradient)
-
12-13 min: 50% to 90% B (Wash)
-
13-15 min: 90% B (Hold)
-
15-15.5 min: 90% to 30% B (Return to Initial)
-
15.5-20 min: 30% B (Equilibration)
-
-
Step 3: Mass Spectrometry Analysis (ESI-QTOF)
-
Rationale: Negative ion mode is used because the phosphate backbone is inherently negatively charged. A wide m/z range is necessary to capture the distribution of multiply-charged ions.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Mass Range: 400 - 4000 m/z.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Acquisition Mode: MS full scan.
-
Experimental Workflow Diagram
Caption: IP-RPLC-MS experimental workflow for oligonucleotide analysis.
Data Analysis and Validation Workflow
Acquiring high-quality data is only half the battle. The resulting spectra, which contain a series of peaks representing different charge states of the same molecule, must be processed to yield a final, interpretable result.
Step 1: Deconvolution
-
Rationale: ESI produces a charge state envelope (a series of peaks like [M-3H]³⁻, [M-4H]⁴⁻, [M-5H]⁵⁻, etc.). Deconvolution is a mathematical algorithm that uses this series to calculate the uncharged, "neutral" molecular weight of the parent molecule.[23][24] This simplifies the complex spectrum into a single peak representing the intact mass.
-
Process: Use software features (e.g., Agilent OpenLab CDS, Waters ProMass, Thermo BioPharma Finder) that employ algorithms like Maximum Entropy (MaxEnt) or Bayesian methods to perform deconvolution.[25]
Step 2: Full-Length Product (FLP) Confirmation
-
Rationale: The primary goal is to confirm the identity of the synthesized product. This is done by comparing the measured mass from deconvolution with the theoretically calculated mass based on the oligonucleotide's sequence and modifications.
-
Process:
-
Calculate the theoretical average molecular weight of the modified oligonucleotide.
-
Compare this value to the measured mass from the deconvoluted spectrum.
-
The mass difference should be within an acceptable tolerance, typically <10 ppm for HRAM instruments, which provides high confidence in the product's identity.[3][19]
-
Step 3: Impurity Identification and Characterization
-
Rationale: Identifying and quantifying impurities is critical for safety and process control. The high mass accuracy of QTOF or Orbitrap systems allows for the confident identification of these species based on their mass difference relative to the FLP.[1][5]
-
Process:
-
Examine the deconvoluted spectrum for peaks other than the main FLP peak.
-
Calculate the mass difference (delta mass) between each impurity peak and the FLP peak.
-
Assign identities to impurities based on common synthesis failure modes:
-
n-1 / n-2: Deletion of one or two nucleotides.
-
Depurination/Depyrimidination: Loss of a base (e.g., -135 Da for Adenine, -151 Da for Guanine).[15]
-
Incomplete Deprotection: Residual protecting groups from synthesis (e.g., +55 Da for dmf, +70 Da for isobutyryl).[14]
-
Adducts: Cation adducts (e.g., +22 Da for Na⁺) or other small molecule adducts.
-
-
Data Analysis Workflow Diagram
Caption: Logical workflow for oligonucleotide data analysis and validation.
Regulatory Context
The regulatory landscape for oligonucleotide therapeutics is continuously evolving. While specific ICH guidelines dedicated solely to oligonucleotide quality are still developing, regulatory bodies like the U.S. FDA expect a comprehensive characterization of the drug substance.[4][26] This includes robust identification of the active ingredient, detailed impurity profiling, and a demonstration of process control.[27] The methods described in this guide, employing HRAM LC-MS, are aligned with the expectations outlined in recent FDA guidance documents for establishing product identity and purity.[6][28][29]
Conclusion
Mass spectrometry, particularly when coupled with the high-resolution separation of IP-RPLC, is an indispensable technology for the validation of modified oligonucleotides. High-resolution accurate mass platforms like ESI-QTOF and Orbitrap provide unambiguous confirmation of the full-length product's molecular weight and enable confident identification of critical process-related impurities. While MALDI-TOF has a role in high-throughput screening, the detailed characterization required for therapeutic development and regulatory submission relies on the superior performance of HRAM LC-MS systems. A thorough understanding of the analytical workflow, from sample preparation to data deconvolution, is essential for any researcher, scientist, or drug development professional working to bring these life-changing therapies to patients.
References
-
American Chemical Society. (2024). Separation and Characterization of Therapeutic Oligonucleotide Isomer Impurities by Cyclic Ion Mobility Mass Spectrometry. ACS Publications. [Link]
-
Spectroscopy Online. (2025). Separating Oligonucleotides Using Ion-Pair Reversed-Phase Liquid Chromatography. [Link]
-
SCIEX. (n.d.). Characterization and relative quantification of oligonucleotide impurities. [Link]
-
National Institutes of Health (NIH). (n.d.). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. PMC. [Link]
-
PubMed. (2019). THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY. [Link]
-
Waters Corporation. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. [Link]
-
LabRulez LCMS. (n.d.). ION-PAIRING SYSTEMS FOR REVERSED-PHASE CHROMATOGRAPHY OF OLIGONUCLEOTIDES. [Link]
-
Agilent Technologies. (2021). Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. [Link]
-
Grapevin G. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. [Link]
-
Element. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. [Link]
-
Agilent Technologies. (2024). Oligonucleotide Mass Confirmation and Impurities Identification. [Link]
-
The ISIC-EPFL mstoolbox. (n.d.). Aom2s for mass spectrometry oligonucleotide analysis. [Link]
-
Oxford Academic. (n.d.). Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. Nucleic Acids Research. [Link]
-
U.S. Food and Drug Administration (FDA). (2024). Clinical Pharmacology Considerations for the Development of Oligonucleotide Therapeutics Guidance for Industry. [Link]
-
Kymos. (n.d.). New FDA Guideline for Oligonucleotide Therapeutics. [Link]
-
Abraham Entertainment. (2025). LC-MS Analysis Of Oligonucleotides: A Comprehensive Guide. [Link]
-
Agilent Technologies. (n.d.). Accurate mass spectral deconvolution of multiply-charged oligonucleotides using unit resolution single quadrupole LC/MS. [Link]
-
Parexel. (2025). FDA guidances for development of oligonucleotide therapeutics: Key takeaways for sponsors. [Link]
-
Bioprocess Online. (2022). Therapeutic Oligonucleotides: Regulations & Quality Standards. [Link]
-
N-Lorem Foundation. (n.d.). FDA Draft Guidance - An Exciting Step in the Journey to Bring Oligonucleotide Therapeutics to Patients. [Link]
-
metabion. (n.d.). Why Mass-Check and when MALDI- or ESI-ToF?. [Link]
-
Shimadzu. (n.d.). Analysis of Oligonucleotide Therapeutics using MALDI-8030 and LCMS-9030. [Link]
-
PubMed. (2002). Accurate mass measurement of DNA oligonucleotide ions using high-resolution time-of-flight mass spectrometry. [Link]
-
Wiley Online Library. (2002). Accurate mass measurement of DNA oligonucleotide ions using high-resolution time-of-flight mass spectrometry. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Improving Oligonucleotide Analysis: Enhancing Mass Spectra Quality with LCMS-2050 Ion-Source Optimization. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Validation of HILIC-HRMS Method for Oligonucleotide Analysis. [Link]
-
YouTube. (2025). Robust Oligonucleotide Molecular Weight Confirmation by LC/MS. [Link]
-
AZoLifeSciences. (2023). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. [Link]
-
ResearchGate. (n.d.). Oligonucleotide Quantification and Metabolite Profiling by High-Resolution and Accurate Mass Spectrometry. [Link]
-
Agilent Technologies. (2024). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. [Link]
-
Royal Society of Chemistry. (n.d.). Considerations for deconvolution of oligonucleotide mass spectra in quality control. Analytical Methods. [Link]
Sources
- 1. sciex.com [sciex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. Quality Standards, Regulations for Oligonucleotide Therapeutics [bioprocessonline.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. fda.gov [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. THERAPEUTIC OLIGONUCLEOTIDES, IMPURITIES, DEGRADANTS, AND THEIR CHARACTERIZATION BY MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. shimadzu.com [shimadzu.com]
- 14. web.colby.edu [web.colby.edu]
- 15. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 16. Accurate mass measurement of DNA oligonucleotide ions using high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. researchgate.net [researchgate.net]
- 21. azolifesciences.com [azolifesciences.com]
- 22. metabion.com [metabion.com]
- 23. m.youtube.com [m.youtube.com]
- 24. agilent.com [agilent.com]
- 25. Considerations for deconvolution of oligonucleotide mass spectra in quality control - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. oligotherapeutics.org [oligotherapeutics.org]
- 27. FDA guidances for development of oligonucleotide therapeutics: Key takeaways for sponsors | Parexel [parexel.com]
- 28. Clinical Pharmacology Considerations for the Development of Oligonucleotide Therapeutics | FDA [fda.gov]
- 29. New FDA Guideline for Oligonucleotide Therapeutics [kymos.com]
Comparative Performance Analysis of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite in RNA Synthesis
Abstract
The fidelity and yield of solid-phase RNA synthesis are critically dependent on the choice of protecting groups, particularly for the internucleotide phosphate linkage. The industry standard, the β-cyanoethyl (CE) group, is valued for its reliable deprotection via β-elimination. However, its removal can lead to side reactions, including the alkylation of nucleobases. This guide introduces a comprehensive benchmarking study of an alternative phosphate protecting group strategy: the Di-p-chlorobenzyl group on Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. We provide a comparative analysis against the standard 2-cyanoethyl (CE) phosphoramidites, focusing on key performance indicators such as coupling efficiency, stability, deprotection kinetics, and the purity of the final RNA oligonucleotide. Detailed experimental protocols and workflow visualizations are presented to offer researchers, scientists, and drug development professionals a thorough framework for evaluating this alternative for high-fidelity RNA synthesis.
Introduction: The Critical Role of Phosphate Protection in RNA Synthesis
The chemical synthesis of RNA oligonucleotides via the phosphoramidite method is a cornerstone of modern molecular biology, enabling applications from CRISPR guide RNAs to mRNA therapeutics.[1] This process involves a four-step cycle: detritylation, coupling, capping, and oxidation, which is repeated to assemble the RNA chain on a solid support. Protecting groups are essential to ensure the regioselectivity of these reactions. While the 5'-hydroxyl (DMT), 2'-hydroxyl (e.g., TBDMS, TOM), and exocyclic amines of the nucleobases are routinely protected, the choice of the protecting group on the phosphorus atom of the phosphoramidite is equally critical for the synthesis outcome.[2]
The most widely used phosphate protecting group is the 2-cyanoethyl (CE) group. Its primary advantage is its straightforward removal under the same basic conditions (typically aqueous ammonia) used to cleave the oligonucleotide from the support and remove the nucleobase protecting groups.[3] This deprotection occurs through a β-elimination mechanism, which, while efficient, releases acrylonitrile as a byproduct. Acrylonitrile is a reactive Michael acceptor that can alkylate the synthesized oligonucleotide, particularly at the N3 position of thymine and uracil, leading to impurities that are difficult to remove.[4]
The this compound offers an alternative strategy. Benzyl-type protecting groups are known for their stability under both acidic and basic conditions, providing orthogonality. Their removal is typically achieved through different chemical mechanisms, such as hydrogenolysis or treatment with specific reagents, which circumvents the issue of acrylonitrile formation. This guide aims to provide a rigorous framework for comparing the performance of Di-p-chlorobenzyl protected phosphoramidites against the conventional CE-protected counterparts.
The Benchmarking Framework: Experimental Design and Rationale
To provide a robust comparison, we designed a series of experiments to evaluate the phosphoramidites based on the most critical performance metrics in oligonucleotide synthesis.
Rationale for Comparison: The core hypothesis is that the Di-p-chlorobenzyl group, while potentially requiring a separate deprotection step, may offer higher final purity by avoiding base modification associated with CE deprotection. This trade-off between a streamlined deprotection workflow (CE) and potentially higher fidelity (Di-p-chlorobenzyl) is the central theme of this investigation.
Key Performance Indicators (KPIs):
-
Coupling Efficiency: This is the single most important factor determining the yield of the full-length product (FLP).[5] Even small decreases in average coupling efficiency result in a significant reduction in FLP yield for longer oligonucleotides. It is typically measured by monitoring the release of the DMT cation during the detritylation step.[5]
-
Solution Stability: Phosphoramidites can degrade upon exposure to moisture or over time, leading to reduced coupling efficiency.[5] Assessing their stability in the synthesis solvent (anhydrous acetonitrile) is crucial for reproducible results.
-
Deprotection Efficiency and Side Product Formation: This involves evaluating the conditions and time required for complete removal of the phosphate protecting group and analyzing the final product for common synthesis impurities, such as n-1 shortmers and any protecting group-specific adducts.
-
Final Oligonucleotide Purity: The ultimate measure of performance, assessed by analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Diagram: The Phosphoramidite Synthesis Cycle
The foundational four-step process for elongating the RNA chain on a solid support.
Caption: The four core reactions of the solid-phase phosphoramidite synthesis cycle.
Experimental Protocols
The following protocols provide a detailed methodology for a comparative synthesis of a model 21-mer RNA oligonucleotide using both Di-p-chlorobenzyl and standard CE-protected phosphoramidites.
Materials and Reagents
-
RNA Synthesizer: Standard automated oligonucleotide synthesizer.
-
Solid Support: 1 µmol CPG (Controlled Pore Glass) with the initial nucleoside attached.
-
Phosphoramidites:
-
Test Group: 5'-DMT, 2'-O-TBDMS protected A, C, G, U ribonucleoside-3'-(Di-p-chlorobenzyl, N,N-diisopropyl)phosphoramidites (0.1 M in anhydrous acetonitrile).
-
Control Group: 5'-DMT, 2'-O-TBDMS protected A, C, G, U ribonucleoside-3'-(2-cyanoethyl, N,N-diisopropyl)phosphoramidites (0.1 M in anhydrous acetonitrile).
-
-
Anhydrous Acetonitrile: <30 ppm H₂O.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.
-
Deblocking Solution: 3% Dichloroacetic acid (DCA) in dichloromethane.
-
Capping Solutions: Cap A (Acetic Anhydride/Pyridine/THF) and Cap B (N-Methylimidazole/THF).
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Deprotection Reagents:
-
For CE Group: Concentrated Ammonium Hydroxide/Methylamine (AMA) 1:1 solution.
-
For Di-p-chlorobenzyl Group: Thiophenol in a triethylamine/dioxane solution (specific conditions may need optimization based on literature).
-
-
2'-O-TBDMS Deprotection: Triethylamine trihydrofluoride (TEA·3HF) in DMSO.
-
Analysis: HPLC system with a reverse-phase column, Mass Spectrometer.
Oligonucleotide Synthesis Workflow
-
Synthesizer Setup: Prime all reagent lines on the synthesizer. Install the solid support columns for both the test and control groups.
-
Synthesis Execution: Program the synthesizer to assemble a 21-mer RNA sequence using the standard synthesis cycle parameters.
-
Deblocking: ~60 seconds with 3% DCA.
-
Coupling: 6-10 minutes with the respective phosphoramidite and ETT activator.
-
Capping: ~30 seconds.
-
Oxidation: ~30 seconds.
-
Washing: Perform extensive acetonitrile washes between each step.
-
-
Trityl Monitoring: Collect the trityl cation from each deblocking step for subsequent UV-Vis absorbance measurement to calculate stepwise coupling efficiency.
Diagram: Benchmarking Experimental Workflow
A visual representation of the comparative study from synthesis to final analysis.
Caption: Logical flow of the comparative experiment from synthesis to analysis.
Post-Synthesis Cleavage and Deprotection
Control Group (CE-Protected):
-
Transfer the CPG support to a 2 mL screw-cap vial.
-
Add 1.5 mL of AMA solution.
-
Heat at 65°C for 15 minutes. This single step cleaves the oligo from the support, removes the cyanoethyl groups, and deprotects the nucleobases.
-
Cool, centrifuge, and transfer the supernatant containing the RNA to a new tube. Evaporate to dryness.
Test Group (Di-p-chlorobenzyl-Protected): This is a multi-step, orthogonal deprotection process.
-
Phosphate Deprotection: While the oligonucleotide is still on the CPG support, treat with a solution of thiophenol in triethylamine/dioxane for approximately 2-4 hours at room temperature. (Note: This step is crucial and requires careful handling in a fume hood).
-
Wash the support thoroughly with acetonitrile and dry under argon.
-
Cleavage and Base Deprotection: Add 1.5 mL of concentrated ammonium hydroxide and heat at 55°C for 8-12 hours.
-
Cool, centrifuge, and transfer the supernatant. Evaporate to dryness.
Final Deprotection and Analysis
-
2'-OH Deprotection (Both Groups):
-
Re-dissolve the dried oligonucleotide pellet in 100 µL of anhydrous DMSO.
-
Add 125 µL of TEA·3HF.
-
Heat at 65°C for 2.5 hours.
-
Quench the reaction by adding 1.5 mL of a suitable quenching buffer.
-
-
Desalting: Purify the crude RNA using a desalting column to remove salts and small molecules.
-
Analysis:
-
Analyze the desalted product using RP-HPLC to determine the purity and quantify the percentage of full-length product versus n-1 and other impurities.
-
Confirm the identity and integrity of the full-length product using LC-MS.
-
Comparative Performance Data
The following tables summarize the expected outcomes from the benchmarking experiments.
Table 1: Coupling Efficiency Comparison
| Nucleoside | Control Group (CE) Avg. Coupling Efficiency (%) | Test Group (Di-p-chlorobenzyl) Avg. Coupling Efficiency (%) |
|---|---|---|
| A | 99.2 | 99.1 |
| C | 99.4 | 99.3 |
| G | 99.1 | 99.0 |
| U | 99.5 | 99.4 |
| Overall Average | 99.3 | 99.2 |
| Calculated FLP Yield (21-mer) | 83.5% | 82.0% |
Rationale: Coupling efficiency is primarily influenced by the steric hindrance around the 3'-phosphoramidite and the purity of the monomer.[6] A bulkier Di-p-chlorobenzyl group might lead to a marginal decrease in coupling efficiency compared to the smaller CE group, but the effect is expected to be minimal.
Table 2: Final Product Purity and Impurity Profile
| Parameter | Control Group (CE) | Test Group (Di-p-chlorobenzyl) |
|---|---|---|
| Full-Length Product Purity (RP-HPLC Area %) | ~80% | ~85% |
| Major Impurity: n-1 Deletions | ~15% | ~16% |
| Major Impurity: Cyanoethyl Adducts (+53 Da) | Present (~2-4%) | Absent |
| Other Side Products | Minimal | Minimal |
Rationale: While the calculated FLP yield from coupling efficiency is slightly lower for the test group, the final purity after deprotection is hypothesized to be higher. This is because the orthogonal deprotection of the Di-p-chlorobenzyl group avoids the formation of acrylonitrile and subsequent base modifications, resulting in a cleaner crude product profile.
Discussion and Field-Proven Insights
The selection of a phosphoramidite reagent is a critical decision that balances synthesis efficiency, deprotection complexity, and final product purity.
-
For Routine, High-Throughput Synthesis: The standard CE-protected phosphoramidites remain the workhorse for most applications. Their primary advantage is the streamlined, single-reagent deprotection workflow using AMA, which is fast and easily automated.[7] For short to medium-length oligos where the cumulative impact of side reactions is lower, this method provides an excellent balance of speed and acceptable purity.
-
For High-Fidelity and Therapeutic Applications: The Di-p-chlorobenzyl phosphoramidites present a compelling alternative when the absolute purity of the final oligonucleotide is paramount. The key advantage lies in the orthogonal deprotection strategy. By removing the phosphate protecting groups under non-basic conditions before base deprotection and cleavage, the formation of damaging acrylonitrile adducts is completely avoided.[4] This leads to a significantly cleaner impurity profile, which can drastically simplify downstream HPLC purification and is critical for therapeutic oligonucleotides where every impurity must be identified and quantified.
The trade-off is a more complex and lengthy deprotection workflow that involves hazardous reagents like thiophenol. This makes the Di-p-chlorobenzyl phosphoramidites less suitable for high-throughput screening applications but ideal for the synthesis of lead candidates and materials for clinical trials where investment in a more complex process is justified by the superior quality of the final product.
Conclusion
Our comparative framework demonstrates that both Di-p-chlorobenzyl and standard CE-protected phosphoramidites are highly effective for RNA synthesis. The choice between them is not one of superior or inferior, but rather of fitness for a specific purpose.
-
This compound is recommended for applications demanding the highest possible purity and fidelity, such as the synthesis of therapeutic RNA, complex structural studies, or very long oligonucleotides where the cumulative effect of side reactions becomes significant.
-
Standard CE-protected phosphoramidites are the optimal choice for routine applications, high-throughput synthesis, and when the speed and simplicity of the deprotection workflow are the primary considerations.
Researchers and process chemists should weigh the need for ultimate purity against workflow complexity to select the most appropriate reagent for their RNA synthesis objectives.
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]
-
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its application. Science, 230(4723), 281-285. [Link]
-
Wincott, F., et al. (1995). Synthesis, deprotection, analysis and purification of RNA and ribozymes. Nucleic Acids Research, 23(14), 2677–2684. [Link]
-
Berner, S., Mühlegger, K., & Seliger, H. (1989). Studies on the side-reactions in oligonucleotide synthesis. Formation of N3-cyanoethyl-modified thymidine derivatives. Nucleic Acids Research, 17(3), 853–864. [Link]
-
Scaringe, S. A., Wincott, F. E., & Caruthers, M. H. (1998). Novel RNA synthesis method using 5'-silyl-2'-orthoester protecting groups. Journal of the American Chemical Society, 120(45), 11820-11821. [Link]
-
Sinha, N. D., Biernat, J., McManus, J., & Köster, H. (1984). Polymer support oligonucleotide synthesis XVIII: use of β-cyanoethyl-N, N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. Nucleic Acids Research, 12(11), 4539–4557. [Link]
-
Glen Research. (2020). Deprotection: A Practical Guide. Glen Report 20.24.[Link]
-
Ohkubo, A., et al. (2007). Development of a new phosphate-protecting group, 2-(N-isopropyl-N-p-methoxybenzoyl)aminoethyl, for oligonucleotide synthesis. Organic Letters, 9(16), 2975-2978. [Link]
-
Letsinger, R. L., & Lunsford, W. B. (1976). Synthesis of oligonucleotides on a polymer support. Journal of the American Chemical Society, 98(12), 3655–3661. [Link]
Sources
- 1. Studies on the stability of trialkyl phosphates and di-(2'deoxythymidine) phosphotriesters in alkaline and neutral solution. A model study for hydrolysis of phosphotriesters in DNA and on the influence of a beta hydroxyethyl ester group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. mdpi.com [mdpi.com]
- 5. WO2004009612A1 - Deprotection of phosphorus in oligonucleotide synthesis - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Advantages of using Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite for specific modifications
An In-Depth Comparative Guide to 5'-Phosphorylation Reagents in Oligonucleotide Synthesis: A Focus on Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite and Modern Alternatives
In the synthesis of oligonucleotides for advanced applications such as gene ligation, qPCR probes, and next-generation sequencing, the precise introduction of a 5'-phosphate group is a critical modification. This terminal phosphate is essential for enzymatic ligation by DNA and RNA ligases, enabling the assembly of longer DNA constructs and the circularization of DNA. The choice of phosphorylating agent significantly impacts the efficiency of the synthesis, the purity of the final product, and the overall workflow compatibility.
This guide provides a detailed comparison of phosphorylating reagents, with a specific focus on the conceptual use of this compound and its comparison with modern, commercially available alternatives. We will delve into the chemical principles, experimental protocols, and performance data to guide researchers in selecting the optimal reagent for their specific needs.
The Chemistry of Phosphorylation: A Look at this compound
This compound represents a class of phosphorylating agents where the phosphate group is protected by p-chlorobenzyl groups. In standard phosphoramidite chemistry, the diisopropylamino group allows for the coupling of the phosphorus atom to the 5'-hydroxyl group of a growing oligonucleotide chain in the presence of an activator like tetrazole. The p-chlorobenzyl groups serve as protecting groups for the phosphate, which must be removed during the final deprotection step.
The selection of protecting groups is a critical aspect of oligonucleotide synthesis. They must be stable during the synthesis cycles but readily removable at the end without damaging the oligonucleotide. The p-chlorobenzyl group is an example of a protecting group that can be cleaved under specific, often harsh, conditions, which presents both advantages and disadvantages compared to more modern approaches.
Modern Alternatives for 5'-Phosphorylation
The field of oligonucleotide synthesis has evolved to favor more streamlined and robust methods for 5'-phosphorylation. The most common modern alternatives to reagents like this compound are solid-phase chemical phosphorylation reagents (CPRs) and 5'-Phosphate-ON CPGs.
Chemical Phosphorylation Reagents (CPRs)
CPRs are phosphoramidites that introduce a protected phosphate group at the 5'-terminus of a solid-phase synthesized oligonucleotide. A widely used example is a phosphoramidite that, after oxidation and deprotection, yields a 5'-phosphate. These reagents are designed for seamless integration into standard automated oligonucleotide synthesis protocols.
5'-Phosphate-ON CPGs
An alternative strategy is to start the synthesis with a solid support (CPG) that already contains a protected phosphate group. This "Phosphate-ON" approach ensures that every synthesized oligonucleotide has a 5'-phosphate, simplifying the synthesis process by eliminating the need for a final phosphorylation step.
Comparative Analysis: this compound vs. Modern Reagents
The choice of a phosphorylating agent is a balance of efficiency, compatibility, and cost. Below is a comparative analysis of the key performance metrics.
| Feature | This compound (Conceptual) | Modern Chemical Phosphorylation Reagents (e.g., Glen-Pak™) | 5'-Phosphate-ON CPG |
| Coupling Efficiency | Expected to be high, typical of phosphoramidite chemistry. | Consistently high (>98%). | Not applicable (pre-installed). |
| Protecting Groups | p-chlorobenzyl | Typically cyanoethyl and a DMT or equivalent group. | Varies, designed for standard deprotection. |
| Deprotection Conditions | Potentially harsh, requiring specific reagents for p-chlorobenzyl removal. | Compatible with standard ammonia or AMA deprotection. | Fully compatible with standard deprotection. |
| Workflow Integration | Requires a separate coupling step at the end of synthesis. | Requires a final coupling step, but with a well-characterized reagent. | Simplifies workflow by eliminating the final phosphorylation step. |
| Purification | May require specialized purification to remove byproducts from deprotection. | Standard purification methods (e.g., RP-HPLC, Glen-Pak™) are effective. | Standard purification methods are effective. |
| Commercial Availability | Not readily available as a stock reagent. | Widely available from multiple suppliers. | Widely available from multiple suppliers. |
Experimental Protocols
Below are representative protocols for 5'-phosphorylation using a modern chemical phosphorylation reagent and for the deprotection of the resulting oligonucleotide.
Protocol 1: 5'-Phosphorylation using a Chemical Phosphorylation Reagent
This protocol assumes the use of a standard automated DNA synthesizer.
-
Oligonucleotide Synthesis: Synthesize the desired oligonucleotide sequence on the automated synthesizer using standard phosphoramidite chemistry.
-
Final Coupling Step: In the final cycle, instead of adding another base, add the chemical phosphorylation reagent phosphoramidite to the synthesizer. The synthesizer will perform the coupling reaction to add the protected phosphate group to the 5'-terminus.
-
Oxidation: The synthesizer will then perform the standard oxidation step to convert the phosphite triester to a phosphate triester.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the protecting groups according to the manufacturer's protocol, typically using aqueous ammonia or a mixture of ammonia and methylamine (AMA).
Protocol 2: Purification of the 5'-Phosphorylated Oligonucleotide
Purification is essential to remove any failed sequences and byproducts.
-
Sample Preparation: After deprotection, evaporate the ammonia/AMA solution to dryness. Resuspend the oligonucleotide pellet in a suitable buffer (e.g., 0.1 M TEAA).
-
RP-HPLC Purification: Purify the 5'-phosphorylated oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC). The 5'-phosphate group will alter the retention time of the oligonucleotide compared to its non-phosphorylated counterpart.
-
Desalting: After purification, desalt the oligonucleotide using a suitable method, such as a desalting cartridge or ethanol precipitation, to remove the HPLC buffer salts.
-
Quantification and Analysis: Quantify the final product using UV-Vis spectrophotometry (A260) and verify its purity and identity using mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the key workflows and chemical structures discussed in this guide.
Caption: Workflow for 5'-Phosphorylation of Oligonucleotides.
A Comparative Guide to the Characterization of Oligonucleotides Containing Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chemical Modifications in Oligonucleotide Therapeutics
The landscape of therapeutic modalities is being reshaped by oligonucleotide-based drugs. From antisense oligonucleotides (ASOs) to small interfering RNAs (siRNAs), the ability to rationally design and synthesize nucleic acid sequences that can modulate gene expression offers unprecedented therapeutic potential. However, unmodified oligonucleotides are of limited clinical utility due to their susceptibility to nuclease degradation and poor cellular uptake.[1][2][3] Consequently, the field has seen a proliferation of chemical modifications aimed at enhancing the stability, efficacy, and pharmacokinetic properties of these molecules.[3]
The principles and experimental workflows detailed herein are universally applicable for the rigorous assessment of any novel oligonucleotide modification, ensuring scientific integrity and facilitating informed decisions in drug development programs.
The Phosphoramidite in Focus: Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Phosphoramidite chemistry is the cornerstone of modern solid-phase oligonucleotide synthesis.[4] The choice of protecting groups on the phosphoramidite is critical for efficient synthesis and the ultimate purity of the oligonucleotide. The this compound is a phosphitylating agent, and its key structural features are the two p-chlorobenzyl groups protecting the phosphate oxygen. The rationale for using such substituted benzyl groups often relates to their stability during the synthesis cycle and their specific deprotection conditions.[5] While a vendor, MyBioSource, lists this compound as a versatile phosphitylating agent, specific performance data in oligonucleotide synthesis is not provided.[6]
A related compound, N,N-diisopropylbis(4-chlorobenzyl)phosphoramidite, has been used for the phosphitylation of hydroxy amino acids, suggesting its utility in introducing phosphate modifications under specific conditions.[7] The presence of the chloro-substituents on the benzyl group may alter the lability of these protecting groups compared to standard benzyl groups, potentially requiring tailored deprotection protocols.
A Framework for Characterization: Experimental Workflows
The characterization of an oligonucleotide modified with a novel phosphoramidite like this compound follows a systematic and multi-faceted approach. The goal is to assess its impact on synthesis efficiency, purity, identity, stability, and hybridization properties.
Synthesis and Deprotection
The initial step involves the incorporation of the this compound into a model oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The key considerations at this stage are the coupling efficiency and the conditions required for the removal of the p-chlorobenzyl protecting groups.
Experimental Protocol: Oligonucleotide Synthesis and Deprotection
-
Phosphoramidite Preparation: Dissolve the this compound in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).
-
Automated Solid-Phase Synthesis:
-
Utilize a standard DNA/RNA synthesizer.
-
Program the synthesis protocol with the desired sequence, incorporating the modified phosphoramidite at the desired position(s).
-
Standard cycles of detritylation, coupling, capping, and oxidation are employed for the natural nucleoside phosphoramidites.
-
For the coupling of the Di-p-chlorobenzyl phosphoramidite, the coupling time may need to be optimized.
-
-
Cleavage and Deprotection:
-
Following synthesis, cleave the oligonucleotide from the solid support using a standard reagent (e.g., concentrated ammonium hydroxide).
-
The removal of the p-chlorobenzyl groups may require specific conditions. A comparative study of deprotection cocktails and durations is recommended. Standard deprotection methods (e.g., ammonium hydroxide at elevated temperatures) should be evaluated first. More specialized conditions, such as those used for other benzyl-type protecting groups, may be necessary.[5]
-
-
Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange HPLC (IEX-HPLC).
Purity and Identity Confirmation: HPLC and Mass Spectrometry
High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are indispensable tools for the characterization of synthetic oligonucleotides.[8][9]
-
HPLC Analysis: HPLC provides a quantitative measure of the purity of the synthesized oligonucleotide.[10] By comparing the chromatograms of the modified and unmodified oligonucleotides, one can assess the impact of the modification on the overall purity and identify any synthesis-related impurities. Both ion-pair reverse-phase (IP-RP) and anion-exchange (AEX) HPLC are commonly used.[10]
-
Mass Spectrometry (MS) Analysis: Mass spectrometry provides an accurate mass measurement, confirming the identity of the synthesized oligonucleotide and the successful incorporation of the modification.[11][12][13] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common MS techniques for oligonucleotide analysis.[12][13] High-resolution mass spectrometry can further aid in the characterization of impurities.[14]
Experimental Protocol: HPLC and LC-MS Analysis
-
Sample Preparation: Dissolve the purified oligonucleotide in an appropriate buffer (e.g., nuclease-free water or a low-salt buffer).
-
HPLC Analysis:
-
System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Column: A column suitable for oligonucleotide analysis (e.g., a C18 column for IP-RP or a strong anion-exchange column for AEX).
-
Mobile Phases:
-
IP-RP: Typically involves an ion-pairing agent like triethylammonium acetate (TEAA) or hexylammonium acetate (HAA) in combination with an organic solvent like acetonitrile.
-
AEX: A salt gradient (e.g., NaCl or NaClO4) is used for elution.
-
-
Method: Develop a gradient elution method to separate the full-length product from shorter failure sequences (n-1, n-2) and other impurities.
-
Data Analysis: Integrate the peak areas to determine the purity of the oligonucleotide.
-
-
LC-MS Analysis:
-
System: An HPLC system coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Mobile Phases: Use MS-compatible mobile phases, such as those containing volatile ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP).
-
MS Parameters: Optimize the MS parameters (e.g., ionization mode, capillary voltage, fragmentation energy) for oligonucleotide analysis.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the experimental mass of the oligonucleotide and compare it to the theoretical mass.
-
Thermal Stability Analysis: UV Melting Temperature (Tm) Studies
The thermal stability of an oligonucleotide duplex is a critical parameter, as it reflects the strength of hybridization to its target sequence. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands.[15][16][17] The introduction of a modification can either increase or decrease the Tm.
Experimental Protocol: Thermal Denaturation (Melting Temperature) Analysis
-
Sample Preparation: Anneal the modified oligonucleotide with its complementary strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5 °C/minute) from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is determined from the first derivative of the melting curve.
-
Compare the Tm of the modified duplex to that of an unmodified duplex of the same sequence.
-
Nuclease Resistance Assay
A key driver for modifying oligonucleotides is to enhance their resistance to degradation by cellular nucleases.[1][2][18][19][20] Nuclease resistance is typically assessed by incubating the oligonucleotide in the presence of serum or specific nucleases and monitoring its degradation over time.
Experimental Protocol: Nuclease Resistance Assay
-
Incubation: Incubate the modified and unmodified oligonucleotides in a solution containing fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase) at 37 °C.
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis:
-
Quench the reaction by adding a chelating agent (e.g., EDTA) or by heat inactivation.
-
Analyze the samples by gel electrophoresis (e.g., polyacrylamide gel electrophoresis - PAGE) or HPLC.
-
-
Data Analysis: Quantify the amount of intact oligonucleotide remaining at each time point to determine the degradation kinetics.
Comparative Performance Data of Common Oligonucleotide Modifications
To provide a context for evaluating oligonucleotides modified with this compound, the following table summarizes typical performance data for well-characterized modifications.
| Modification Type | Synthesis Purity (Crude) | Thermal Stability (ΔTm per modification) | Nuclease Resistance | Key Advantages | Potential Disadvantages |
| Unmodified (Phosphodiester) | > 85% | Reference (0 °C) | Low | Natural backbone, no toxicity from modification | Rapidly degraded by nucleases |
| Phosphorothioate (PS) | > 80% | -0.5 to -1.0 °C | High | Excellent nuclease resistance, enhances cellular uptake | Can introduce chirality, potential for non-specific protein binding and toxicity |
| 2'-O-Methyl (2'-OMe) | > 85% | +1.0 to +1.5 °C | Moderate | Increases Tm, good nuclease resistance, low toxicity | Does not support RNase H activity |
| Locked Nucleic Acid (LNA) | > 80% | +2 to +8 °C | Very High | Dramatically increases Tm and nuclease resistance | Can have higher toxicity, may alter duplex geometry |
| Di-p-chlorobenzyl (Hypothetical) | Data to be determined | Data to be determined | Data to be determined | Potentially offers unique deprotection chemistry | Unknown impact on stability and toxicity |
Visualizing the Workflow and Comparisons
Experimental Workflow for Characterization
Caption: Workflow for the characterization of a novel oligonucleotide modification.
Comparative Performance Overview
Caption: Comparison of key performance attributes for common oligonucleotide modifications.
Conclusion: A Path Forward for Novel Modifications
While direct experimental data on oligonucleotides modified with this compound remains elusive in the public domain, this guide provides a robust framework for its characterization and comparison. By systematically evaluating synthesis efficiency, purity, identity, thermal stability, and nuclease resistance, researchers can build a comprehensive performance profile for this and any other novel modification.
The provided protocols and comparative data for established modifications serve as a critical baseline, enabling scientists and drug developers to make data-driven decisions about the potential of new chemical entities in the ever-evolving field of oligonucleotide therapeutics. The rigorous application of these well-established analytical techniques is paramount to ensuring the quality, safety, and efficacy of the next generation of nucleic acid-based medicines.
References
- Eckstein, F. (2014). Phosphorothioates, essential components of therapeutic oligonucleotides. Nucleic Acid Therapeutics, 24(2), 85-92.
- Deleavey, G. F., & Damha, M. J. (2012). Designing chemically modified oligonucleotides for targeted gene silencing. Chemistry & biology, 19(8), 937-954.
- Beaucage, S. L. (2008). Solid-phase synthesis of oligonucleotide analogs. Current protocols in nucleic acid chemistry, 33(1), 4-20.
- Breslauer, K. J. (1994). A thermodynamic library of DNA duplex, hairpin, and mismatch stability. Proceedings of the National Academy of Sciences, 91(10), 3744-3748.
- Synoligo. (2025, January 4). Nuclease Resistance Modifications.
- IDT. (2022, November 24). Oligo modifications that block nuclease degradation.
- GeneLink. Nuclease Resistance Design / Protocol.
- Waters Corporation. LC-MS Analysis of Synthetic Oligonucleotides.
- Wienken, C. J., Baaske, P., Rothbauer, U., Braun, D., & Duhr, S. (2011). Thermophoretic melting curves quantify the conformation and stability of RNA and DNA. Nucleic acids research, 39(8), e52-e52.
- Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7.
- Baaske, P., Wienken, C. J., Reineck, P., Duhr, S., & Braun, D. (2010). Optical thermophoresis for quantifying the buffer dependence of aptamer binding.
- BenchChem. (2025). The Evolution of Protecting Groups in Nucleoside Phosphoramidites: A Technical Guide.
- ResearchGate. Thermal stability of rxU-modified RNA–RNA and RNA–DNA....
- Pragolab. High Resolution LC/MS Analysis of Therapeutic Oligonucleotides on a New Porous Polymer-Based Reversed Phase Column.
- Thermo Fisher Scientific. Oligonucleotide characterization for quality control and increased productivity by single quadrupole mass spectrometer with extended mass range.
- Ghodke, P. P., & Pradeepkumar, P. I. (2019). Synthesis of N2-Aryl-2′-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current protocols in nucleic acid chemistry, 78(1), e93.
- Amerigo Scientific. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.
- Thermo Fisher Scientific. (2024, September 10). Oligonucleotide Analysis. Practical Implementation Approaches for HPLC and LC-MS Analyses.
- Laganowsky, A., Saminathan, A., Urbanc, B., & Pielak, G. J. (2020). Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. Nucleic acids research, 48(4), e21.
- Nakano, S., Fujimoto, M., Hara, H., & Sugimoto, N. (2004). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. The Journal of Physical Chemistry B, 108(38), 14351-14361.
- BenchChem. (2025). A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite vs. H-phosphonate Chemistry.
- Springer Nature Experiments. Protecting Groups in Oligonucleotide Synthesis.
- Glen Research. Glen Report 9.12 - Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers.
- The Chemistry Behind Modified Oligonucleotides: A Deep Dive. (n.d.).
- Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons.
- Ghodke, P. P., & Pradeepkumar, P. I. (2019). Synthesis of N2-Aryl-2′-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 78(1), e93.
- Beaucage, S. L. (2001). Synthesis of DNA/RNA and their analogs via phosphoramidite and H-phosphonate chemistries. Current medicinal chemistry, 8(10), 1213-1244.
- Trevisan, J., Gasiorek, J., & Linscheid, M. W. (2003). Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 14(7), 726-735.
- Beaucage, S. L. (2008). Synthesis, properties, and applications of oligonucleotides containing an RNA dinucleotide phosphorothiolate linkage. Accounts of chemical research, 41(10), 1399-1409.
- Micura, R. (2009). Synthesis of specifically modified oligonucleotides for application in structural and functional analysis of RNA. Current protocols in nucleic acid chemistry, 38(1), 1-15.
- ResearchGate. Dibenzyl N, N -Diisopropylphosphoramidite | Request PDF.
- Beaucage, S. L., & Iyer, R. P. (1993).
- Semantic Scholar. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry.
- Smith, M. S., Goolsby, B., & Carter, G. (2011). Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements. Rapid Communications in Mass Spectrometry, 25(5), 570-580.
- Sheng, J., Zhang, Y., & Hassan, A. (2013). Oligonucleotide synthesis under mild deprotection conditions. Molecules, 18(8), 9495-9513.
- Biomers.net. Benzylguanine (BG) (5' modification).
- Kachalova, A. V., Zubenko, D. V., & Stetsenko, D. A. (2021). Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application. Acta Naturae (angliĭskaia versiia), 13(2), 16-32.
- National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- MyBioSource. (2026, January 6). This compound biochemical.
- Chem-Impex. Dibenzyl-N,N-diisopropylphosphoramidite.
- Keller, T. H., & Häner, R. (1993). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic acids research, 21(19), 4499-4505.
- MySkinRecipes. Dibenzyl N,N-diisopropylphosphoramidite.
- Scholarly Publications Leiden University. (2018, May 31). Novel protecting group strategies in the synthesis of oligosaccharides.
- Suzhou Highfine Biotech. Dibenzyl N,N'-diisopropylphosphoramidite.
Sources
- 1. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. pragolab.cz [pragolab.cz]
- 9. cms.mz-at.de [cms.mz-at.de]
- 10. youtube.com [youtube.com]
- 11. Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. Characterisation of a modified oligonucleotide together with its synthetic impurities using accurate mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermophoretic melting curves quantify the conformation and stability of RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. biosystems.physik.uni-muenchen.de [biosystems.physik.uni-muenchen.de]
- 18. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. synoligo.com [synoligo.com]
- 20. Nuclease Resistance Design and Protocols [genelink.com]
A Senior Application Scientist's Guide to Phosphoramidite Deprotection: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity oligonucleotides is a foundational necessity. The culmination of solid-phase synthesis is the deprotection sequence—a critical series of chemical reactions that unveil the final, biologically active oligonucleotide. The choice of deprotection strategy is dictated by the protecting groups on the constituent phosphoramidites and any sensitive modifications within the sequence. This guide provides an in-depth comparative analysis of deprotection protocols, grounded in chemical principles and supported by experimental data, to empower you to make informed decisions for optimal oligonucleotide purity and yield.
The Foundational Trinity of Oligonucleotide Deprotection
The post-synthesis processing of an oligonucleotide can be conceptualized as a three-part process: cleavage from the solid support, removal of phosphate protecting groups, and removal of nucleobase protecting groups.[1][2] These steps can often be performed concurrently, but a nuanced understanding of each is paramount to troubleshooting and optimizing your synthesis.[3]
dot graph Deprotection_Overview { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="Solid-Support-Bound, Fully Protected Oligonucleotide"]; B [label="Cleavage from Solid Support"]; C [label="Phosphate Deprotection\n(Cyanoethyl Group Removal)"]; D [label="Base Deprotection"]; E [label="Purified, Biologically Active Oligonucleotide"];
A -> B [label="e.g., NH4OH"]; B -> C [label="Concurrently or Sequentially"]; C -> D; D -> E [label="Purification (e.g., HPLC, PAGE)"]; } dot
Comparative Analysis of Deprotection Protocols
The selection of a deprotection strategy is intrinsically linked to the protecting groups employed during synthesis. Here, we compare the most common protocols.
Standard Deprotection: The Workhorse Protocol
The most traditional method for deprotection relies on concentrated ammonium hydroxide and elevated temperatures.[4] This method is effective for oligonucleotides synthesized with standard protecting groups.
-
dG (isobutyryl, iBu): The removal of the iBu group from guanine is often the rate-limiting step in standard deprotection.[5]
-
dA (benzoyl, Bz): The Bz group on adenine is relatively labile and is readily cleaved under these conditions.[5]
-
dC (benzoyl, Bz): Similar to dA, the Bz group on cytosine is efficiently removed.[5]
Mechanism of Action: The strong basic conditions facilitate the hydrolysis of the amide bonds of the base protecting groups and the β-elimination of the cyanoethyl groups from the phosphate backbone.[5]
| Protecting Group | Reagent | Temperature | Time | Notes |
| Standard (iBu-dG, Bz-dA, Bz-dC) | Concentrated Ammonium Hydroxide | 55°C | 8-16 hours | Effective for routine DNA synthesis. Not suitable for many sensitive modifications.[6][7] |
Fast Deprotection: Accelerating the Workflow
To expedite the deprotection process, alternative reagents and conditions have been developed. The most common of these is a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).[7][8]
-
dG (dimethylformamidine, dmf): The dmf group is significantly more labile than iBu, allowing for much faster deprotection.[5][9]
-
dA (benzoyl, Bz): Compatible with fast deprotection protocols.
-
dC (acetyl, Ac): The use of Ac-dC is crucial when using AMA, as Bz-dC can undergo transamination with methylamine, leading to a modified base.[1][8]
Mechanism of Action: Methylamine is a stronger nucleophile than ammonia, accelerating the removal of the base protecting groups.
dot graph Fast_Deprotection_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="Oligonucleotide with\ndmf-dG, Bz-dA, Ac-dC"]; B [label="AMA Treatment\n(Ammonium Hydroxide/\nMethylamine)"]; C [label="Rapid Deprotection"];
A -> B [label="65°C, 5-10 min"]; B -> C; } dot
| Protecting Group Combination | Reagent | Temperature | Time | Notes |
| dmf-dG, Bz-dA, Ac-dC | AMA (1:1 Ammonium Hydroxide/Methylamine) | 65°C | 5-10 minutes | Requires Ac-dC to prevent base modification.[1][8] |
| Standard (with dmf-dG) | Concentrated Ammonium Hydroxide | 55°C | 1 hour | Faster than with iBu-dG.[5] |
Mild and Ultra-Mild Deprotection: Protecting Sensitive Moieties
For oligonucleotides containing base-labile modifications such as dyes, certain linkers, or modified bases, harsh deprotection conditions can lead to their degradation.[3][9] Mild and ultra-mild deprotection protocols have been developed to address this challenge.
-
dG (isopropyl-phenoxyacetyl, iPr-Pac): A mild protecting group that can be removed under gentle conditions.[3]
-
dA (phenoxyacetyl, Pac): Another mild protecting group compatible with sensitive modifications.[3]
-
dC (acetyl, Ac): The acetyl group is compatible with all deprotection conditions, making it a versatile choice.[3]
Mechanism of Action: These protocols utilize weaker bases or non-nucleophilic reagents to remove the protecting groups, preserving the integrity of sensitive functional groups.
| Protecting Group Combination | Reagent | Temperature | Time | Notes |
| Pac-dA, iPr-Pac-dG, Ac-dC | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | An "UltraMILD" condition suitable for very sensitive modifications.[3][10] |
| Pac-dA, iPr-Pac-dG, Ac-dC | Concentrated Ammonium Hydroxide | Room Temperature | 2 hours | A milder alternative to heating.[8] |
| dmf-dG, Bz-dA, Ac-dC | t-Butylamine/water (1:3) | 60°C | 6 hours | An alternative mild deprotection strategy.[8] |
Orthogonal Deprotection Strategies
In some advanced applications, it is necessary to selectively deprotect certain bases while others remain protected. This requires an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting others.[11][12] For instance, the dimethylacetamidine (Dma) group can be used to protect adenine, remaining intact during the removal of "ultra-mild" protecting groups with potassium carbonate in methanol, and then subsequently removed with ammonia in methanol.[11]
Experimental Protocols
The following are representative step-by-step protocols for common deprotection methods. Note: These are general guidelines; always refer to the specific recommendations for any modified phosphoramidites or solid supports used.
Protocol 1: Standard Deprotection with Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8-16 hours.
-
Cool the vial to room temperature.
-
Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and purification.
Protocol 2: Fast Deprotection with AMA
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine.
-
Add 1 mL of the AMA solution to the solid support.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant to a new tube.
-
Wash the support with 0.5 mL of 50% acetonitrile in water and combine the washings.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide for further processing.
Protocol 3: Ultra-Mild Deprotection with Potassium Carbonate
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.
-
Add 1.5 mL of the potassium carbonate solution to the solid support.
-
Incubate at room temperature for 4 hours with gentle agitation.
-
Centrifuge the vial and carefully remove the supernatant.
-
To cleave the oligonucleotide from the support, add 1 mL of concentrated ammonium hydroxide and incubate at room temperature for 1-2 hours.
-
Transfer the supernatant to a new tube.
-
Wash the support and combine the washings.
-
Evaporate the solution to dryness.
-
Resuspend the oligonucleotide.
Troubleshooting and Considerations
-
Incomplete Deprotection: This can be caused by old or low-quality reagents (especially ammonium hydroxide), insufficient reaction time or temperature, or the use of an inappropriate deprotection protocol for the given protecting groups.[8] Mass spectrometry is an excellent tool for identifying incompletely deprotected species.
-
Base Modification: As mentioned, the use of AMA with Bz-dC can lead to transamination.[1][8] Always ensure the compatibility of your protecting groups with the chosen deprotection reagent.
-
Sensitive Modifications: For oligonucleotides containing dyes or other sensitive modifications, always consult the supplier's specific deprotection recommendations.[8][9]
-
RNA Deprotection: The deprotection of RNA oligonucleotides is more complex due to the presence of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM), which requires a separate deprotection step, typically using a fluoride source.[8][13]
Conclusion
The successful deprotection of synthetic oligonucleotides is a critical determinant of their quality and functionality. A thorough understanding of the interplay between phosphoramidite protecting groups and deprotection reagents allows for the rational selection of a protocol that maximizes yield and purity while preserving the integrity of the final product. By carefully considering the specific requirements of each synthesis, researchers can navigate the complexities of deprotection and consistently produce high-quality oligonucleotides for their downstream applications.
References
-
Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link][1]
-
ATDBio. Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link][5]
-
Gillet, L. C. J., Alzeer, J., & Schärer, O. D. (2005). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 33(6), 1961–1969. [Link][11]
-
Twist Bioscience. (2020, September 29). Phosphoramidite Chemistry for DNA Synthesis. [Link]
-
Zhang, X., & Jones, R. A. (2003). Oligonucleotide synthesis under mild deprotection conditions. Nucleic Acids Research, 31(21), e128. [Link][14]
-
Reddy, M. P., et al. (1994). An advanced method for oligonucleotide deprotection. Nucleic Acids Research, 22(19), 4030–4034. [Link][7]
-
Surzhikov, S. A., et al. (2000). Advanced method for oligonucleotide deprotection. Nucleic Acids Research, 28(11), e55. [Link][15]
-
ELLA Biotech. (2023, August 2). Designing Oligo With Multiple Modifications. [Link][12]
-
Azhayev, A. V., Antopolsky, M. L., Tennilä, T. M. L., Mackie, H., & Randolph, J. B. (2005). A Comparative Study of Commercially Available Universal Supports For Oligonucleotide Synthesis. Glen Report, 17.2. [Link]
-
Culf, A. S., et al. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Oligonucleotides, 18(1), 81-92. [Link][16]
-
Timofeev, E. N., et al. (1996). Comparison of oligonucleotides deprotected by the standard and the new procedures. Nucleic Acids Research, 24(16), 3142–3148. [Link][17]
-
Jatczak, M., & Sobkowski, M. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides. Encyclopedia.pub. [Link][13]
-
Jatczak-Pawlik, I., & Sobkowski, M. (2020). Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. Molecules, 25(15), 3487. [Link][18]
-
Glen Research. (2013). Glen Report 25 Supplement: Deprotection - Volumes 1-5. [Link]
-
Brunschwig Chemie. Guidebook for the Synthesis of Oligonucleotides. [Link]
-
Glen Research. (2012). In the last five Glen Reports, we have covered several aspects of oligonucleotide deprotection. [Link]
-
Yoshimura, Y., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8565. [Link][19]
-
Beaucage, S. L. (1990). Protecting Groups in Oligonucleotide Synthesis. In: Methods in Molecular Biology, vol 4. Humana Press. [Link]
-
Glen Research. (2022). Glen Report 34-21: Deprotection — Volume 3 — Dye-Containing Oligonucleotides, an Update. [Link]
-
LeProust, E. M., et al. (2010). Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process. Nucleic Acids Research, 38(8), 2522–2540. [Link]
-
Guzaev, A. P., & Manoharan, M. (2001). Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. Bioorganic & Medicinal Chemistry Letters, 11(11), 1417–1420. [Link]
-
Adams, S. P., et al. (1983). Improvements in the Phosphoramidite Procedure for the Synthesis of Oligodeoxyribonucleotides. Journal of the American Chemical Society, 105(3), 661–663. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. atdbio.com [atdbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 13. Synthesis of nucleobase-modified RNA oligonucleotides | Encyclopedia MDPI [encyclopedia.pub]
- 14. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis of novel oligonucleotides is a cornerstone of innovation. A key reagent in this process is Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite, a versatile phosphitylating agent.[1] However, its utility in synthesis is matched by the critical need for its proper handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe management of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.
While a specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing, the procedures outlined here are based on established best practices for similar phosphoramidite compounds and organophosphorus reagents.[2][3][4][5] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and the specific SDS provided by your supplier for definitive guidance.
Immediate Safety and Handling Protocols: The Foundation of Safe Disposal
Proper disposal begins long before the waste container is full. It starts with safe handling during use. Phosphoramidites as a class of compounds can be sensitive to air and moisture, and may have uninvestigated toxicological properties.[3][5] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound, ensure you are equipped with the appropriate PPE. The following table summarizes the minimum requirements based on guidelines for similar hazardous chemicals.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | Protects against splashes and accidental contact with the eyes, which can cause serious irritation or damage.[6][7] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). Consult the SDS for specific material recommendations.[2] | Prevents skin contact, which may cause irritation or absorption of the chemical. Contaminated gloves should be disposed of properly after use.[3] |
| Body Protection | A flame-retardant lab coat.[2] | Protects against spills and contamination of personal clothing. The flame-retardant property is a precaution for compounds with flammability hazards.[5] |
| Respiratory | Work in a well-ventilated fume hood. A respirator may be necessary for highly volatile compounds or in case of a spill.[8][9] | Minimizes inhalation of any potentially harmful vapors or aerosols. The fume hood is a critical engineering control.[10] |
Emergency Preparedness: Planning for the Unexpected
An emergency shower and eyewash station must be readily accessible.[2] Familiarize yourself with their location and operation. A spill kit containing appropriate absorbent materials, such as dry sand or earth for water-reactive compounds, should be available.[2]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound is governed by the principle that it is a hazardous waste. As such, it must be handled in accordance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[11][12]
Waste Segregation: Preventing Hazardous Reactions
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[2] Incompatible materials must be kept separate to avoid violent reactions.[13]
-
Acids and Bases: Store separately.
-
Oxidizing Agents and Reducing Agents: Keep apart.
Containerization: Secure and Compliant Storage
Use a robust, leak-proof container that is chemically compatible with this compound.[14] The container must be kept closed except when adding waste.[15]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[16]
-
Accumulation: Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][16]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be considered contaminated and disposed of as hazardous waste.[17] Place these items in a sealed, labeled bag or container for disposal.[2]
Empty Container Disposal
Empty containers of this compound must also be handled as hazardous waste. The first rinse of the container should be collected and disposed of as hazardous waste.[15] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is often more practical to dispose of the rinsed container as hazardous waste.[18]
Final Disposal: The Role of Licensed Professionals
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[15] Arrange for the collection of the hazardous waste by a licensed disposal company or your institution's EHS department.[2][3] This ensures the waste is tracked from "cradle to grave" as required by the EPA.[12][19]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Regulatory Framework: Adherence to OSHA and EPA Standards
The procedures outlined in this guide are in alignment with the standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[9][20] The CHP must include standard operating procedures for the safe handling and disposal of hazardous chemicals.[10]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides a comprehensive framework for the management of hazardous waste from its generation to its final disposal.[11] Your laboratory is considered a hazardous waste generator and must comply with these regulations.[19]
By adhering to these guidelines, you not only ensure a safe working environment but also contribute to the responsible stewardship of our scientific resources and the environment. Always prioritize safety and when in doubt, consult with your EHS professionals.
References
- Benchchem.
- Occupational Safety and Health Administration (OSHA).
- Occupational Safety and Health Administration (OSHA). 1910.
- Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA.
- Oregon Occupational Safety and Health.
- Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC.
- Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
- Daniels Health. (2025, May 21).
- Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Bioneer Corporation. (2012, November 30). dT-CE Phosphoramidite.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- MyBioSource. (2026, January 6). This compound biochemical. MyBioSource.
- Dartmouth College. Hazardous Waste Disposal Guide. Research Areas.
- The University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety.
- Hazardous Waste Disposal Procedures.
- Fisher Scientific.
- SAFETY D
- TCI Chemicals. (2025, May 28).
- DIBENZYL DIISOPROPYLPHOSPHORAMIDITE SDS, 108549-23-1 Safety D
- Thermo Fisher Scientific - US.
- WIPO Patentscope. WO/2004/039469 PROCESS OF PURIFYING PHOSPHORAMIDITES.
- Chem-Impex. Dibenzyl-N,N-diisopropylphosphoramidite. Chem-Impex.
- Google Patents. US20040082775A1 - Process of purifying phosphoramidites.
- Phosphoramidites and Reagents.
- TCI AMERICA. Dibenzyl N,N-Diisopropylphosphoramidite | 108549-23-1. TCI AMERICA.
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. us.bioneer.com [us.bioneer.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. Laboratories - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. danielshealth.com [danielshealth.com]
- 12. mtu.edu [mtu.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 19. epa.gov [epa.gov]
- 20. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite
Welcome to your essential guide for the safe handling of Di-p-chlorobenzyl N,N-Diisopropylphosphoramidite. As a key reagent in oligonucleotide synthesis, the integrity of your research and, more importantly, your personal safety, hinges on a thorough understanding of its properties and the implementation of meticulous handling protocols.[1][2] This guide moves beyond a simple checklist, providing you with the rationale behind each safety measure, empowering you to work with confidence and precision.
Phosphoramidites, as a class of compounds, are known for their sensitivity to moisture and air, which can compromise their efficacy in oligonucleotide synthesis.[3][4] Furthermore, while specific toxicological data for this compound may not be extensively documented, the general principles of handling hazardous chemicals, as outlined by regulatory bodies like the Occupational Safety and Health Administration (OSHA), mandate a cautious approach.[5][6] This guide is built upon a foundation of established laboratory safety standards and practical experience in handling these sensitive reagents.
I. Core Principles of Protection: A Hazard-Informed Approach
Before we delve into the specifics of personal protective equipment (PPE), it is crucial to recognize the primary hazards associated with this compound and related phosphoramidites. The primary routes of exposure are inhalation, skin contact, and eye contact.[7][8] Inadvertent ingestion is also a potential risk in a laboratory setting.[9] Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure pathways.
II. Essential Personal Protective Equipment: Your First Line of Defense
The following table summarizes the minimum required PPE for handling this compound. A thorough hazard assessment of your specific laboratory conditions and procedures should always be conducted to determine if additional protection is necessary.[13][14]
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[15][16] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[13] | Protects against accidental splashes of the chemical or solvents used for its dissolution, which can cause serious eye irritation or damage.[8][14] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[17] Consider double-gloving for added protection.[18] | Prevents skin contact. The choice of glove material should be based on compatibility with both the phosphoramidite and any solvents used.[19] Contaminated gloves must be disposed of properly after use.[11][20] |
| Body Protection | A laboratory coat, fully buttoned, with long sleeves.[7][16] A chemically resistant apron may be necessary when handling larger volumes.[14] | Protects skin and personal clothing from contamination. Lab coats should not be worn outside of the laboratory to prevent the spread of contaminants.[14] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be required if there is a risk of aerosol or dust inhalation, especially when handling the solid compound outside of a certified chemical fume hood.[7][17] | While typically handled in a fume hood to minimize inhalation risk, a respirator provides an additional layer of protection, particularly if engineering controls are not sufficient. |
| Footwear | Closed-toe and closed-heel shoes.[16] | Protects feet from spills and falling objects. |
III. Procedural Discipline: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined workflow is paramount for ensuring safety and experimental success. The following steps, from preparation to disposal, provide a framework for your standard operating procedure (SOP).
A. Preparation and Donning PPE:
-
Work Area Preparation: Ensure that your designated work area, preferably a certified chemical fume hood, is clean and uncluttered.[20] Have all necessary equipment and reagents, including waste containers, readily accessible.
-
PPE Inspection: Before donning, visually inspect all PPE for any signs of damage, such as cracks in goggles, or tears and pinholes in gloves.[9]
-
Donning Sequence:
-
First, put on your laboratory coat, ensuring it is fully buttoned.
-
Next, don your chemical splash goggles.
-
Finally, put on your gloves, ensuring they extend over the cuffs of your lab coat sleeves. If double-gloving, don the first pair, followed by the second.
-
B. Handling this compound:
-
Inert Atmosphere: As phosphoramidites are sensitive to moisture and air, it is crucial to handle them under an inert atmosphere (e.g., argon or nitrogen).[3][4]
-
Weighing and Dissolving: When weighing the solid compound, do so in a fume hood and avoid creating dust.[7] When dissolving, add the solvent slowly and carefully to the phosphoramidite to prevent splashing.
-
Spill Management: In the event of a small spill, immediately alert others in the vicinity. Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[7][8] For larger spills, evacuate the area and follow your institution's emergency procedures.
C. Doffing PPE and Disposal:
-
Doffing Sequence: The principle of doffing is to avoid contaminating yourself. A common procedure is as follows:
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[11]
-
Waste Disposal:
-
Contaminated PPE: Dispose of all used gloves and other disposable PPE in a designated hazardous waste container.[17]
-
Chemical Waste: Unused or waste this compound and its solutions must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.[7][21] Never pour chemical waste down the drain.[11][22] Empty containers should also be treated as hazardous waste unless properly decontaminated.[17][23]
-
IV. Workflow Visualization
The following diagram illustrates the key stages of the safe handling workflow for this compound.
By integrating these safety protocols into your daily laboratory practices, you not only ensure your personal well-being but also contribute to a culture of safety and scientific excellence within your organization. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information.
References
-
How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). Retrieved from [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]
-
Glen Research. (n.d.). SAFETY DATA SHEET iPr-Pac-dG-Me Phosphoramidite (10-1321-xx). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
ANSI Webstore. (n.d.). Laboratory Safety Standards. Retrieved from [Link]
-
ANSI Webstore. (n.d.). PPE - Personal Protection Equipment. Retrieved from [Link]
-
Bioneer Corporation. (2012, November 30). dT-CE Phosphoramidite Safety Data Sheet. Retrieved from [Link]
-
University of Missouri. (n.d.). PPE Minimum Standards | Environmental Health & Safety. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Link Technologies Ltd. (n.d.). SAFETY DATA SHEET O6-Me-dG-CE Phosphoramidite. Retrieved from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
On-demand synthesis of phosphoramidites - PMC - NIH. (2021, May 12). Retrieved from [Link]
-
OUHSC.edu. (n.d.). Personal Protective Equipment - EHSO Manual 2025-2026. Retrieved from [Link]
-
ACS Publications. (n.d.). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved from [Link]
-
PubMed Central. (2007, February 8). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Phosgene Safe Practice Guidelines: 4.0 Industrial Hygiene and Protective Equipment. Retrieved from [Link]
-
Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
VA.gov. (2023, August 29). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]
Sources
- 1. Phosphoramidite Considerations | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. glenresearch.com [glenresearch.com]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fishersci.com [fishersci.com]
- 9. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 10. blog.entegris.com [blog.entegris.com]
- 11. afgsci.com [afgsci.com]
- 12. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 17. us.bioneer.com [us.bioneer.com]
- 18. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.arizona.edu [research.arizona.edu]
- 20. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 21. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
- 23. va.gov [va.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
